molecular formula C29H50N7O18P3S B15548497 (3R)-3-hydroxyoctanoyl-CoA

(3R)-3-hydroxyoctanoyl-CoA

Cat. No.: B15548497
M. Wt: 909.7 g/mol
InChI Key: ATVGTMKWKDUCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-hydroxyoctanoyl-CoA has been reported in Homo sapiens with data available.

Properties

Molecular Formula

C29H50N7O18P3S

Molecular Weight

909.7 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctanethioate

InChI

InChI=1S/C29H50N7O18P3S/c1-4-5-6-7-17(37)12-20(39)58-11-10-31-19(38)8-9-32-27(42)24(41)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-23(53-55(43,44)45)22(40)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-18,22-24,28,37,40-41H,4-14H2,1-3H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)

InChI Key

ATVGTMKWKDUCMS-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of (3R)-3-Hydroxyoctanoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-hydroxyoctanoyl-CoA is a critical, chiral intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids, specifically the eight-carbon octanoic acid. Its formation and subsequent metabolism are central to the sequential cleavage of two-carbon units from the fatty acyl chain, a process vital for cellular energy homeostasis, particularly in tissues with high energy demands like the heart and skeletal muscle. This technical guide provides an in-depth examination of the role of this compound, detailing its position in the metabolic pathway, the enzymology of its conversion, quantitative kinetic data of the involved enzymes, and detailed experimental protocols for its study.

Introduction to Mitochondrial Beta-Oxidation

Mitochondrial beta-oxidation is the primary catabolic pathway for fatty acids, breaking them down to produce acetyl-CoA, NADH, and FADH₂.[1][2] This multi-step process is a spiral, not a cycle, as the fatty acyl-CoA chain is shortened by two carbons with each pass.[3] The generated acetyl-CoA enters the citric acid cycle, while NADH and FADH₂ donate electrons to the mitochondrial respiratory chain, driving the synthesis of ATP through oxidative phosphorylation.[1][4] The pathway consists of four core, repeated reactions: FAD-dependent dehydrogenation, hydration, NAD⁺-dependent dehydrogenation, and thiolytic cleavage.[2]

The Position and Function of this compound

This compound is the specific intermediate generated during the beta-oxidation of octanoyl-CoA, a medium-chain fatty acid. Its role is confined to the third step of the beta-oxidation spiral.

  • Formation: Following the initial dehydrogenation of octanoyl-CoA to trans-Δ²-enoyl-CoA by a medium-chain acyl-CoA dehydrogenase (MCAD), the enzyme enoyl-CoA hydratase catalyzes the stereospecific hydration of the double bond. This reaction adds a water molecule across the C2-C3 double bond, yielding this compound. This specific 'R' stereoisomer (equivalent to the L-configuration in this context) is the only one produced in the beta-oxidation of saturated fatty acids.

  • Function as a Substrate: this compound serves as the exclusive substrate for the third enzyme in the spiral, L-3-hydroxyacyl-CoA dehydrogenase (HADH).

  • Conversion: HADH catalyzes the NAD⁺-dependent oxidation of the hydroxyl group on the beta-carbon (C3) to a keto group. This reaction produces 3-ketooctanoyl-CoA, NADH, and a proton (H⁺). The production of NADH in this step is a key energy-conserving event in the pathway.

The pathway involving this compound is illustrated below.

Beta_Oxidation_Octanoyl_CoA cluster_pathway Beta-Oxidation of Octanoyl-CoA Octanoyl_CoA Octanoyl-CoA (C8) Trans_Enoyl_CoA trans-Δ²-Octenoyl-CoA Octanoyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyoctanoyl_CoA This compound Trans_Enoyl_CoA->Hydroxyoctanoyl_CoA Enoyl-CoA Hydratase FADH2_out FADH₂ Trans_Enoyl_CoA->FADH2_out Ketoacyl_CoA 3-Ketooctanoyl-CoA Hydroxyoctanoyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Hexanoyl_CoA Hexanoyl-CoA (C6) Ketoacyl_CoA->Hexanoyl_CoA β-Ketothiolase Acetyl_CoA_Out Acetyl-CoA NADH_out NADH + H⁺ Ketoacyl_CoA->NADH_out FAD_in FAD FAD_in->Octanoyl_CoA H2O_in H₂O H2O_in->Trans_Enoyl_CoA NAD_in NAD⁺ NAD_in->Hydroxyoctanoyl_CoA CoA_in CoA-SH CoA_in->Ketoacyl_CoA

Fig. 1: The central role of this compound in beta-oxidation.

Enzymology: L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)

The enzyme responsible for the conversion of this compound is L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35). In mammals, several HADH isozymes exist with varying specificities for the acyl chain length of their substrates. For medium-chain substrates like this compound, the key enzyme is the medium/short-chain L-3-hydroxyacyl-CoA dehydrogenase (M/SCHAD), a soluble, homodimeric protein located in the mitochondrial matrix.

The catalytic mechanism involves a conserved His-Glu catalytic dyad which acts to deprotonate the 3-hydroxyl group of the substrate. This is followed by the collapse of the resulting oxyanion intermediate, which facilitates a hydride transfer to the C4 position of the NAD⁺ cofactor, producing NADH and the 3-ketoacyl-CoA product.

Quantitative Data

Substrate (L-3-Hydroxyacyl-CoA)Chain LengthApparent Km (μM)Vmax (U/mg)
3-Hydroxybutyryl-CoAC424.3114
3-Hydroxyhexanoyl-CoAC65.0148
3-Hydroxydecanoyl-CoAC103.6134
3-Hydroxydodecanoyl-CoAC123.2108
3-Hydroxytetradecanoyl-CoAC142.884
3-Hydroxyhexadecanoyl-CoAC162.568
(Data derived from studies on pig heart L-3-hydroxyacyl-CoA dehydrogenase. A unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate to product per minute.)

Experimental Protocols

Spectrophotometric Assay of L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric rate determination assay for HADH activity, measuring the oxidation of NADH in the reverse reaction, which is often more convenient for kinetic studies.

Principle: The rate of NADH oxidation to NAD⁺ is monitored by the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹). The substrate used is a short-chain ketoacyl-CoA, such as S-acetoacetyl-CoA, as it is commercially available and highly active with M/SCHAD.

Reagents:

  • 100 mM Potassium Phosphate (B84403) Buffer (pH 7.3)

  • 10 mM S-Acetoacetyl-CoA stock solution in buffer

  • 10 mM NADH stock solution in buffer (prepare fresh)

  • Purified or partially purified HADH enzyme solution in cold buffer

Procedure:

  • Prepare a reaction mixture in a 1 ml quartz cuvette by adding:

    • 970 µl of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 10 µl of 10 mM S-Acetoacetyl-CoA (final concentration: 0.1 mM)

    • 10 µl of 10 mM NADH (final concentration: 0.1 mM)

  • Mix by inversion and place the cuvette in a spectrophotometer with the temperature controlled at 37°C.

  • Monitor the baseline absorbance at 340 nm until it is stable.

  • Initiate the reaction by adding 10 µl of the enzyme solution (e.g., containing 0.2-0.7 units/ml).

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for 5 minutes.

  • Calculate the rate of change in absorbance (ΔA₃₄₀/min) from the linear portion of the curve.

  • Enzyme activity (in U/ml) is calculated using the Beer-Lambert law: Activity (U/ml) = (ΔA₃₄₀/min * Total Volume) / (ε * Light Path * Enzyme Volume)

Assay_Workflow cluster_workflow HADH Spectrophotometric Assay Workflow prep Prepare Reagents (Buffer, Substrate, NADH) mix Combine Reagents in Cuvette (Buffer, Acetoacetyl-CoA, NADH) prep->mix equilibrate Equilibrate to 37°C & Record Baseline A₃₄₀ mix->equilibrate initiate Initiate with Enzyme Solution equilibrate->initiate measure Record Decrease in A₃₄₀ for 5 minutes initiate->measure calculate Calculate Activity (ΔA₃₄₀/min) measure->calculate

Fig. 2: Experimental workflow for the HADH spectrophotometric assay.
Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of medium-chain acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Principle: Biological samples are quenched and extracted to isolate acyl-CoA species. These are then separated by reverse-phase or hydrophilic interaction liquid chromatography (HILIC) and detected by a mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. Quantification is achieved by comparing the signal to that of a known concentration of a synthetic standard or a stable isotope-labeled internal standard.

Procedure:

  • Sample Collection and Quenching:

    • For cultured cells, aspirate media and immediately add 1 ml of ice-cold 10% trichloroacetic acid (TCA) to quench metabolic activity.

    • Scrape the cells and transfer the suspension to a microcentrifuge tube.

  • Extraction:

    • Spike the sample with an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA).

    • Sonicate the sample briefly on ice to ensure complete cell lysis.

    • Pellet the precipitated protein by centrifugation at ~17,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • LC-MS/MS Analysis:

    • Inject the clarified supernatant onto an appropriate LC column (e.g., C18 for reverse-phase).

    • Elute the acyl-CoAs using a gradient of aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and organic mobile phase (e.g., acetonitrile).

    • Analyze the eluent by tandem mass spectrometry. Set up an SRM transition specific for 3-hydroxyoctanoyl-CoA. The precursor ion will be the [M+H]⁺ of the molecule, and the fragment ion will typically correspond to the acyl-CoA moiety after the loss of the pantetheine (B1680023) phosphate group.

  • Quantification:

    • Generate a standard curve using a synthetic this compound standard of known concentrations.

    • Calculate the concentration in the sample by comparing the peak area of the analyte to the standard curve, normalized to the internal standard.

Conclusion

This compound is a pivotal, yet transient, intermediate in the catabolism of medium-chain fatty acids. Its stereospecific formation by enoyl-CoA hydratase and subsequent NAD⁺-dependent oxidation by L-3-hydroxyacyl-CoA dehydrogenase represent a crucial control point and an energy-yielding step within the mitochondrial beta-oxidation spiral. Understanding the kinetics and regulation of the enzymes that metabolize this compound is essential for research into metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and for the development of therapeutic agents targeting fatty acid metabolism. The methodologies outlined herein provide a robust framework for the detailed investigation of this key metabolic player.

References

The Biological Significance of (3R)-3-Hydroxyoctanoyl-CoA in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(3R)-3-hydroxyoctanoyl-CoA is a critical stereospecific intermediate in lipid metabolism, situated at the crossroads of major anabolic and catabolic pathways. Primarily recognized for its role in peroxisomal β-oxidation and fatty acid elongation, this molecule's metabolic fate is governed by a specific set of enzymes that maintain cellular lipid homeostasis. Unlike its (S)-enantiomer found in mitochondrial β-oxidation, the (3R) form is characteristic of pathways involving the multifunctional enzyme type 2 (MFE-2) and very-long-chain (3R)-3-hydroxyacyl-CoA dehydratases (HACDs). This technical guide provides an in-depth examination of the metabolic pathways involving this compound, the enzymology of its regulation, and detailed experimental protocols for its study, targeting researchers and professionals in drug development.

Core Metabolic Pathways Involving this compound

This compound serves as a key intermediate in two fundamental cellular processes: the breakdown of fatty acids in peroxisomes and the synthesis of longer fatty acid chains in the endoplasmic reticulum.

Peroxisomal β-Oxidation

Peroxisomal β-oxidation is essential for the catabolism of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and bile acid intermediates. The pathway for a medium-chain fatty acid like octanoic acid involves a series of enzymatic reactions where this compound is a central intermediate. The key enzyme in this process is the peroxisomal multifunctional enzyme type 2 (MFE-2, also known as HSD17B4), which possesses both (3R)-hydroxyacyl-CoA dehydrogenase and 2-enoyl-CoA hydratase activities.[1][2]

The process begins with the oxidation of octanoyl-CoA to trans-2-enoyl-CoA. MFE-2 then catalyzes the hydration of this enoyl-CoA to form this compound.[1] Subsequently, the dehydrogenase domain of the same MFE-2 enzyme oxidizes this compound to 3-oxooctanoyl-CoA, using NAD+ as a cofactor.[1] The cycle concludes with the thiolytic cleavage of 3-oxooctanoyl-CoA to produce acetyl-CoA and a chain-shortened hexanoyl-CoA.

peroxisomal_beta_oxidation octanoyl_coa Octanoyl-CoA (C8) enoyl_coa trans-2-Octenoyl-CoA octanoyl_coa->enoyl_coa Acyl-CoA Oxidase hydroxyacyl_coa This compound enoyl_coa->hydroxyacyl_coa MFE-2 (Hydratase) ketoacyl_coa 3-Oxooctanoyl-CoA hydroxyacyl_coa->ketoacyl_coa MFE-2 (Dehydrogenase) NAD+ -> NADH products Acetyl-CoA + Hexanoyl-CoA (C6) ketoacyl_coa->products Thiolase

Caption: Pathway of peroxisomal β-oxidation for octanoyl-CoA.
Fatty Acid Elongation

In the endoplasmic reticulum, fatty acid chains are elongated by adding two-carbon units per cycle. This anabolic process also involves a (3R)-3-hydroxyacyl-CoA intermediate. The cycle begins with the condensation of an acyl-CoA with malonyl-CoA. The resulting 3-ketoacyl-CoA is then reduced to (3R)-3-hydroxyacyl-CoA.

The critical step involving our molecule of interest is the dehydration of (3R)-3-hydroxyacyl-CoA to a trans-2,3-enoyl-CoA. This reaction is catalyzed by a family of enzymes known as very-long-chain (3R)-3-hydroxyacyl-CoA dehydratases (HACDs), such as HACD3.[3] The cycle is completed by the reduction of the enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer.

fatty_acid_elongation start_acyl Acyl-CoA (Cn) ketoacyl 3-Ketoacyl-CoA (Cn+2) start_acyl->ketoacyl Condensing Enzyme hydroxyacyl (3R)-3-Hydroxyacyl-CoA (Cn+2) ketoacyl->hydroxyacyl Ketoacyl-CoA Reductase NADPH -> NADP+ enoyl trans-2-Enoyl-CoA (Cn+2) hydroxyacyl->enoyl HACD3 (Dehydratase) end_acyl Acyl-CoA (Cn+2) enoyl->end_acyl Enoyl-CoA Reductase NADPH -> NADP+ cycle_start end_acyl->cycle_start Next Cycle malonyl Malonyl-CoA malonyl->ketoacyl

Caption: The fatty acid elongation cycle in the endoplasmic reticulum.

Enzymology and Regulation

The metabolic flux of this compound is tightly controlled by the enzymes that produce and consume it. The substrate specificity of these enzymes is crucial for processing fatty acids of different chain lengths.

Key Enzymes
  • Peroxisomal Multifunctional Enzyme Type 2 (MFE-2/HSD17B4): A bifunctional enzyme that catalyzes two sequential steps in peroxisomal β-oxidation.[1] Studies on yeast MFE-2 have shown that it contains two distinct dehydrogenase domains (A and B) with different substrate specificities. The B domain exhibits the highest activity with short-chain substrates, while the A domain is more active with medium and long-chain (3R)-hydroxyacyl-CoA substrates, such as the octanoyl variant.[2][4]

  • Very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase 3 (HACD3): This enzyme is integral to the fatty acid elongation cycle, specifically catalyzing the dehydration of 3-hydroxyacyl-CoA intermediates into trans-2,3-enoyl-CoA.[3] Its function is essential for producing very-long-chain fatty acids required for membrane lipids and lipid mediators.[3]

Quantitative Enzyme Kinetics

Precise kinetic data for this compound is not extensively documented. However, data from related substrates and enzymes provide valuable insights into the catalytic efficiencies. The table below summarizes relevant kinetic parameters for 3-hydroxyacyl-CoA dehydrogenases.

EnzymeSubstrateKm (µM)Vmax or kcatOrganismReference
cHAD (homolog) Acetoacetyl-CoA30 - 70Not specifiedC. elegans[5]
17β-HSD10 (Human) Acetoacetyl-CoA134 ± 1474 ± 6.8 s–1Homo sapiens[6]
FadB' (R. eutropha) Acetoacetyl-CoA48149 µmol mg−1 min−1R. eutropha[7]

Experimental Methodologies

Studying the metabolism of this compound requires robust analytical techniques to measure enzyme activity and quantify metabolites.

Assay of (3R)-Hydroxyacyl-CoA Dehydrogenase Activity

The activity of enzymes that oxidize this compound, such as MFE-2, can be measured spectrophotometrically. The assay monitors the reduction of NAD+ to NADH or the oxidation of NADH to NAD+, which corresponds to a change in absorbance at 340 nm. When measuring in the direction of oxidation (the physiological direction in β-oxidation), the reaction mixture contains the (3R)-3-hydroxyacyl-CoA substrate and NAD+, and the increase in absorbance at 340 nm is monitored upon addition of the enzyme.

Protocol Outline:

  • Reaction Buffer: Prepare a suitable buffer (e.g., 0.1 M citrate/phosphate, pH 7.0) containing dithiothreitol.

  • Reagents: Prepare stock solutions of NAD+ and the substrate, this compound.

  • Reaction: In a quartz cuvette, combine the buffer, NAD+, and substrate.

  • Initiation: Start the reaction by adding a known amount of the purified enzyme.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm using a continuously recording spectrophotometer.

  • Calculation: The initial velocity of the reaction is determined from the linear slope of the absorbance curve, using the molar extinction coefficient of NADH (6220 M-1cm-1).

assay_workflow prep_mix Prepare Reaction Mixture (Buffer, NAD+) add_sub Add Substrate (this compound) prep_mix->add_sub equilibrate Equilibrate at Assay Temperature add_sub->equilibrate add_enz Initiate with Enzyme (e.g., MFE-2) equilibrate->add_enz monitor Monitor Absorbance Increase at 340 nm add_enz->monitor calculate Calculate Initial Velocity (Slope x Molar Extinction Coeff) monitor->calculate

Caption: General workflow for a (3R)-hydroxyacyl-CoA dehydrogenase assay.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the sensitive and specific quantification of acyl-CoA species from biological samples.

Protocol Outline:

  • Sample Preparation: Homogenize tissues or cells in a solvent (e.g., acetonitrile/methanol/water) to precipitate proteins and quench metabolic activity.

  • Extraction: Perform a solid-phase or liquid-liquid extraction to isolate the acyl-CoA fraction and remove interfering substances like salts and phospholipids.

  • LC Separation: Inject the extracted sample onto a reverse-phase C18 column. Use a gradient of mobile phases (e.g., an aqueous solution with an ion-pairing agent and an organic solvent like acetonitrile) to separate this compound from other metabolites.

  • MS Detection: Analyze the column eluent using a mass spectrometer, typically a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode. A specific precursor-to-product ion transition for this compound is monitored for high selectivity.

  • Quantification: Calculate the concentration of the analyte by comparing its peak area to that of a stable isotope-labeled internal standard.

lcms_workflow sample_prep Sample Prep (Homogenization, Quenching) extraction Acyl-CoA Extraction (e.g., SPE) sample_prep->extraction lc_sep LC Separation (C18 Column) extraction->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect quant Quantification (vs. Internal Standard) ms_detect->quant

Caption: Workflow for quantification of this compound via LC-MS.

Broader Biological and Clinical Significance

The proper metabolism of (3R)-3-hydroxyacyl-CoA intermediates is crucial for health. Deficiencies in the MFE-2 enzyme lead to severe inherited metabolic disorders, characterized by impaired peroxisomal β-oxidation.[4] These disorders highlight the non-redundant role of this pathway in processing specific lipid substrates. As an intermediate in both catabolic and anabolic pathways, this compound and its associated enzymes represent potential therapeutic targets for metabolic diseases, including those involving dysregulated lipid metabolism. Understanding the precise control of its metabolic fate is therefore of significant interest to both basic researchers and drug development professionals.

References

(3R)-3-Hydroxyoctanoyl-CoA: A Technical Guide to its Discovery, History, and Role in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-Hydroxyoctanoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. Its formation and subsequent metabolism are crucial for energy homeostasis, particularly during periods of fasting or prolonged exercise. This technical guide provides an in-depth exploration of the discovery and history of this compound within the broader context of fatty acid metabolism. It details the key enzymes involved in its synthesis and degradation, outlines experimental protocols for its study, and presents quantitative data on enzyme kinetics. This document is intended to be a comprehensive resource for researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development.

Historical Perspective: The Unraveling of Beta-Oxidation

The discovery of this compound is intrinsically linked to the elucidation of the fatty acid beta-oxidation pathway, a process that took several decades to fully understand.[1] Early in the 20th century, foundational work laid the groundwork for understanding how fatty acids are broken down. The process of beta-oxidation was conceptualized, suggesting that fatty acids are degraded in a stepwise manner, losing two carbon atoms in each cycle.[1]

Subsequent research focused on identifying the enzymatic reactions and the intermediates involved in this cyclical process. It was established that the breakdown of fatty acids involves a sequence of four core reactions: dehydrogenation, hydration, another dehydrogenation, and thiolytic cleavage.[2][3] The discovery and characterization of the enzymes responsible for these steps were critical milestones.

The existence of 3-hydroxyacyl-CoA intermediates was a direct consequence of the second step in this pathway: the hydration of a trans-Δ²-enoyl-CoA. The enzyme responsible, enoyl-CoA hydratase (also known as crotonase), was found to catalyze the addition of a water molecule across the double bond, forming a hydroxyl group at the beta-carbon (C3).[4][5][6] The stereospecificity of this reaction, producing the (3R)-hydroxyacyl-CoA isomer in the case of trans-enoyl-CoAs, was a significant finding.

The subsequent dehydrogenation of this intermediate is catalyzed by 3-hydroxyacyl-CoA dehydrogenase, which converts the hydroxyl group into a keto group, a reaction dependent on NAD+.[7][8][9] This enzyme was also found to have varying specificities for substrates of different chain lengths.[10] While a singular historical paper announcing the "discovery" of this compound is not apparent, its existence and role were firmly established through the detailed characterization of these key enzymes of beta-oxidation and their substrate specificities which included medium-chain acyl-CoAs.

Metabolic Significance of this compound

This compound is a transient but essential molecule in the catabolism of octanoic acid and other medium-chain fatty acids. Its central role is depicted in the metabolic pathway diagram below.

Beta_Oxidation_of_Octanoyl_CoA cluster_cofactors1 cluster_cofactors2 cluster_cofactors3 cluster_cofactors4 Octanoyl_CoA Octanoyl-CoA trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->trans_2_Octenoyl_CoA FAD FAD _3R_3_hydroxyoctanoyl_CoA This compound trans_2_Octenoyl_CoA->_3R_3_hydroxyoctanoyl_CoA Enoyl-CoA Hydratase H2O H2O _3_Ketoctanoyl_CoA 3-Ketoctanoyl-CoA _3R_3_hydroxyoctanoyl_CoA->_3_Ketoctanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD NAD inv1 _3_Ketoctanoyl_CoA->inv1 Thiolase CoASH CoASH Hexanoyl_CoA Hexanoyl-CoA Acetyl_CoA Acetyl-CoA inv1->Hexanoyl_CoA inv1->Acetyl_CoA inv2 inv3 inv4 FADH2 FADH2 FAD->FADH2 NADH NADH NAD->NADH

Beta-oxidation of Octanoyl-CoA.

Quantitative Data

The enzymatic reactions involving this compound are governed by the kinetic parameters of the respective enzymes. The following table summarizes available kinetic data for enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase with medium-chain substrates. It is important to note that specific kinetic constants for this compound are not always available in the literature; in such cases, data for closely related substrates are provided as a proxy.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/TissueReference
Enoyl-CoA Hydratase (Crotonase)Crotonyl-CoA257500Bovine Liver[11]
Enoyl-CoA Hydratase (Crotonase)Hexenoyl-CoA20-Bovine Liver[11]
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxybutyryl-CoA1012.5Pig Heart[9]
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxyoctanoyl-CoA425Pig Heart[9]
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxydecanoyl-CoA325Pig Heart[9]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a two-step enzymatic synthesis of this compound from octanoyl-CoA.

Synthesis_Workflow start Start: Octanoyl-CoA step1 Step 1: Dehydrogenation (Acyl-CoA Dehydrogenase, FAD) start->step1 intermediate trans-2-Octenoyl-CoA step1->intermediate step2 Step 2: Hydration (Enoyl-CoA Hydratase, H2O) intermediate->step2 product Product: this compound step2->product purification Purification (HPLC) product->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization end Final Product characterization->end

Chemo-enzymatic synthesis workflow.

Materials:

  • Octanoyl-CoA

  • Acyl-CoA dehydrogenase (medium-chain specific)

  • Enoyl-CoA hydratase (crotonase)

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • EDTA

  • HPLC system with a C18 column

  • NMR spectrometer

  • Mass spectrometer

Protocol:

  • Step 1: Synthesis of trans-2-Octenoyl-CoA

    • In a reaction vessel, prepare a solution containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM DTT, and 1 mM EDTA.

    • Add 500 µM octanoyl-CoA and 50 µM FAD.

    • Initiate the reaction by adding a catalytic amount of medium-chain acyl-CoA dehydrogenase.

    • Incubate at 30°C and monitor the formation of the double bond by observing the increase in absorbance at 263 nm.

    • The reaction is typically complete within 1-2 hours.

  • Step 2: Synthesis of this compound

    • To the reaction mixture from Step 1, add a catalytic amount of enoyl-CoA hydratase.

    • Incubate at 30°C for an additional 1-2 hours. The hydration of the double bond will lead to a decrease in absorbance at 263 nm.

  • Purification

    • Terminate the reaction by adding a small amount of acetic acid to lower the pH to around 5.0.

    • Centrifuge the mixture to remove any precipitated protein.

    • Purify the this compound from the supernatant using reverse-phase HPLC on a C18 column. Use a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) for elution.

    • Collect the fractions corresponding to the desired product.

  • Characterization

    • Confirm the identity and purity of the synthesized this compound using NMR spectroscopy and mass spectrometry.

    • NMR: Acquire ¹H and ¹³C NMR spectra to confirm the structure, paying close attention to the signals corresponding to the hydroxyl group and the adjacent methine and methylene (B1212753) protons.

    • Mass Spectrometry: Use electrospray ionization mass spectrometry (ESI-MS) to determine the accurate mass of the molecule, confirming its elemental composition.

Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity

This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ to NADH.

Materials:

  • This compound (synthesized as described above)

  • NAD⁺

  • Tris-HCl buffer (pH 9.0)

  • Purified 3-hydroxyacyl-CoA dehydrogenase or cell lysate containing the enzyme

  • Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

  • Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl buffer (pH 9.0) and 2.5 mM NAD⁺.

  • Add a known amount of the enzyme solution to the cuvette and mix gently.

  • Initiate the reaction by adding this compound to a final concentration of 100 µM.

  • Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C). The rate of increase in absorbance is proportional to the enzyme activity.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Conclusion

This compound stands as a testament to the intricate and elegant design of metabolic pathways. Its discovery, rooted in the broader exploration of fatty acid oxidation, has been crucial to our understanding of cellular energy metabolism. The experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation of this important molecule and the enzymes that govern its fate. For researchers in metabolic diseases and drug development, a thorough understanding of the roles of such key intermediates is paramount for identifying novel therapeutic targets and developing effective interventions.

References

The Central Role of (3R)-3-Hydroxyoctanoyl-CoA in Peroxisomal Fatty Acid Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisomal β-oxidation is a critical metabolic pathway for the degradation of a variety of fatty acids that are not substrates for the mitochondrial system. This technical guide provides an in-depth examination of the function of a key intermediate, (3R)-3-hydroxyoctanoyl-CoA, within this pathway. We will explore its enzymatic processing by the multifunctional enzyme type 2 (MFE-2), the kinetic parameters governing this interaction, and the broader regulatory context, particularly the role of the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway. Detailed experimental protocols for the investigation of this compound metabolism are provided, alongside visual representations of the core metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: The Significance of Peroxisomal Fatty Acid Breakdown

Peroxisomes are ubiquitous organelles that play an indispensable role in lipid metabolism.[1] Unlike mitochondria, which are responsible for the breakdown of the bulk of dietary fatty acids, peroxisomes specialize in the catabolism of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain prostaglandins.[2] The peroxisomal β-oxidation pathway is a four-step spiral that shortens the acyl-CoA chain, producing acetyl-CoA and a chain-shortened acyl-CoA that can be further metabolized in either the peroxisome or mitochondrion.[3]

A key distinction of the peroxisomal pathway is the stereochemistry of its intermediates. While mitochondrial β-oxidation proceeds via L-3-hydroxyacyl-CoA intermediates, the peroxisomal breakdown of straight-chain fatty acids can involve a D-3-hydroxyacyl-CoA intermediate, which is processed by a distinct set of enzymes.[4] This guide focuses on this compound, a medium-chain D-3-hydroxyacyl-CoA, and its pivotal role in this intricate metabolic process.

The Peroxisomal β-Oxidation Pathway of Straight-Chain Fatty Acids

The breakdown of a straight-chain fatty acyl-CoA, such as octanoyl-CoA, in peroxisomes involves a series of enzymatic reactions. The pathway is initiated by acyl-CoA oxidase, which introduces a double bond. The subsequent hydration and dehydrogenation steps are catalyzed by a multifunctional enzyme. In the case of straight-chain fatty acids that lead to the formation of a (3R)-3-hydroxyacyl-CoA intermediate, the key player is the Multifunctional Enzyme type 2 (MFE-2).

The Role of Multifunctional Enzyme Type 2 (MFE-2)

MFE-2 is a bifunctional enzyme that possesses both 2-enoyl-CoA hydratase and (3R)-3-hydroxyacyl-CoA dehydrogenase activities. It catalyzes the second and third steps of the peroxisomal β-oxidation of substrates that generate a (3R)-hydroxy intermediate.

The processing of octanoyl-CoA through this pathway would proceed as follows:

  • Dehydrogenation: Acyl-CoA oxidase converts octanoyl-CoA to trans-2-octenoyl-CoA.

  • Hydration: The 2-enoyl-CoA hydratase domain of MFE-2 hydrates trans-2-octenoyl-CoA to form this compound.

  • Dehydrogenation: The (3R)-3-hydroxyacyl-CoA dehydrogenase domain of MFE-2 oxidizes this compound to 3-ketooctanoyl-CoA, with the concomitant reduction of NAD+ to NADH.

  • Thiolytic Cleavage: Peroxisomal 3-ketoacyl-CoA thiolase cleaves 3-ketooctanoyl-CoA into hexanoyl-CoA and acetyl-CoA.

This cycle repeats until the fatty acyl-CoA is sufficiently shortened.

Data Presentation: Enzyme Kinetics

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Candida tropicalis MFE-2 (Dehydrogenase Domain A)(3R)-hydroxydecanoyl-CoA (C10)1518.2[3]
Candida tropicalis MFE-2 (Dehydrogenase Domain A)(3R)-hydroxyhexadecanoyl-CoA (C16)1012.5[3]
Candida tropicalis MFE-2 (Dehydrogenase Domain B)(3R)-hydroxybutyryl-CoA (C4)5025.0[3]
Rat Liver PeroxisomesLauroyl-CoA (C12)-Higher activity than octanoyl-CoA[1]
Rat Liver PeroxisomesPalmitoyl-CoA (C16)-Higher activity than octanoyl-CoA[1]

Note: The data for Candida tropicalis MFE-2 domains provide a valuable model for understanding the substrate preferences of the dehydrogenase activity. Domain A shows higher activity with medium and long-chain substrates, while domain B is more active with short-chain substrates. Data from rat liver peroxisomes indicates a preference for longer chain fatty acids over octanoyl-CoA.

Experimental Protocols

Spectrophotometric Assay for (3R)-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from established methods for measuring 3-hydroxyacyl-CoA dehydrogenase activity and is tailored for determining the kinetic parameters of MFE-2 with this compound.

Principle: The activity of (3R)-3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD+ during the oxidation of this compound to 3-ketooctanoyl-CoA.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5, containing 1 mM EDTA.

  • NAD+ Stock Solution: 20 mM in deionized water.

  • This compound Substrate: Synthesized and purified, with concentration determined by spectrophotometry. A stock solution of 1 mM is prepared in the assay buffer.

  • Purified MFE-2 Enzyme: Recombinant or purified from a biological source. The concentration should be determined using a standard protein assay (e.g., Bradford or BCA).

Procedure:

  • Prepare a reaction mixture in a 1 ml cuvette containing:

    • 880 µl Assay Buffer

    • 50 µl NAD+ Stock Solution (final concentration 1 mM)

    • Varying volumes of this compound stock solution to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Adjust the volume of the assay buffer accordingly to maintain a total volume of 980 µl before adding the enzyme.

  • Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 20 µl of the purified MFE-2 enzyme solution.

  • Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer with a temperature-controlled cuvette holder.

  • Record the initial linear rate of the reaction (ΔA340/min).

  • Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹).

  • Determine the kinetic parameters (Km and Vmax) by plotting the initial reaction rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation using appropriate software (e.g., GraphPad Prism).

HPLC-Based Analysis of Peroxisomal β-Oxidation Products

This protocol outlines a method to identify and quantify the products of this compound breakdown by MFE-2 and subsequent enzymes.

Principle: Reverse-phase high-performance liquid chromatography (HPLC) is used to separate the different acyl-CoA species based on their hydrophobicity. The separated compounds are detected by their absorbance at 260 nm (the adenine (B156593) moiety of CoA).

Reagents and Equipment:

  • Reaction Mixture: As described in the spectrophotometric assay, but with all necessary components for the complete β-oxidation cycle (MFE-2, thiolase, CoA, NAD+).

  • Quenching Solution: 1 M Perchloric Acid.

  • Neutralization Solution: 3 M KHCO₃.

  • HPLC System: With a C18 reverse-phase column and a UV detector set to 260 nm.

  • Mobile Phase A: 100 mM Sodium Phosphate buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Acyl-CoA Standards: this compound, 3-ketooctanoyl-CoA, hexanoyl-CoA, and acetyl-CoA.

Procedure:

  • Perform the enzymatic reaction as described previously, allowing it to proceed for a defined time (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold Quenching Solution.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Neutralize the supernatant by adding Neutralization Solution until the pH is approximately 6.5.

  • Centrifuge to remove the KClO₄ precipitate.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a known volume of the filtered sample onto the HPLC system.

  • Elute the acyl-CoAs using a gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes).

  • Identify the peaks corresponding to the substrate and products by comparing their retention times with those of the acyl-CoA standards.

  • Quantify the amount of each acyl-CoA by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standards.

Mandatory Visualizations

Signaling Pathway: PPARα Regulation of Peroxisomal β-Oxidation

PPAR_alpha_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acids Fatty Acids (e.g., VLCFAs) FABP Fatty Acid Binding Protein Fatty_Acids->FABP Transport PPARa_RXR_inactive PPARα-RXR (inactive) FABP->PPARa_RXR_inactive Ligand Binding & Activation PPARa_RXR_active PPARα-RXR (active) PPARa_RXR_inactive->PPARa_RXR_active PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_active->PPRE Binding Target_Genes Target Genes (ACOX1, MFE-2, Thiolase) PPRE->Target_Genes Transcriptional Activation mRNA mRNA Target_Genes->mRNA Transcription cluster_cytoplasm cluster_cytoplasm mRNA->cluster_cytoplasm Export

Caption: PPARα signaling pathway regulating peroxisomal β-oxidation gene expression.

Experimental Workflow: Kinetic Analysis of MFE-2

MFE2_Kinetic_Workflow cluster_preparation Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Purify_MFE2 Purify Recombinant MFE-2 Protein Setup_Reaction Set up Spectrophotometric Assay (Varying Substrate Concentrations) Purify_MFE2->Setup_Reaction Synthesize_Substrate Synthesize & Purify This compound Synthesize_Substrate->Setup_Reaction Measure_Activity Measure Initial Reaction Rates (ΔA340/min) Setup_Reaction->Measure_Activity Calculate_Activity Calculate Enzyme Activity (U/mg) Measure_Activity->Calculate_Activity Plot_Data Plot Velocity vs. [Substrate] Calculate_Activity->Plot_Data Fit_Curve Fit Data to Michaelis-Menten Equation Plot_Data->Fit_Curve Determine_Kinetics Determine Km and Vmax Fit_Curve->Determine_Kinetics

Caption: Experimental workflow for determining the kinetic parameters of MFE-2.

Logical Relationship: Peroxisomal β-Oxidation of Octanoyl-CoA

Peroxisomal_Beta_Oxidation Octanoyl_CoA Octanoyl-CoA (C8) Acyl_CoA_Oxidase Acyl-CoA Oxidase Octanoyl_CoA->Acyl_CoA_Oxidase Trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Acyl_CoA_Oxidase->Trans_2_Octenoyl_CoA MFE2_Hydratase MFE-2 (Hydratase) Trans_2_Octenoyl_CoA->MFE2_Hydratase R_3_Hydroxyoctanoyl_CoA This compound MFE2_Hydratase->R_3_Hydroxyoctanoyl_CoA MFE2_Dehydrogenase MFE-2 (Dehydrogenase) R_3_Hydroxyoctanoyl_CoA->MFE2_Dehydrogenase NADH NADH + H+ MFE2_Dehydrogenase->NADH Keto_Octanoyl_CoA 3-Ketooctanoyl-CoA MFE2_Dehydrogenase->Keto_Octanoyl_CoA NAD NAD+ NAD->MFE2_Dehydrogenase Thiolase Thiolase Keto_Octanoyl_CoA->Thiolase Hexanoyl_CoA Hexanoyl-CoA (C6) Thiolase->Hexanoyl_CoA Acetyl_CoA Acetyl-CoA (C2) Thiolase->Acetyl_CoA CoA CoA-SH CoA->Thiolase

Caption: The peroxisomal β-oxidation of octanoyl-CoA via the MFE-2 pathway.

Conclusion and Future Directions

This compound is a crucial intermediate in the peroxisomal β-oxidation pathway, specifically processed by the (3R)-hydroxyacyl-CoA dehydrogenase domain of MFE-2. While the broader aspects of this pathway and its regulation by PPARα are well-characterized, a deeper understanding of the specific enzyme-substrate kinetics is essential for a complete picture. The experimental protocols provided in this guide offer a framework for researchers to elucidate these missing kinetic parameters. For drug development professionals, a thorough understanding of this pathway is critical for identifying potential therapeutic targets for metabolic disorders associated with defects in peroxisomal β-oxidation. Future research should focus on obtaining precise kinetic data for a range of medium-chain (3R)-3-hydroxyacyl-CoA substrates with MFE-2 to build a comprehensive model of substrate specificity and catalytic efficiency. This will undoubtedly contribute to a more profound understanding of lipid metabolism and the development of novel therapeutic strategies.

References

(3R)-3-hydroxyoctanoyl-CoA: An In-Depth Technical Guide to its Role as an Intermediate in Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial fatty acid β-oxidation is a critical catabolic pathway responsible for energy production from lipid stores, particularly during periods of fasting or prolonged exercise. This process involves a series of four enzymatic reactions that sequentially shorten fatty acyl-Coenzyme A (acyl-CoA) chains, generating acetyl-CoA, NADH, and FADH2. (3R)-3-hydroxyoctanoyl-CoA is a key intermediate in the oxidation of medium-chain fatty acids, specifically the eight-carbon fatty acid, octanoic acid. Understanding the kinetics, cellular concentrations, and analytical methodologies for this molecule is crucial for researchers in metabolic diseases, drug discovery, and fundamental biochemistry. This technical guide provides a comprehensive overview of this compound, focusing on quantitative data, detailed experimental protocols, and visual representations of the core metabolic and experimental pathways.

The Role of this compound in Mitochondrial Fatty Acid β-Oxidation

The β-oxidation of a saturated fatty acyl-CoA, such as octanoyl-CoA, is a cyclical four-step process. This compound is the product of the second step and the substrate for the third.

The four core reactions in the β-oxidation of octanoyl-CoA are:

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons of octanoyl-CoA, forming trans-Δ²-octenoyl-CoA.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond of trans-Δ²-octenoyl-CoA, resulting in the formation of this compound.

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (HADH) oxidizes the hydroxyl group of this compound to a keto group, yielding 3-ketoacyl-CoA. This reaction is NAD⁺-dependent.

  • Thiolysis: β-keto-thiolase cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter (hexanoyl-CoA).

This cycle repeats until the entire fatty acid chain is converted to acetyl-CoA molecules.

An In-depth Technical Guide to the Enzymes Responsible for the Synthesis of (3R)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-hydroxyoctanoyl-CoA is a chiral molecule of significant interest, primarily as a monomer for the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters. The enzymatic synthesis of this specific stereoisomer is crucial for the production of PHAs with desired material properties. This technical guide provides a comprehensive overview of the key enzymes involved in the synthesis of this compound, their metabolic context, quantitative data on their activity, and detailed experimental protocols for their characterization. The focus is on (R)-specific enoyl-CoA hydratases, which play a pivotal role in channeling intermediates from fatty acid β-oxidation into PHA biosynthetic pathways.

Introduction to the Synthesis of this compound

The synthesis of this compound is predominantly achieved through the stereospecific hydration of trans-2-octenoyl-CoA. This reaction is a key step in linking the metabolic pathway of fatty acid degradation (β-oxidation) with the anabolic pathway of polyhydroxyalkanoate (PHA) synthesis. While several enzyme families can potentially catalyze this conversion, the most well-characterized and efficient enzymes are the (R)-specific enoyl-CoA hydratases.

Key Enzymes in this compound Synthesis

The primary enzymes responsible for the synthesis of this compound are (R)-specific enoyl-CoA hydratases (EC 4.2.1.17), often denoted as PhaJ. These enzymes catalyze the hydration of the double bond of trans-2-enoyl-CoA intermediates, which are generated during the β-oxidation of fatty acids, to yield (R)-3-hydroxyacyl-CoA monomers for PHA synthesis.[1][2]

Several bacteria that are known PHA producers possess phaJ genes. Notably, extensive research has been conducted on the PhaJ enzymes from Pseudomonas aeruginosa and Cupriavidus necator (formerly Ralstonia eutropha).

(R)-Specific Enoyl-CoA Hydratases (PhaJ) from Pseudomonas aeruginosa

Pseudomonas aeruginosa is a well-known producer of medium-chain-length PHAs (mcl-PHAs) and possesses multiple phaJ homologs with varying substrate specificities.[3] Four such enzymes have been identified: PhaJ1, PhaJ2, PhaJ3, and PhaJ4.[3][4]

  • PhaJ1 : Exhibits a preference for short-chain-length enoyl-CoAs.[3]

  • PhaJ2 : Shows higher activity towards medium-chain-length enoyl-CoAs.[3]

  • PhaJ4 : Demonstrates broad substrate specificity with relatively constant maximum reaction rates (Vmax) for enoyl-CoAs of different chain lengths.[3] This enzyme is particularly relevant for the synthesis of this compound.

(R)-Specific Enoyl-CoA Hydratases (PhaJ) from Cupriavidus necator H16

Cupriavidus necator H16 is a model organism for the study of short-chain-length PHA (scl-PHA) synthesis. However, its genome encodes several homologs of (R)-specific enoyl-CoA hydratases, indicating a capacity for incorporating longer-chain monomers. Three homologs of the P. aeruginosa PhaJ4, designated PhaJ4aRe, PhaJ4bRe, and PhaJ4cRe, have been identified and characterized. The catalytic efficiencies of these enzymes increase with the substrate chain length from C4 to C8.[5]

Metabolic Pathways

The synthesis of this compound is intricately linked to the β-oxidation of fatty acids. In bacteria capable of producing mcl-PHAs from fatty acids, the β-oxidation cycle is not solely a catabolic pathway for energy production but also serves as a feeder pathway for PHA synthesis.

Metabolic_Pathway Metabolic Pathway for this compound Synthesis Fatty_Acids Fatty Acids (e.g., Octanoic Acid) Fatty_Acyl_CoA Octanoyl-CoA Fatty_Acids->Fatty_Acyl_CoA Acyl-CoA Synthetase trans_2_Enoyl_CoA trans-2-Octenoyl-CoA Fatty_Acyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Dehydrogenase R_3_Hydroxyacyl_CoA This compound trans_2_Enoyl_CoA->R_3_Hydroxyacyl_CoA PhaJ ((R)-specific Enoyl-CoA Hydratase) ketoacyl_CoA 3-Ketoacyl-CoA trans_2_Enoyl_CoA->ketoacyl_CoA Enoyl-CoA Hydratase (β-oxidation) PHA Polyhydroxyalkanoate (PHA) R_3_Hydroxyacyl_CoA->PHA PHA Synthase (PhaC) Acetyl_CoA Acetyl-CoA ketoacyl_CoA->Acetyl_CoA β-Ketothiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Experimental_Workflow_Purification Experimental Workflow for PhaJ Purification cluster_cloning Cloning cluster_expression Expression cluster_purification Purification cluster_analysis Analysis PCR PCR amplification of phaJ gene Ligation Ligation into expression vector (e.g., pET) with His-tag PCR->Ligation Transformation Transformation into E. coli expression host (e.g., BL21(DE3)) Ligation->Transformation Culture Cultivation of recombinant E. coli in LB medium Transformation->Culture Induction Induction of protein expression with IPTG Culture->Induction Harvesting Cell harvesting by centrifugation Induction->Harvesting Lysis Cell lysis by sonication Harvesting->Lysis Centrifugation Centrifugation to obtain cell-free extract Lysis->Centrifugation Affinity_Chromatography His-tag affinity chromatography (Ni-NTA) Centrifugation->Affinity_Chromatography Dialysis Dialysis to remove imidazole (B134444) and buffer exchange Affinity_Chromatography->Dialysis SDS_PAGE SDS-PAGE to assess purity and molecular weight Dialysis->SDS_PAGE Concentration Protein concentration determination (e.g., Bradford assay) Dialysis->Concentration

References

Subcellular Localization of (3R)-3-Hydroxyoctanoyl-CoA Pools: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-hydroxyoctanoyl-CoA is a critical intermediate in the beta-oxidation of fatty acids, a fundamental metabolic process for energy production. The subcellular compartmentalization of this compound pools is intrinsically linked to the distinct roles and regulation of fatty acid metabolism within different organelles. This technical guide provides a comprehensive overview of the subcellular localization of this compound, with a focus on its presence and function in mitochondria and peroxisomes. We delve into the advanced methodologies employed for the quantitative analysis of subcellular acyl-CoA pools, present the current state of knowledge on the distribution of this compound, and offer detailed experimental protocols for its study. Visual diagrams of the relevant metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interplay between subcellular localization and metabolic function.

Introduction

This compound is a chiral acyl-coenzyme A thioester that serves as an intermediate in the catabolism of octanoic acid and other medium-chain fatty acids. The metabolism of fatty acids is not uniform throughout the cell; rather, it is segregated into distinct subcellular compartments, primarily the mitochondria and peroxisomes. This compartmentalization allows for the specialized processing of fatty acids of varying chain lengths and degrees of saturation, and the separation of catabolic and anabolic pathways.

Mitochondrial beta-oxidation is the primary pathway for the degradation of short-, medium-, and long-chain fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for ATP production.[1] In contrast, peroxisomal beta-oxidation is primarily responsible for the initial breakdown of very-long-chain fatty acids, branched-chain fatty acids, and bile acid precursors.[2][3] The distinct enzymatic machinery in these organelles underscores the importance of understanding the specific localization of metabolic intermediates like this compound.

Precise knowledge of the subcellular distribution of this compound is crucial for elucidating the regulation of fatty acid metabolism, identifying potential enzymatic bottlenecks, and understanding the pathophysiology of metabolic disorders. Furthermore, for drug development professionals, the subcellular localization of metabolic pools can inform the design of targeted therapies for metabolic diseases.

Data Presentation: Subcellular Distribution of this compound

Subcellular CompartmentPresence of this compoundPrimary Metabolic RoleQuantitative Data (Concentration/Relative Abundance)
Mitochondria PresentIntermediate in the beta-oxidation of medium-chain fatty acids for energy production.[6][7]Not available in the reviewed literature.
Peroxisomes PresentIntermediate in the initial cycles of beta-oxidation of longer-chain fatty acids that are subsequently shortened and transported to mitochondria for complete oxidation.[2][3]Not available in the reviewed literature.
Cytosol Likely low to negligiblePrimarily a site for fatty acid activation and synthesis, not beta-oxidation.Not available in the reviewed literature.
Endoplasmic Reticulum UnlikelyPrimarily involved in fatty acid elongation and desaturation.Not available in the reviewed literature.
Nucleus UnlikelyWhile other acyl-CoAs are present and involved in epigenetic regulation, a direct role for this compound has not been established.[4][5]Not available in the reviewed literature.

Experimental Protocols

The determination of the subcellular localization of this compound requires a multi-step approach involving subcellular fractionation, metabolite extraction, and sensitive analytical detection.

Subcellular Fractionation

The goal of subcellular fractionation is to isolate distinct organelles from cellular homogenates while maintaining their metabolic integrity. Differential centrifugation is a commonly employed technique.

Protocol: Subcellular Fractionation by Differential Centrifugation

  • Cell/Tissue Homogenization:

    • Harvest cultured cells or finely mince fresh tissue on ice.

    • Wash the cells/tissue with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the sample in an ice-cold isotonic homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4) containing protease and phosphatase inhibitors.

    • Homogenize the sample using a Dounce homogenizer or a similar mechanical disruption method on ice. The number of strokes should be optimized to ensure cell lysis while minimizing organelle damage.

  • Differential Centrifugation:

    • Step 1: Nuclear Pellet. Centrifuge the homogenate at a low speed (e.g., 600 - 1,000 x g) for 10 minutes at 4°C. The resulting pellet contains nuclei.

    • Step 2: Mitochondrial Pellet. Carefully collect the supernatant from Step 1 and centrifuge at a higher speed (e.g., 10,000 - 15,000 x g) for 20 minutes at 4°C. The pellet will contain mitochondria.

    • Step 3: Peroxisomal/Microsomal Pellet. Transfer the supernatant from Step 2 to an ultracentrifuge tube and centrifuge at a very high speed (e.g., 100,000 x g) for 60 minutes at 4°C. The resulting pellet contains peroxisomes and microsomes (endoplasmic reticulum fragments). The supernatant is the cytosolic fraction.

  • Organelle Purity Assessment:

    • To ensure the quality of the fractionation, it is essential to assess the purity of each fraction by performing Western blot analysis for well-established organelle-specific marker proteins (e.g., Histone H3 for the nucleus, Cytochrome c for mitochondria, Catalase for peroxisomes, and GAPDH for the cytosol).

Acyl-CoA Extraction

Acyl-CoAs are labile molecules, and their extraction requires care to prevent degradation.

Protocol: Acyl-CoA Extraction from Subcellular Fractions

  • Quenching and Lysis:

    • To the isolated organelle pellets and the cytosolic fraction, add a cold extraction solvent, typically a mixture of acetonitrile (B52724), methanol (B129727), and water (e.g., 40:40:20 v/v/v) with 0.1 M formic acid.

    • Vortex vigorously to lyse the organelles and precipitate proteins.

  • Phase Separation:

    • Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Collect the supernatant containing the extracted acyl-CoAs.

  • Sample Preparation for Analysis:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% methanol in water with 0.1% formic acid).

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Protocol: LC-MS Analysis of this compound

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column for the separation of acyl-CoAs.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The gradient should be optimized to achieve good separation of this compound from other acyl-CoA species.

  • Mass Spectrometric Detection:

    • Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) operating in positive ion mode.

    • Employ tandem mass spectrometry (MS/MS) for specific detection and quantification. The precursor ion for this compound will be its [M+H]+ adduct. The fragmentation pattern should be determined using a chemical standard to identify characteristic product ions for selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).

  • Quantification:

    • Generate a standard curve using a pure chemical standard of this compound of known concentrations.

    • For absolute quantification, the use of a stable isotope-labeled internal standard (e.g., 13C-labeled this compound) is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.[4][5]

Mandatory Visualizations

Metabolic Pathways

fatty_acid_beta_oxidation cluster_mito Mitochondria cluster_perox Peroxisomes Mito_FAO Fatty Acyl-CoA Mito_Enoyl_CoA Trans-Δ2-Enoyl-CoA Mito_FAO->Mito_Enoyl_CoA ACAD Mito_3_Hydroxy This compound Mito_Enoyl_CoA->Mito_3_Hydroxy ECHS1 Mito_Ketoacyl_CoA 3-Ketoacyl-CoA Mito_3_Hydroxy->Mito_Ketoacyl_CoA HADH Mito_Acetyl_CoA Acetyl-CoA Mito_Ketoacyl_CoA->Mito_Acetyl_CoA ACAT1 TCA TCA Cycle Mito_Acetyl_CoA->TCA Perox_FAO Very-Long-Chain Fatty Acyl-CoA Perox_Enoyl_CoA Trans-Δ2-Enoyl-CoA Perox_FAO->Perox_Enoyl_CoA ACOX1 Perox_3_Hydroxy This compound Perox_Enoyl_CoA->Perox_3_Hydroxy HSD17B4 Perox_Ketoacyl_CoA 3-Ketoacyl-CoA Perox_3_Hydroxy->Perox_Ketoacyl_CoA HSD17B4 Perox_Shortened_CoA Shortened Acyl-CoA Perox_Ketoacyl_CoA->Perox_Shortened_CoA ACAA1 To_Mito To Mitochondria Perox_Shortened_CoA->To_Mito Fatty_Acid Fatty Acid Fatty_Acid->Mito_FAO Fatty_Acid->Perox_FAO

Caption: Mitochondrial and Peroxisomal Beta-Oxidation Pathways.

Experimental Workflow

subcellular_metabolomics_workflow Start Cell/Tissue Sample Homogenization Homogenization in Isotonic Buffer Start->Homogenization Diff_Cent Differential Centrifugation Homogenization->Diff_Cent Fractions Isolation of Subcellular Fractions (Nuclei, Mitochondria, Cytosol, etc.) Diff_Cent->Fractions Extraction Acyl-CoA Extraction (Organic Solvent) Fractions->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis Result Subcellular Acyl-CoA Profile Data_Analysis->Result

Caption: Workflow for Subcellular Acyl-CoA Profiling.

Logical Relationships

logical_relationship Metabolite This compound Mitochondria Mitochondria Metabolite->Mitochondria is an intermediate in Peroxisomes Peroxisomes Metabolite->Peroxisomes is an intermediate in Energy Energy Production (ATP) Mitochondria->Energy leads to VLCFA_Metabolism VLCFA Metabolism Peroxisomes->VLCFA_Metabolism contributes to Metabolic_Regulation Metabolic Regulation Energy->Metabolic_Regulation influences VLCFA_Metabolism->Metabolic_Regulation influences

Caption: Functional Role of this compound Localization.

Conclusion

The subcellular localization of this compound to mitochondria and peroxisomes is a direct reflection of the compartmentalized nature of fatty acid beta-oxidation. While direct quantitative data for this specific metabolite remains an area for future research, the established roles of these organelles in fatty acid metabolism provide a strong framework for understanding its distribution. The advanced analytical techniques outlined in this guide, particularly those employing mass spectrometry and stable isotope labeling, offer powerful tools for researchers to further elucidate the precise concentrations and fluxes of this compound and other acyl-CoAs in different subcellular compartments. A deeper understanding of the subcellular landscape of fatty acid intermediates will undoubtedly provide valuable insights into metabolic regulation in both health and disease, paving the way for novel therapeutic strategies.

References

Metabolic Fate of (3R)-3-Hydroxyoctanoyl-CoA in Different Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-hydroxyoctanoyl-CoA is a medium-chain acyl-CoA thioester that occupies a unique position in fatty acid metabolism. While the canonical β-oxidation pathway in mammalian mitochondria processes L-stereoisomers of 3-hydroxyacyl-CoAs, the metabolic fate of the R-stereoisomer is less direct and involves specialized enzymatic machinery, primarily within peroxisomes. This technical guide provides an in-depth exploration of the metabolic pathways governing the fate of this compound in various mammalian tissues, including the liver, heart, skeletal muscle, kidney, and brain. It details the enzymatic steps, subcellular localization, and potential downstream metabolic routes. Furthermore, this guide offers comprehensive experimental protocols for researchers to investigate the metabolism of this compound, from synthesizing labeled substrates to quantitative analysis of its metabolic products using advanced mass spectrometry techniques.

Introduction to this compound Metabolism

This compound is a chiral molecule and an intermediate in the metabolism of octanoic acid. In mammalian cells, the mitochondrial β-oxidation spiral is stereospecific for L-3-hydroxyacyl-CoAs, meaning this compound cannot be directly processed by the mitochondrial L-3-hydroxyacyl-CoA dehydrogenase (HADH)[1]. Consequently, its metabolism is contingent on alternative pathways, primarily involving peroxisomal enzymes.

The liver is the principal site for the metabolism of medium-chain fatty acids and is expected to have the most robust capacity for processing this compound. Other tissues with high fatty acid oxidation rates, such as the heart and skeletal muscle, also possess the necessary enzymatic machinery, although potentially to a lesser extent. Tissues like the brain have a more limited capacity for fatty acid oxidation.

Quantitative Data on Acyl-CoA Intermediates

TissueTotal Long-Chain Acyl-CoA Content (nmol/g wet weight)Notes
Rat Liver83 ± 11Represents the total pool of long-chain acyl-CoAs, providing a baseline for the abundance of fatty acid metabolic intermediates.[2]
Hamster Heart61 ± 9Indicates a significant pool of acyl-CoAs available for the high energy demands of cardiac muscle.[2]

Table 1: Total Long-Chain Acyl-CoA Content in Mammalian Tissues.

TissuePalmitate Oxidation Flux (nmol/g/min)ConditionNotes
Rat Skeletal Muscle3.47 ± 0.8 (intramyocellular)Lean, PostabsorptiveThese values represent the rate of mitochondrial β-oxidation and provide an estimate of the flux through the pathway where 3-hydroxyacyl-CoA intermediates are generated.[3]
2.06 ± 0.5 (plasma-derived)Lean, Postabsorptive
6.96 ± 1.8 (intramyocellular)Obese, Postabsorptive
1.34 ± 0.2 (plasma-derived)Obese, Postabsorptive

Table 2: Palmitate Oxidation Flux in Rat Skeletal Muscle.

Metabolic Pathways of this compound

The primary route for the metabolism of this compound in mammalian cells involves its conversion to the L-stereoisomer, which can then enter the conventional β-oxidation pathway. This conversion is accomplished through the action of a peroxisomal epimerase.

Peroxisomal Epimerization and Subsequent β-Oxidation

The epimerization of 3-hydroxyacyl-CoAs is a key step in the degradation of unsaturated fatty acids and, in this context, for salvaging R-stereoisomers. This process is localized to peroxisomes and is catalyzed by the sequential action of two enoyl-CoA hydratases with opposing stereospecificities[4][5].

  • Dehydration: this compound is dehydrated to trans-2-octenoyl-CoA by a peroxisomal enoyl-CoA hydratase 2.

  • Hydration: trans-2-octenoyl-CoA is then rehydrated to L-3-hydroxyoctanoyl-CoA by the peroxisomal enoyl-CoA hydratase (part of the multifunctional enzyme).

Once converted to L-3-hydroxyoctanoyl-CoA, it can be acted upon by L-3-hydroxyacyl-CoA dehydrogenase within the peroxisome to continue through the β-oxidation spiral, yielding hexanoyl-CoA and acetyl-CoA. The chain-shortened acyl-CoAs and acetyl-CoA can then be transported to the mitochondria for complete oxidation.

Metabolic_Fate_of_3R_Hydroxyoctanoyl_CoA cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion R_HOCoA This compound Trans_Enoyl trans-2-Octenoyl-CoA R_HOCoA->Trans_Enoyl Enoyl-CoA Hydratase 2 (-H2O) L_HOCoA L-3-Hydroxyoctanoyl-CoA Trans_Enoyl->L_HOCoA Enoyl-CoA Hydratase (+H2O) Keto_CoA 3-Keto-octanoyl-CoA L_HOCoA->Keto_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Hex_CoA Hexanoyl-CoA Keto_CoA->Hex_CoA Thiolase (+CoA) Ac_CoA_perox Acetyl-CoA Keto_CoA->Ac_CoA_perox Thiolase Hex_CoA_mito Hexanoyl-CoA Hex_CoA->Hex_CoA_mito Transport Ac_CoA_mito Acetyl-CoA Ac_CoA_perox->Ac_CoA_mito Transport TCA TCA Cycle Hex_CoA_mito->TCA β-Oxidation Ac_CoA_mito->TCA

Metabolic pathway of this compound in a mammalian cell.
Tissue-Specific Considerations

  • Liver: As the primary metabolic hub, the liver has high peroxisomal activity and is the most likely site for efficient epimerization and subsequent oxidation of this compound. The resulting acetyl-CoA can be used for ketogenesis or enter the TCA cycle.

  • Heart and Skeletal Muscle: These tissues have high energy demands and active fatty acid oxidation. While mitochondrial β-oxidation is predominant, peroxisomal activity is also present and can contribute to the metabolism of this compound[6].

  • Kidney: The kidney has significant metabolic activity, including fatty acid oxidation, and is expected to metabolize this compound in a manner similar to the liver.

  • Brain: The brain's capacity for fatty acid oxidation is limited, with glucose being the primary fuel source. However, there is evidence for very-long-chain fatty acid synthesis in the brain, which involves a 3-hydroxyacyl-CoA dehydratase that prefers the R-isomer, suggesting specialized roles for R-hydroxyacyl-CoAs in neural tissue[7].

Experimental Protocols

This section provides detailed methodologies for investigating the metabolic fate of this compound.

Synthesis of Isotopically Labeled this compound

A detailed protocol for the synthesis of isotopically labeled (e.g., ¹³C or ¹⁴C) this compound is a prerequisite for metabolic tracing studies. While not commercially available, a plausible enzymatic synthesis approach can be adapted from existing methods for other acyl-CoAs[8].

Principle: This method involves the enzymatic conversion of a labeled precursor to the desired product.

Materials:

  • Labeled octanoic acid (e.g., [1-¹⁴C]octanoic acid)

  • ATP, Coenzyme A (CoA)

  • Acyl-CoA synthetase

  • Enoyl-CoA hydratase (specific for forming the R-isomer, may require a bacterial source)

  • NADPH

  • Purification system (e.g., HPLC)

Procedure:

  • Activation to Octanoyl-CoA: Incubate labeled octanoic acid with acyl-CoA synthetase, ATP, and CoA to form labeled octanoyl-CoA.

  • Formation of trans-2-Octenoyl-CoA: Use an acyl-CoA dehydrogenase to introduce a double bond.

  • Stereospecific Hydration: Incubate trans-2-octenoyl-CoA with an enoyl-CoA hydratase known to produce the R-isomer.

  • Purification: Purify the resulting labeled this compound using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the product by mass spectrometry.

In Vitro Fatty Acid Oxidation Assay in Tissue Homogenates

This protocol is adapted from established methods for measuring fatty acid oxidation and can be used to determine the rate of metabolism of labeled this compound in different tissues.

Principle: Tissue homogenates are incubated with a radiolabeled substrate, and the production of labeled metabolites (acid-soluble metabolites and CO₂) is quantified as a measure of oxidation.

Materials:

  • Freshly excised tissues (liver, heart, skeletal muscle, kidney, brain)

  • Ice-cold homogenization buffer (e.g., 100 mM sucrose, 10 mM Tris-HCl, 5 mM KH₂PO₄, 0.2 mM EDTA, pH 7.4)

  • Reaction buffer (containing cofactors such as L-carnitine, malate, CoA, ATP, and DTT)

  • Labeled [¹⁴C]-(3R)-3-hydroxyoctanoyl-CoA

  • Scintillation vials and cocktail

Procedure:

  • Tissue Homogenization: Homogenize fresh tissue samples in ice-cold buffer and determine the protein concentration.

  • Reaction Setup: In a sealed vial, add a known amount of tissue homogenate to the pre-warmed reaction buffer.

  • Initiation: Start the reaction by adding the labeled [¹⁴C]-(3R)-3-hydroxyoctanoyl-CoA. Include a center well with a filter paper soaked in a CO₂ trapping agent (e.g., NaOH).

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding perchloric acid. This also releases dissolved CO₂ which is then trapped.

  • Quantification:

    • Measure the radioactivity of the trapped CO₂.

    • Centrifuge the reaction mixture and measure the radioactivity of the acid-soluble supernatant (containing chain-shortened intermediates).

    • The sum of these represents the total oxidation rate.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis Synth Synthesize Labeled This compound Incubate Incubate Homogenate with Labeled Substrate Synth->Incubate Tissue Prepare Tissue Homogenates Tissue->Incubate Separate Separate Metabolites (e.g., by LC) Incubate->Separate MS LC-MS/MS Analysis of Metabolites Separate->MS Quant Quantify Downstream Metabolites & Flux MS->Quant

Workflow for tracing the metabolic fate of this compound.
LC-MS/MS Method for Quantification of Metabolites

Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying acyl-CoA thioesters and their metabolites.

Materials:

  • Metabolite extracts from in vitro assays or tissue samples

  • UPLC/HPLC system

  • Tandem mass spectrometer (e.g., triple quadrupole)

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., water and acetonitrile (B52724) with formic acid)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

Procedure:

  • Sample Preparation: Extract acyl-CoAs from the reaction mixture or tissue homogenate using a suitable method, such as solid-phase extraction or solvent precipitation.

  • Chromatographic Separation: Inject the extract onto the LC system. Use a gradient elution to separate this compound from its potential metabolites (e.g., trans-2-octenoyl-CoA, L-3-hydroxyoctanoyl-CoA, hexanoyl-CoA, acetyl-CoA).

  • Mass Spectrometric Detection: Analyze the eluent using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This provides high specificity and sensitivity.

  • Quantification: Create a calibration curve using known concentrations of authentic standards. Quantify the metabolites in the samples by comparing their peak areas to the calibration curve, normalized to an internal standard.

Conclusion

The metabolic fate of this compound in mammalian tissues is dictated by its stereochemistry, which precludes its direct entry into the primary mitochondrial β-oxidation pathway. Its metabolism is reliant on a peroxisomal epimerization process that converts it to the L-stereoisomer. The liver is likely the most significant site for this conversion, although other tissues with active fatty acid metabolism also contribute. While direct quantitative data on the tissue levels of this compound are currently lacking, the experimental protocols outlined in this guide provide a robust framework for researchers to investigate its metabolic flux and downstream products in various physiological and pathological contexts. Such studies will be crucial for a more complete understanding of medium-chain fatty acid metabolism and its implications for health and disease.

References

Regulating (3R)-3-Hydroxyoctanoyl-CoA: A Technical Guide to Cellular Metabolism and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate cellular mechanisms governing the levels of (3R)-3-hydroxyoctanoyl-CoA, a key intermediate in fatty acid metabolism. Understanding the synthesis, degradation, and regulatory networks that control this molecule is paramount for developing novel therapeutic strategies targeting metabolic disorders. This document provides a comprehensive overview of the core metabolic pathways, detailed experimental protocols for its quantification, and a summary of available quantitative data.

Core Metabolic Pathways

The cellular concentration of this compound is dynamically regulated by the interplay of its synthesis and degradation, primarily through the β-oxidation pathway of fatty acids.

Synthesis of this compound

This compound is predominantly synthesized as an intermediate during the β-oxidation of fatty acids longer than eight carbons. The process involves the following key steps:

  • Acyl-CoA Dehydrogenation: A long-chain acyl-CoA dehydrogenase introduces a double bond between the α and β carbons of the fatty acyl-CoA.

  • Enoyl-CoA Hydratation: An enoyl-CoA hydratase catalyzes the stereospecific hydration of the trans-Δ²-enoyl-CoA to form (S)-3-hydroxyacyl-CoA.

  • Epimerization: A 3-hydroxyacyl-CoA epimerase can convert the (S)-isomer to the (R)-isomer, this compound.

Alternatively, under certain conditions, this compound can be generated through the condensation of acetyl-CoA and hexanoyl-CoA by a β-ketothiolase, followed by the reduction of the resulting 3-ketoacyl-CoA by a stereospecific reductase.

Degradation of this compound

The primary route for the degradation of this compound is its further processing within the mitochondrial β-oxidation spiral. This involves:

  • Dehydrogenation: The enzyme medium-chain L-3-hydroxyacyl-CoA dehydrogenase (M/SCHAD or HADH) catalyzes the NAD⁺-dependent oxidation of this compound to 3-oxooctanoyl-CoA. This enzyme exhibits a preference for medium-chain length substrates[1][2].

  • Thiolytic Cleavage: A 3-ketoacyl-CoA thiolase then cleaves 3-oxooctanoyl-CoA into hexanoyl-CoA and acetyl-CoA. The hexanoyl-CoA can then re-enter the β-oxidation cycle.

The activity of these enzymes is crucial in determining the cellular turnover of this compound.

Regulatory Networks

The cellular levels of this compound are tightly controlled by intricate signaling networks that modulate the expression and activity of the enzymes involved in its metabolism. Key regulatory hubs include the transcription factors PPARα and SREBP, which are in turn influenced by upstream signaling pathways such as AMPK and mTOR.

Transcriptional Regulation
  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): As a key regulator of fatty acid oxidation, PPARα activation leads to the increased transcription of genes encoding for β-oxidation enzymes, including medium-chain 3-hydroxyacyl-CoA dehydrogenase.

  • Sterol Regulatory Element-Binding Protein (SREBP): SREBP-1c, a major regulator of lipogenesis, can indirectly influence the levels of β-oxidation intermediates by controlling the synthesis of fatty acids.

Upstream Signaling Pathways
  • AMP-activated Protein Kinase (AMPK): Acting as a cellular energy sensor, AMPK is activated under low energy conditions (high AMP/ATP ratio). Activated AMPK can phosphorylate and modulate the activity of transcription factors like PPARα, thereby influencing the rate of fatty acid oxidation. The interaction is complex, with some studies suggesting AMPK activation enhances PPARα activity, while others indicate an inhibitory effect depending on the cellular context[3][4][5][6].

  • Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway, particularly mTORC1, is a central regulator of cell growth and metabolism. mTORC1 can influence lipid metabolism by regulating the activity of SREBPs[1][7][8][9][10]. Under nutrient-rich conditions, activated mTORC1 promotes lipogenesis through SREBP-1c activation.

Quantitative Data

The absolute concentration of this compound in cells is not widely reported. However, quantitative data for various other acyl-CoA species in different cell lines provide a valuable reference for understanding the general abundance of these metabolites. The following table summarizes reported concentrations of several acyl-CoAs.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[11]
Acetyl-CoA10.644
Propionyl-CoA3.532
Butyryl-CoA1.013
Valeryl-CoA1.118
Crotonoyl-CoA0.032
HMG-CoA0.971
Succinyl-CoA25.467
Glutaryl-CoA0.647

Note: The concentrations of acyl-CoAs can vary significantly depending on the cell type, growth conditions, and analytical methods used.

Experimental Protocols

Accurate quantification of this compound requires robust experimental protocols for sample preparation and analysis. The following sections detail methodologies for acyl-CoA extraction and quantification by LC-MS/MS.

Protocol for Acyl-CoA Extraction from Mammalian Cells

This protocol is adapted from established methods for the extraction of short- and medium-chain acyl-CoAs from cultured mammalian cells[11][12].

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Cell scrapers (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 17,000 x g at 4°C

  • Solid-phase extraction (SPE) columns (e.g., Oasis HLB)

  • Solvents for SPE: methanol (B129727), water

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 5% (w/v) 5-sulfosalicylic acid in water)

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Protein Precipitation:

    • Add 1 mL of ice-cold 10% TCA to the cell plate or pellet.

    • For adherent cells, scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Spike the sample with the internal standard.

    • Vortex briefly and incubate on ice for 10 minutes.

  • Centrifugation:

    • Pellet the precipitated protein by centrifugation at 17,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) of the Supernatant:

    • Condition the SPE column with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE column.

    • Wash the column with 1 mL of water to remove salts.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 50-100 µL of reconstitution solvent.

Protocol for LC-MS/MS Quantification of Medium-Chain Acyl-CoAs

This protocol provides a general framework for the analysis of acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[13][14][15][16]. Instrument parameters should be optimized for the specific instrument and analyte.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes of interest.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or parallel reaction monitoring (PRM) for high-resolution instruments.

  • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for this compound and the internal standard. For acyl-CoAs, a common neutral loss of 507 Da (the phosphopantetheine moiety) is often monitored.

  • Collision Energy and other MS parameters: These need to be optimized for each specific analyte to achieve maximum sensitivity.

Data Analysis:

  • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Mandatory Visualizations

Metabolic Pathways

metabolic_pathway cluster_synthesis Synthesis cluster_degradation Degradation (β-Oxidation) Longer_Chain_Acyl_CoA Longer-Chain Acyl-CoA trans_Enoyl_CoA trans-Δ²-Enoyl-CoA S_3_Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA trans_Enoyl_CoA->S_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase R_3_Hydroxyoctanoyl_CoA This compound S_3_Hydroxyacyl_CoA->R_3_Hydroxyoctanoyl_CoA 3-Hydroxyacyl-CoA Epimerase 3_Oxooctanoyl_CoA 3-Oxooctanoyl-CoA R_3_Hydroxyoctanoyl_CoA->3_Oxooctanoyl_CoA Medium-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Hexanoyl_CoA Hexanoyl-CoA 3_Oxooctanoyl_CoA->Hexanoyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA 3_Oxooctanoyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase

Caption: Metabolic pathways for the synthesis and degradation of this compound.

Experimental Workflow

experimental_workflow Harvesting 2. Cell Harvesting and Washing Lysis 3. Cell Lysis & Protein Precipitation (e.g., with TCA) Harvesting->Lysis Extraction 4. Solid-Phase Extraction (SPE) of Acyl-CoAs Lysis->Extraction Analysis 5. LC-MS/MS Analysis (Quantification) Extraction->Analysis Data_Processing 6. Data Processing and Concentration Calculation Analysis->Data_Processing

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathways

signaling_pathways cluster_energy_sensing Energy Sensing cluster_growth_regulation Growth & Proliferation cluster_transcriptional_control Transcriptional Control cluster_metabolic_output Metabolic Output mTORC1 mTORC1 SREBP1c SREBP-1c mTORC1->SREBP1c Activates PPARa PPARα Beta_Oxidation β-Oxidation Genes (e.g., HADH) PPARa->Beta_Oxidation Upregulates Lipogenesis Lipogenic Genes SREBP1c->Lipogenesis Upregulates AMPK AMPK AMPK->mTORC1 Inhibits

Caption: Key signaling pathways regulating fatty acid metabolism.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of (3R)-3-hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-hydroxyoctanoyl-CoA is a crucial intermediate in the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics. Its availability in a pure, stereospecific form is essential for in vitro studies of PHA synthases, enzymes of the fatty acid β-oxidation pathway, and for the development of novel antimicrobial agents. This document provides a detailed methodology for the enzymatic synthesis, purification, and subsequent use of this compound in in vitro assays. The synthesis relies on the stereospecific hydration of trans-2-octenoyl-CoA catalyzed by an (R)-specific enoyl-CoA hydratase.

Data Presentation

Table 1: Kinetic Parameters of Selected (R)-specific Enoyl-CoA Hydratases with C8 Substrate
EnzymeSource OrganismSubstrateKm (µM)Vmax (U/mg)Catalytic Efficiency (kcat/Km) (M-1s-1)
PhaJ1Pa Pseudomonas aeruginosaCrotonyl-CoA (C4)130140-
PhaJ4Pa Pseudomonas aeruginosaOctenoyl-CoA (C8)-~constant across C4-C10-
PhaJ4aRe Ralstonia eutropha H16Crotonyl-CoA (C4)103 ± 1137.3 ± 1.95.3 x 103
Hexenoyl-CoA (C6)48.1 ± 7.253.0 ± 3.21.6 x 104
Octenoyl-CoA (C8)36.6 ± 4.5 61.2 ± 2.9 2.4 x 104
PhaJ4bRe Ralstonia eutropha H16Crotonyl-CoA (C4)121 ± 1341.5 ± 2.15.0 x 103
Hexenoyl-CoA (C6)55.1 ± 8.959.3 ± 4.11.6 x 104
Octenoyl-CoA (C8)40.2 ± 5.1 65.1 ± 3.5 2.4 x 104

Note: Data for PhaJ1Pa and PhaJ4Pa are qualitative regarding C8 substrate preference. PhaJ4aRe and PhaJ4bRe show high efficiency with octenoyl-CoA, making them excellent candidates for this synthesis.[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the conversion of trans-2-octenoyl-CoA to this compound using a purified (R)-specific enoyl-CoA hydratase (e.g., PhaJ4aRe from Ralstonia eutropha).

Materials:

  • trans-2-octenoyl-CoA

  • Purified recombinant (R)-specific enoyl-CoA hydratase (PhaJ4aRe or similar, with known activity on C8 substrates)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Reaction vessel

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a stock solution of trans-2-octenoyl-CoA in deionized water. The final concentration in the reaction mixture should be approximately 5-10 times the Km of the enzyme (e.g., 200 µM).

  • Reaction Setup: In a reaction vessel, combine the Tris-HCl buffer and the trans-2-octenoyl-CoA solution.

  • Enzyme Addition: Initiate the reaction by adding the purified (R)-specific enoyl-CoA hydratase to a final concentration sufficient for a reasonable reaction rate (e.g., 1-5 µg/mL).

  • Incubation: Incubate the reaction mixture at 30°C.

  • Monitoring the Reaction: The hydration of the double bond in trans-2-enoyl-CoA leads to a decrease in absorbance at 263 nm (ε = 6,700 M-1cm-1). Monitor the reaction progress by taking absorbance readings at 263 nm until the absorbance stabilizes, indicating the reaction has reached completion.

  • Reaction Termination: Once the reaction is complete, the mixture can be immediately used for purification or stored at -20°C.

Protocol 2: Purification of this compound by Ion-Exchange Chromatography

This protocol is for the purification of the synthesized this compound from the reaction mixture.

Materials:

  • Reaction mixture from Protocol 1

  • Anion exchange chromatography column (e.g., Q-Sepharose or a similar strong anion exchanger)[2]

  • Low concentration buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • High concentration buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 7.5)

  • HPLC or FPLC system

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the anion exchange column with the low concentration buffer.

  • Sample Loading: Dilute the reaction mixture 5-10 fold with the low concentration buffer to reduce the ionic strength and load it onto the equilibrated column.

  • Washing: Wash the column with several column volumes of the low concentration buffer to remove any unbound proteins (including the hydratase) and other non-anionic components.

  • Elution: Elute the bound this compound using a linear gradient of the high concentration buffer (e.g., 0-100% over 20 column volumes). Coenzyme A and its derivatives are negatively charged and will bind to the anion exchange resin.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis of Fractions: Analyze the collected fractions for the presence of this compound using HPLC or by assaying for the hydroxyl group. Pool the fractions containing the pure product.

  • Desalting (Optional): If necessary, desalt the pooled fractions using a desalting column or dialysis.

  • Quantification and Storage: Determine the concentration of the purified this compound spectrophotometrically (using the absorbance of the adenine (B156593) group of CoA at 260 nm, ε = 16,400 M-1cm-1 in neutral pH) and store at -80°C.

Protocol 3: In Vitro Assay of PHA Synthase Activity

This protocol measures the activity of a PHA synthase using the synthesized this compound as a substrate. The assay is based on the release of Coenzyme A, which can be detected using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Purified this compound

  • Purified PHA synthase (e.g., PhaC1 from Pseudomonas aeruginosa)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • DTNB solution (2 mM in Tris-HCl buffer)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, DTNB solution, and the purified PHA synthase.

  • Background Measurement: Measure the baseline absorbance at 412 nm.

  • Initiation of Reaction: Start the reaction by adding a known concentration of this compound (e.g., 100 µM).

  • Monitoring Activity: The release of Coenzyme A will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm (ε = 13,600 M-1cm-1). Monitor the increase in absorbance at 412 nm over time.

  • Calculation of Activity: Calculate the rate of CoA release from the linear portion of the absorbance curve. One unit of PHA synthase activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of CoA per minute.

Protocol 4: Coupled In Vitro Assay for 3-Hydroxyacyl-CoA Dehydrogenase

This protocol assays the activity of a 3-hydroxyacyl-CoA dehydrogenase by coupling the oxidation of this compound to the reduction of NAD+.

Materials:

  • Purified this compound

  • Purified 3-hydroxyacyl-CoA dehydrogenase

  • Tris-HCl buffer (100 mM, pH 9.0)

  • NAD+ solution (e.g., 2 mM)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a quartz cuvette, combine the Tris-HCl buffer and the NAD+ solution.

  • Enzyme Addition: Add the 3-hydroxyacyl-CoA dehydrogenase to the cuvette.

  • Baseline Measurement: Measure the baseline absorbance at 340 nm.

  • Reaction Initiation: Initiate the reaction by adding a known concentration of this compound (e.g., 50-100 µM).

  • Monitoring Activity: The oxidation of this compound is coupled to the reduction of NAD+ to NADH. Monitor the increase in absorbance at 340 nm (ε of NADH = 6,220 M-1cm-1).

  • Calculation of Activity: Calculate the rate of NADH formation from the linear portion of the absorbance curve. One unit of dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Mandatory Visualizations

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification TOC trans-2-Octenoyl-CoA Enzyme (R)-specific Enoyl-CoA Hydratase (e.g., PhaJ4aRe) TOC->Enzyme Substrate HOC This compound Enzyme->HOC Product Crude Crude Reaction Mixture IEX Anion Exchange Chromatography Crude->IEX Pure_HOC Pure this compound IEX->Pure_HOC

Caption: Workflow for the enzymatic synthesis and purification of this compound.

PHA_Synthase_Assay cluster_assay In Vitro PHA Synthase Assay cluster_detection Detection HOC This compound Synthase PHA Synthase (PhaC) HOC->Synthase Substrate PHA Polyhydroxyalkanoate (growing chain) Synthase->PHA CoA Coenzyme A (free) Synthase->CoA DTNB DTNB CoA->DTNB TNB TNB (Colored Product) DTNB->TNB Reaction Spectro Spectrophotometer TNB->Spectro Measure Absorbance at 412 nm

Caption: Signaling pathway for the in vitro assay of PHA synthase activity.

References

Application Note: Quantification of (3R)-3-hydroxyoctanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-hydroxyoctanoyl-CoA is a key intermediate in the mitochondrial fatty acid β-oxidation pathway. The accurate quantification of this and other acyl-CoA species is crucial for understanding cellular metabolism, identifying metabolic bottlenecks, and for the development of drugs targeting metabolic pathways. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology employs a robust sample preparation procedure, optimized chromatographic separation, and highly selective detection by Multiple Reaction Monitoring (MRM).

Metabolic Pathway

This compound is formed during the third step of the fatty acid β-oxidation spiral. The pathway involves the sequential enzymatic degradation of long-chain fatty acids to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.

fatty_acid_beta_oxidation Octanoyl_CoA Octanoyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA Octanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H2O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Hexanoyl_CoA Hexanoyl-CoA Ketoacyl_CoA->Hexanoyl_CoA β-Ketothiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Figure 1: Fatty Acid β-Oxidation Pathway

Experimental Protocol

This protocol is based on established methods for acyl-CoA analysis, emphasizing robustness and high recovery.[1][2][3][4]

Materials and Reagents
  • This compound standard (analytical grade)

  • Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA

  • 5-Sulfosalicylic acid (SSA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

Sample Preparation Workflow

experimental_workflow start Biological Sample (e.g., cell pellet, tissue homogenate) add_is Add Internal Standard (Heptadecanoyl-CoA) start->add_is precipitation Protein Precipitation (10% SSA, on ice) add_is->precipitation vortex_centrifuge Vortex & Centrifuge (10 min, 14,000 x g, 4°C) precipitation->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis

Figure 2: Sample Preparation Workflow

Detailed Sample Preparation Procedure
  • Homogenization (for tissues): Homogenize 10-20 mg of frozen tissue in 500 µL of ice-cold 2% SSA solution.

  • Cell Lysis (for cell pellets): Resuspend cell pellets (1-5 million cells) in 200 µL of ice-cold 2% SSA solution.

  • Internal Standard Spiking: Add the internal standard (e.g., Heptadecanoyl-CoA) to each sample at a final concentration of 1 µM.

  • Protein Precipitation: Vortex the samples vigorously for 1 minute and incubate on ice for 15 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, 0.1% Formic Acid
Gradient 2% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry:

Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the fragmentation of the 3'-phospho-ADP moiety.[5]

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
Ion Spray Voltage 5500 V
Source Temperature 500°C

MRM Transitions:

To determine the precursor ion ([M+H]⁺) for this compound, its monoisotopic mass is required. The molecular formula for 3-hydroxyoctanoyl-CoA is C₂₉H₅₀N₇O₁₈P₃S. Based on similar compounds, the calculated monoisotopic mass is approximately 909.21 g/mol .[6] The precursor ion would therefore be at m/z 910.22. The primary product ion results from the neutral loss of 507 Da.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 910.22403.2235
Heptadecanoyl-CoA (IS) 1020.58513.5840

Quantitative Data

The following tables summarize the expected performance characteristics of the method, based on validation data for similar medium-chain acyl-CoAs.[2][7][8]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (nM)
This compound1 - 2000> 0.995

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (nM)Accuracy (%)Precision (%RSD)
This compound598.56.2
50101.24.5
50099.83.1
1500102.12.8

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (nM)LOQ (nM)
This compound0.51.0

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by LC-MS/MS. The described method, from sample preparation to data analysis, is designed to be robust, sensitive, and specific, making it a valuable tool for researchers in the fields of metabolism and drug development. The inclusion of quantitative performance metrics and visual workflows aims to facilitate the straightforward implementation of this protocol in a laboratory setting.

References

Application Notes and Protocols: (3R)-3-Hydroxyoctanoyl-CoA as a Substrate for 3-Hydroxyacyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyacyl-CoA dehydrogenase (HADH) is a critical enzyme in the mitochondrial and peroxisomal fatty acid β-oxidation pathways. It catalyzes the NAD⁺-dependent oxidation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, a key step in the catabolism of fatty acids for energy production.[1][2] Dysregulation of this pathway is implicated in various metabolic disorders, making HADH a target of interest for drug development. The peroxisomal multifunctional enzyme type 2 (MFE-2) from yeasts, such as Candida tropicalis, possesses (3R)-hydroxyacyl-CoA dehydrogenase activity, with a notable capacity to process medium to long-chain substrates. This document provides detailed application notes and protocols for utilizing (3R)-3-hydroxyoctanoyl-CoA as a substrate to characterize the activity of 3-hydroxyacyl-CoA dehydrogenase, with a focus on the well-characterized MFE-2 from Candida tropicalis.

Signaling Pathway: Peroxisomal Fatty Acid β-Oxidation

The diagram below illustrates the central role of (3R)-hydroxyacyl-CoA dehydrogenase within the peroxisomal fatty acid β-oxidation spiral. This pathway is essential for the breakdown of very long-chain fatty acids, branched-chain fatty acids, and other lipid molecules.

FattyAcidBetaOxidation cluster_products FattyAcylCoA Fatty Acyl-CoA EnoylCoA trans-2-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Oxidase HydroxyacylCoA (3R)-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (MFE-2) ShorterAcylCoA Shorter Acyl-CoA KetoacylCoA->ShorterAcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase ShorterAcylCoA->FattyAcylCoA Next Cycle

Figure 1: Peroxisomal Fatty Acid β-Oxidation Pathway.

Data Presentation: Kinetic Parameters

SubstrateEnzyme SourceApparent Km (µM)Apparent Vmax (U/mg)Reference
(3R)-3-Hydroxydecanoyl-CoACandida tropicalis MFE-2~ 25~ 15Illustrative
(3R)-3-Hydroxydodecanoyl-CoACandida tropicalis MFE-2~ 20~ 12Illustrative

*These values are illustrative and based on the known substrate preference of Candida tropicalis MFE-2 for medium to long-chain (3R)-hydroxyacyl-CoAs. Actual values for this compound should be determined empirically.

Experimental Protocols

Purification of Candida tropicalis MFE-2

This protocol is adapted from established methods for the purification of this multifunctional enzyme.[1]

Materials:

  • Candida tropicalis cells grown in oleate-rich medium

  • Lysis Buffer: 50 mM potassium phosphate, pH 7.5, 1 mM EDTA, 1 mM DTT, 10% glycerol

  • Ion-Exchange Chromatography materials (e.g., DEAE-Sepharose column)

  • Affinity Chromatography materials (e.g., Blue Sepharose CL-6B column)

  • Bradford Assay reagents for protein quantification

Procedure:

  • Harvest Candida tropicalis cells by centrifugation.

  • Resuspend the cell pellet in Lysis Buffer and disrupt the cells using a French press or bead beater.

  • Clarify the lysate by ultracentrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated DEAE-Sepharose column.

  • Wash the column with Lysis Buffer and elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in Lysis Buffer.

  • Collect fractions and assay for 3-hydroxyacyl-CoA dehydrogenase activity.

  • Pool the active fractions and apply them to a Blue Sepharose CL-6B column pre-equilibrated with Lysis Buffer.

  • Wash the column extensively to remove non-specifically bound proteins.

  • Elute the MFE-2 protein using a high concentration of NAD⁺ or a salt gradient.

  • Collect fractions, assay for activity, and analyze for purity by SDS-PAGE.

  • Pool the pure fractions, dialyze against a suitable storage buffer, and store at -80°C.

Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the enzymatic activity of 3-hydroxyacyl-CoA dehydrogenase using this compound as the substrate. The reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase (e.g., Candida tropicalis MFE-2)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.3

  • This compound substrate solution (e.g., 1 mM stock in water)

  • NAD⁺ solution (e.g., 10 mM stock in Assay Buffer)

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL of Assay Buffer

    • 50 µL of 10 mM NAD⁺ solution (final concentration: 0.5 mM)

    • 50 µL of 1 mM this compound solution (final concentration: 50 µM)

  • Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 20 µL of the purified enzyme solution.

  • Immediately mix by inversion and start monitoring the absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance curve.

  • Enzyme activity (in U/mL) can be calculated using the Beer-Lambert law:

    • Activity (U/mL) = (ΔA₃₄₀/min * Total Assay Volume) / (ε * Light Path * Enzyme Volume)

    • Where ε (extinction coefficient) for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹. One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Experimental Workflow

The following diagram outlines the general workflow for the characterization of 3-hydroxyacyl-CoA dehydrogenase activity.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis EnzymePurification Enzyme Purification (e.g., C. tropicalis MFE-2) ReactionSetup Reaction Setup (Buffer, NAD+, Substrate) EnzymePurification->ReactionSetup SubstratePrep Substrate Preparation (this compound) SubstratePrep->ReactionSetup BufferPrep Buffer & Reagent Preparation BufferPrep->ReactionSetup EnzymeAddition Initiate with Enzyme ReactionSetup->EnzymeAddition DataCollection Spectrophotometric Measurement (A340 nm) EnzymeAddition->DataCollection RateCalculation Calculate Reaction Rate (ΔA340/min) DataCollection->RateCalculation ActivityCalculation Calculate Enzyme Activity (U/mg) RateCalculation->ActivityCalculation KineticAnalysis Kinetic Parameter Determination (Km, Vmax) ActivityCalculation->KineticAnalysis

Figure 2: General Workflow for HADH Activity Characterization.

References

Application Notes and Protocols for Studying (3R)-3-Hydroxyoctanoyl-CoA Metabolism in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-hydroxyoctanoyl-CoA is a key intermediate in the peroxisomal β-oxidation of straight-chain fatty acids. The metabolism of this medium-chain fatty acyl-CoA is crucial for cellular energy homeostasis and lipid signaling. Dysregulation of its metabolic pathway can be indicative of certain metabolic disorders. These application notes provide a comprehensive guide to studying this compound metabolism in a cell culture setting, offering detailed protocols for cell line selection, experimental execution, and metabolite analysis.

Metabolic Pathway of this compound

This compound is primarily metabolized through the peroxisomal β-oxidation pathway. Unlike mitochondrial β-oxidation which handles the bulk of short- and medium-chain fatty acids, peroxisomal β-oxidation is responsible for the initial breakdown of very-long-chain fatty acids, branched-chain fatty acids, and some medium-chain fatty acids.

The key enzyme responsible for the metabolism of this compound is the L-bifunctional enzyme (EHHADH) . This enzyme possesses both enoyl-CoA hydratase and (3S)-hydroxyacyl-CoA dehydrogenase activities, but it is the D-bifunctional protein (HSD17B4) that acts on the (3R)-hydroxyacyl-CoA intermediates. HSD17B4 catalyzes the dehydrogenation of this compound to 3-oxooctanoyl-CoA.[1][2] Subsequently, a peroxisomal thiolase cleaves 3-oxooctanoyl-CoA into hexanoyl-CoA and acetyl-CoA. The shortened hexanoyl-CoA can then be further metabolized in the peroxisome or transported to the mitochondria for complete oxidation.

Peroxisomal_Beta_Oxidation Octanoyl_CoA Octanoyl-CoA trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->trans_2_Octenoyl_CoA Acyl-CoA Oxidase _3R_3_hydroxyoctanoyl_CoA This compound trans_2_Octenoyl_CoA->_3R_3_hydroxyoctanoyl_CoA D-Bifunctional Protein (Hydratase domain) _3_Oxooctanoyl_CoA 3-Oxooctanoyl-CoA _3R_3_hydroxyoctanoyl_CoA->_3_Oxooctanoyl_CoA D-Bifunctional Protein (Dehydrogenase domain) Hexanoyl_CoA Hexanoyl-CoA _3_Oxooctanoyl_CoA->Hexanoyl_CoA Peroxisomal Thiolase Acetyl_CoA Acetyl-CoA _3_Oxooctanoyl_CoA->Acetyl_CoA Peroxisomal Thiolase Mitochondria Mitochondrial β-oxidation Hexanoyl_CoA->Mitochondria

Metabolic pathway of this compound in peroxisomes.

Recommended Cell Lines and Culture Conditions

The choice of cell line is critical for studying fatty acid metabolism. Hepatocyte-derived cell lines are often preferred due to the liver's central role in lipid metabolism.

Cell LineDescriptionAdvantagesRecommended Culture Medium
HepG2 Human hepatoma cell line.[3][4][5]Well-characterized for fatty acid metabolism studies, robust, and easy to culture.[3][4][5]Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Primary Human Hepatocytes Isolated directly from liver tissue.More physiologically relevant than cell lines.Williams' Medium E with appropriate supplements.
Fibroblasts Can be cultured from skin biopsies.Useful for studying metabolic disorders from patient samples.DMEM with 10-20% FBS and 1% Penicillin-Streptomycin.

For experiments focusing on peroxisomal β-oxidation, it is advantageous to use cell lines with high peroxisomal activity or to stimulate peroxisome proliferation. Peroxisome proliferator-activated receptor alpha (PPARα) agonists, such as fibrates (e.g., bezafibrate, clofibrate), can be used to increase the expression of peroxisomal enzymes.

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of this compound

A reliable supply of this compound is essential for use as a standard in analytical methods and as a substrate in enzymatic assays. This protocol is adapted from general methods for acyl-CoA synthesis.[4][6][7][8]

Materials:

  • (3R)-3-Hydroxyoctanoic acid

  • Coenzyme A (CoA)

  • N,N'-Carbonyldiimidazole (CDI) or Ethylchloroformate

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (for ethylchloroformate method)

  • Sodium bicarbonate buffer (0.5 M, pH 7.5)

  • HPLC system for purification

Procedure (CDI Method):

  • Dissolve (3R)-3-hydroxyoctanoic acid in anhydrous THF.

  • Add CDI in a 1.2 molar excess and stir at room temperature for 1 hour to form the acyl-imidazole intermediate.

  • In a separate tube, dissolve Coenzyme A in the sodium bicarbonate buffer.

  • Slowly add the acyl-imidazole solution to the CoA solution and stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • Purify the this compound by preparative HPLC using a C18 column.

  • Lyophilize the purified fractions to obtain the final product.

Protocol 2: Cellular Uptake and Metabolism of Octanoic Acid

This protocol uses a stable isotope-labeled precursor, [U-¹³C]octanoic acid, to trace its conversion to this compound and downstream metabolites.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Seed HepG2 cells Incubation Incubate with [U-13C]octanoic acid Cell_Seeding->Incubation Cell_Harvesting Harvest cells Incubation->Cell_Harvesting Fractionation Subcellular Fractionation (Isolate Peroxisomes) Cell_Harvesting->Fractionation Metabolite_Extraction Metabolite Extraction Fractionation->Metabolite_Extraction LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Workflow for tracing fatty acid metabolism.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • [U-¹³C]Octanoic acid complexed to bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Subcellular fractionation kit for peroxisome isolation[9][10][11]

  • Metabolite extraction buffer (e.g., 80% methanol)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.[3][12]

    • Starve cells in serum-free medium for 2-4 hours prior to treatment.

    • Incubate cells with medium containing [U-¹³C]octanoic acid-BSA complex for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Subcellular Fractionation (Optional, for localization studies):

    • Harvest cells and perform subcellular fractionation to isolate the peroxisomal fraction according to a standard protocol.[9][10][11]

  • Metabolite Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold 80% methanol (B129727) and scrape the cells.

    • Vortex vigorously and centrifuge to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites by LC-MS/MS to identify and quantify ¹³C-labeled this compound and other downstream metabolites.[13][14]

Protocol 3: Quantification of this compound by LC-MS/MS

Sample Preparation:

  • Cell Lysis and Protein Precipitation:

    • Harvest cells and resuspend in a known volume of PBS.

    • Add ice-cold acetonitrile (B52724) (1:3 v/v) to precipitate proteins and extract metabolites.

    • Vortex and centrifuge at high speed.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE) for Cleanup (Optional):

    • Use a C18 SPE cartridge to remove interfering substances.

    • Condition the cartridge with methanol and then water.

    • Load the sample, wash with a low percentage of organic solvent, and elute the acyl-CoAs with a higher concentration of organic solvent.

LC-MS/MS Parameters:

ParameterSetting
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient from low to high organic phase to separate acyl-CoAs.
Flow Rate 0.2-0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Monitor for the specific precursor-to-product ion transition for this compound.

Data Analysis:

  • Quantify the amount of this compound by comparing the peak area to a standard curve generated with the synthesized compound.

  • Normalize the results to the total protein concentration or cell number.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different experimental conditions.

Table 1: Cellular Levels of this compound after Treatment with [U-¹³C]Octanoic Acid

Time (hours)--INVALID-LINK---3-Hydroxyoctanoyl-CoA (pmol/mg protein)
00
1Value ± SD
4Value ± SD
12Value ± SD
24Value ± SD

Table 2: Effect of PPARα Agonist on Peroxisomal β-Oxidation

TreatmentThis compound Levels (pmol/mg protein)Hexanoyl-CoA Levels (pmol/mg protein)
Vehicle ControlValue ± SDValue ± SD
Bezafibrate (100 µM)Value ± SDValue ± SD

Troubleshooting

  • Low signal for this compound: Increase the amount of starting material (cells), optimize the extraction procedure, or use a more sensitive mass spectrometer.

  • High background in LC-MS/MS: Incorporate an SPE cleanup step in the sample preparation.

  • Poor cell viability with fatty acid treatment: Ensure that the fatty acids are complexed with BSA to reduce their toxicity. Optimize the concentration and incubation time.[15]

By following these detailed application notes and protocols, researchers can effectively design and execute experiments to investigate the cellular metabolism of this compound, contributing to a better understanding of fatty acid metabolism in health and disease.

References

Application Notes and Protocols for the Derivatization and Analysis of 3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the derivatization of 3-hydroxyoctanoyl-CoA prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The analysis of 3-hydroxyoctanoyl-CoA, a key intermediate in fatty acid metabolism, often requires a hydrolysis step to release the 3-hydroxyoctanoic acid, followed by derivatization to enhance analytical detection.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For 3-hydroxyoctanoic acid, derivatization is essential to increase its volatility and prevent thermal degradation in the GC inlet and column. Silylation is a widely used derivatization technique for this purpose.

Application Note: Silylation for GC-MS Analysis

Silylation involves the replacement of active hydrogens in hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC-MS analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating reagent.

Experimental Protocol: Silylation of 3-Hydroxyoctanoic Acid

This protocol is adapted from methods for the analysis of 3-hydroxy fatty acids.

1. Hydrolysis of 3-Hydroxyoctanoyl-CoA:

  • To a 100 µL sample containing 3-hydroxyoctanoyl-CoA, add 1 mL of 2 M HCl in methanol.

  • Incubate at 80°C for 1 hour to hydrolyze the thioester bond and release 3-hydroxyoctanoic acid.

  • Evaporate the sample to dryness under a stream of nitrogen.

2. Extraction:

  • Reconstitute the dried sample in 1 mL of water.

  • Extract the 3-hydroxyoctanoic acid twice with 2 mL of ethyl acetate.

  • Combine the organic layers and evaporate to dryness under nitrogen.

3. Derivatization:

  • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Tightly cap the vial and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

4. GC-MS Analysis:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program: Initial temperature of 80°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Detector: Electron impact (EI) ionization at 70 eV. Scan range of m/z 50-550.

Quantitative Data Summary

ParameterTypical Value
Limit of Detection (LOD)0.1 - 1 µM
Limit of Quantification (LOQ)0.3 - 3 µM
Linearity (R²)> 0.99
Coefficient of Variation (CV%)3 - 15%

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample 3-Hydroxyoctanoyl-CoA Sample Hydrolysis Acid Hydrolysis Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Drying Evaporation Extraction->Drying Derivatization Silylation with BSTFA Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for the GC-MS analysis of 3-hydroxyoctanoyl-CoA.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific technique for the analysis of a wide range of molecules, including those that are not amenable to GC-MS. Derivatization for LC-MS aims to improve ionization efficiency and chromatographic retention.

Application Note: 3-Nitrophenylhydrazine (B1228671) (3-NPH) Derivatization for LC-MS/MS Analysis

3-Nitrophenylhydrazine (3-NPH) reacts with the carboxylic acid group of 3-hydroxyoctanoic acid to form a hydrazone derivative. This derivatization enhances the ionization efficiency in negative ion mode electrospray ionization (ESI) and improves reversed-phase chromatographic separation.[2][3]

Experimental Protocol: 3-NPH Derivatization of 3-Hydroxyoctanoic Acid

1. Hydrolysis of 3-Hydroxyoctanoyl-CoA:

  • Follow the same hydrolysis and extraction procedure as described for the GC-MS protocol.

2. Derivatization:

  • To the dried extract, add 50 µL of a solution containing 10 mg/mL 3-NPH hydrochloride in 50% acetonitrile.

  • Add 50 µL of a solution containing 12 mg/mL N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in 50% acetonitrile.

  • Vortex the mixture and incubate at 40°C for 30 minutes.

  • After incubation, add 900 µL of 90% methanol/10% water for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient starting from 10% B to 90% B over 10 minutes.

  • MS Detector: ESI in negative ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transition for the 3-NPH derivative of 3-hydroxyoctanoic acid.

Quantitative Data Summary

The following table provides typical quantitative parameters for the analysis of short-chain fatty acids using 3-NPH derivatization, which are expected to be similar for 3-hydroxyoctanoic acid.[2][3]

ParameterTypical Value
Limit of Detection (LOD)25 nM
Limit of Quantification (LLOQ)50 nM
Linearity (R²)> 0.99
Precision (CV%)≤ 15%

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample 3-Hydroxyoctanoyl-CoA Sample Hydrolysis Acid Hydrolysis Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Drying Evaporation Extraction->Drying Derivatization 3-NPH Derivatization Drying->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Workflow for the LC-MS/MS analysis of 3-hydroxyoctanoyl-CoA.

Metabolic Context of 3-Hydroxyoctanoyl-CoA

3-Hydroxyoctanoyl-CoA is an intermediate in the mitochondrial fatty acid β-oxidation pathway. This pathway is crucial for energy production from fatty acids. The measurement of 3-hydroxyacyl-CoAs can be important for diagnosing certain metabolic disorders.[4][5]

Beta_Oxidation FattyAcylCoA Octanoyl-CoA EnoylCoA trans-Δ2-Enoyl-CoA FattyAcylCoA->EnoylCoA FAD -> FADH2 AcylCoADehydrogenase Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyoctanoyl-CoA EnoylCoA->HydroxyacylCoA H2O EnoylCoAHydratase Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA NAD+ -> NADH + H+ HydroxyacylCoADehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA + Hexanoyl-CoA KetoacylCoA->AcetylCoA CoA-SH Thiolase β-Ketothiolase

References

Application Notes and Protocols for Metabolic Tracing with Stable Isotope Labeled (3R)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. The use of non-radioactive, heavy isotopes allows for safe and detailed investigation of the fate of specific molecules in biological systems.[1][2][3] This document provides detailed application notes and protocols for the use of stable isotope-labeled (3R)-3-hydroxyoctanoyl-CoA to trace medium-chain fatty acid metabolism. This compound is a key intermediate in the β-oxidation of octanoic acid. Tracing its metabolic fate can provide valuable insights into fatty acid oxidation disorders, microbial metabolism, and the biosynthesis of valuable chemicals.

Metabolic Pathway of this compound

This compound is primarily an intermediate in the beta-oxidation of octanoic acid. The pathway begins with the activation of octanoic acid to octanoyl-CoA, followed by dehydrogenation to trans-2-octenoyl-CoA. Subsequently, (R)-specific enoyl-CoA hydratase catalyzes the hydration of the double bond to form this compound. This intermediate is then oxidized to 3-oxooctanoyl-CoA, which is cleaved into acetyl-CoA and hexanoyl-CoA, with the latter continuing through the beta-oxidation spiral.

metabolic_pathway octanoic_acid Octanoic Acid octanoyl_coa Octanoyl-CoA octanoic_acid->octanoyl_coa Acyl-CoA Synthetase trans_2_octenoyl_coa trans-2-Octenoyl-CoA octanoyl_coa->trans_2_octenoyl_coa Acyl-CoA Dehydrogenase hydroxyoctanoyl_coa This compound trans_2_octenoyl_coa->hydroxyoctanoyl_coa (R)-specific Enoyl-CoA Hydratase (PhaJ) oxooctanoyl_coa 3-Oxooctanoyl-CoA hydroxyoctanoyl_coa->oxooctanoyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA oxooctanoyl_coa->acetyl_coa β-Ketothiolase hexanoyl_coa Hexanoyl-CoA oxooctanoyl_coa->hexanoyl_coa β-Ketothiolase beta_oxidation Further β-oxidation hexanoyl_coa->beta_oxidation

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

I. Synthesis of Stable Isotope Labeled this compound

Materials:

  • U-¹³C₈-Octanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA Synthetase

  • Acyl-CoA Dehydrogenase

  • (R)-specific Enoyl-CoA Hydratase (e.g., PhaJ)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Solid Phase Extraction (SPE) cartridges for purification

  • HPLC system for purification and analysis

Protocol:

  • Activation of Labeled Octanoic Acid:

    • In a reaction vessel, combine U-¹³C₈-octanoic acid, Coenzyme A, and ATP in the reaction buffer.

    • Initiate the reaction by adding Acyl-CoA Synthetase.

    • Incubate at the optimal temperature for the enzyme (typically 30-37°C) for 1-2 hours.

    • Monitor the formation of U-¹³C₈-octanoyl-CoA by HPLC.

  • Dehydrogenation:

    • To the reaction mixture containing U-¹³C₈-octanoyl-CoA, add Acyl-CoA Dehydrogenase.

    • Incubate for an additional 1-2 hours at the enzyme's optimal temperature.

    • Monitor the conversion to U-¹³C₈-trans-2-octenoyl-CoA by HPLC.

  • Hydration:

    • Introduce (R)-specific Enoyl-CoA Hydratase to the reaction mixture.

    • Incubate for 1-2 hours to facilitate the stereospecific hydration to U-¹³C₈-(3R)-3-hydroxyoctanoyl-CoA.

    • Monitor the final product formation by HPLC.

  • Purification:

    • Purify the labeled this compound using SPE cartridges followed by preparative HPLC.

    • Lyophilize the purified product and store at -80°C.

II. Metabolic Tracing in Cell Culture

This protocol describes the introduction of labeled this compound into a cell culture system and subsequent analysis of labeled downstream metabolites.

Materials:

  • Cultured cells (e.g., hepatocytes, fibroblasts)

  • Cell culture medium

  • Stable isotope-labeled this compound

  • Ice-cold 80% methanol (B129727) for quenching and extraction

  • Cell scrapers

  • Microcentrifuge tubes

  • Vacuum concentrator

  • LC-MS/MS system

Protocol:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with a medium containing the stable isotope-labeled this compound at a predetermined concentration.

    • Incubate the cells for a specific time course (e.g., 0, 1, 4, 12, 24 hours) to allow for uptake and metabolism.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

    • Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator.

    • Store the dried extracts at -80°C until LC-MS/MS analysis.

III. LC-MS/MS Analysis of Labeled Metabolites

This protocol outlines the analysis of extracted metabolites to identify and quantify the incorporation of the stable isotope label into downstream products of this compound metabolism.

Materials:

  • Dried metabolite extracts

  • Resuspension solvent (e.g., 50% methanol in water)

  • LC-MS/MS system equipped with a suitable column (e.g., C18 for reverse-phase chromatography)

Protocol:

  • Sample Preparation:

    • Reconstitute the dried metabolite extracts in a small volume of resuspension solvent.

    • Centrifuge the samples to pellet any insoluble material.

    • Transfer the supernatant to HPLC vials.

  • LC-MS/MS Analysis:

    • Inject the samples onto the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatographic gradient.

    • Operate the mass spectrometer in a targeted selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to detect and quantify the labeled and unlabeled forms of expected downstream metabolites (e.g., acetyl-CoA, hexanoyl-CoA, and other beta-oxidation intermediates).

    • The mass shift corresponding to the number of incorporated heavy isotopes (e.g., ¹³C) will be used to distinguish labeled from unlabeled metabolites.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Labeled Tracer cluster_tracing Metabolic Tracing Experiment cluster_analysis Data Acquisition and Analysis synthesis_protocol Enzymatic Synthesis of ¹³C-labeled this compound purification Purification by SPE and HPLC synthesis_protocol->purification labeling Incubation with Labeled Tracer purification->labeling cell_culture Cell Culture cell_culture->labeling extraction Metabolite Extraction labeling->extraction lcms LC-MS/MS Analysis extraction->lcms data_processing Data Processing and Isotopologue Analysis lcms->data_processing flux_analysis Metabolic Flux Calculation data_processing->flux_analysis

Caption: Experimental workflow for metabolic tracing.

Data Presentation

The following table provides an illustrative example of the type of quantitative data that can be obtained from a metabolic tracing experiment using ¹³C-labeled this compound in a hypothetical cell culture model. The data presented here is for demonstrative purposes and is based on typical values observed in stable isotope tracing studies of fatty acid metabolism.

MetaboliteIsotopeIsotopic Enrichment (%)Concentration (pmol/10^6 cells)
This compound ¹³C₈98.55.2
¹²C1.50.1
Acetyl-CoA ¹³C₂25.315.8
¹²C74.746.7
Hexanoyl-CoA ¹³C₆65.72.1
¹²C34.31.1
Butyryl-CoA ¹³C₄42.10.8
¹²C57.91.1

Note: Isotopic enrichment is calculated as the percentage of the labeled isotopologue relative to the total pool of that metabolite. Concentrations are representative values and will vary depending on the cell type, experimental conditions, and duration of labeling.

Conclusion

The use of stable isotope-labeled this compound provides a powerful tool for the detailed investigation of medium-chain fatty acid metabolism. The protocols outlined in this document offer a framework for the synthesis of the labeled tracer, its application in metabolic tracing studies, and the subsequent analysis of labeled metabolites. The quantitative data derived from such experiments can significantly enhance our understanding of metabolic pathways and their regulation in health and disease.

References

Application of (3R)-3-Hydroxyoctanoyl-CoA in Screening for Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-hydroxyoctanoyl-CoA is a key intermediate in the mitochondrial fatty acid β-oxidation pathway. This metabolic process is crucial for energy production, particularly from lipid stores. The enzyme responsible for the conversion of this compound to 3-oxooctanoyl-CoA is medium-chain 3-hydroxyacyl-CoA dehydrogenase (HADH) . Dysregulation of HADH and the broader β-oxidation pathway has been implicated in various metabolic diseases, making it an attractive target for therapeutic intervention.

These application notes provide a comprehensive guide for utilizing this compound in the development and execution of screening assays to identify and characterize inhibitors of HADH. The protocols outlined are designed for high-throughput screening (HTS) and detailed kinetic analysis, catering to the needs of drug discovery and basic research.

Target Enzyme: Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

HADH is a crucial enzyme in the catabolism of medium-chain fatty acids (C6-C12). It catalyzes the third step of the β-oxidation spiral, an NAD+-dependent oxidation of 3-hydroxyacyl-CoAs to their corresponding 3-ketoacyl-CoAs. Inhibition of HADH can disrupt fatty acid metabolism, a strategy being explored for various therapeutic areas.

Data Presentation: Inhibition of HADH

While specific IC50 values for inhibitors using this compound as a substrate are not extensively reported in publicly available literature, the following table summarizes known inhibitors of related acyl-CoA dehydrogenases and qualitative inhibition data for HADH. This information provides a basis for selecting potential control compounds and for understanding the types of molecules that may inhibit this class of enzymes.

CompoundTarget Enzyme(s)Substrate(s) Used in AssayIC50 / Inhibition DetailsReference(s)
2-methylenecyclopropaneacetic acid (MCPA)Medium-chain acyl-CoA dehydrogenase (MCAD), Short-chain acyl-CoA dehydrogenase (SCAD), Isovaleryl-CoA dehydrogenase (IVD)Endogenous substrates in HEK-293 cellsMCAD: 7.8 ± 1.0 µM, SCAD: 1.6 ± 0.3 µM, IVD: 1.2 ± 0.1 µM[1][1]
Acetoacetyl-CoAL-3-hydroxyacyl-CoA dehydrogenaseNot specifiedKnown inhibitor, quantitative data not provided.
Acetyl-CoA(S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB') from R. eutrophaAcetoacetyl-CoAInhibitory effect observed.
Propionyl-CoA(S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB') from R. eutrophaCrotonyl-CoAInhibitory effect observed.
Coenzyme A (CoA)(S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB') from R. eutrophaAcetoacetyl-CoAInhibitory effect observed.

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) of HADH Inhibitors using a Coupled-Enzyme Assay

This protocol is designed for the rapid screening of large compound libraries to identify potential inhibitors of HADH. The assay is based on a coupled-enzyme system where the product of the HADH reaction, 3-oxooctanoyl-CoA, is a substrate for the subsequent enzyme, 3-ketoacyl-CoA thiolase. The reaction is monitored by the decrease in NADH absorbance at 340 nm.

Materials:

  • Purified recombinant medium-chain 3-hydroxyacyl-CoA dehydrogenase (HADH)

  • This compound (substrate)

  • NAD+ (cofactor)

  • 3-ketoacyl-CoA thiolase (coupling enzyme)

  • Coenzyme A (CoASH)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.5, containing 1 mM EDTA

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., a known non-specific dehydrogenase inhibitor)

  • 384-well, UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Plating:

    • Dispense test compounds and controls (DMSO for negative control, positive control inhibitor) into the wells of a 384-well plate. Typically, 1 µL of a 100x stock is used for a final assay volume of 100 µL.

  • Enzyme and Cofactor Preparation:

    • Prepare a master mix containing HADH enzyme and NAD+ in assay buffer. The final concentrations should be empirically determined to yield a robust and linear reaction rate. A starting point could be 10-50 nM HADH and 200 µM NAD+.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 50 µL of the enzyme/cofactor master mix to each well of the compound plate.

    • Incubate at room temperature for 15-30 minutes to allow for the binding of inhibitors to the enzyme.

  • Substrate and Coupling Enzyme Mix Preparation:

    • Prepare a substrate master mix containing this compound, 3-ketoacyl-CoA thiolase, and CoASH in assay buffer. Optimal concentrations should be determined, with starting points of 50 µM this compound, 5-10 U/mL thiolase, and 50 µM CoASH.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the substrate master mix to each well.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm over a period of 10-20 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each test compound relative to the DMSO controls.

    • Hits are typically identified as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Protocol 2: IC50 Determination for Lead Compounds

For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their potency (IC50 value).

Materials:

  • Same as Protocol 1

  • Hit compounds

Procedure:

  • Serial Dilution of Compounds:

    • Prepare a serial dilution of the hit compounds in DMSO (e.g., 10-point, 3-fold dilutions).

  • Assay Performance:

    • Perform the coupled-enzyme assay as described in Protocol 1, using the serially diluted compounds.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP -> AMP + PPi Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 Carnitine Carnitine Carnitine->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Acylcarnitine_in Acylcarnitine Acylcarnitine->Acylcarnitine_in Transport via CAT CAT Carnitine-Acylcarnitine Translocase Acylcarnitine_in->CAT Fatty Acyl-CoA_in Fatty Acyl-CoA CAT->Fatty Acyl-CoA_in Carnitine out CPT2 CPT2 CPT2->Fatty Acyl-CoA_in Fatty Acyl-CoA_in->CPT2 CoA-SH in Acyl-CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty Acyl-CoA_in->Acyl-CoA_Dehydrogenase FAD -> FADH2 trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Acyl-CoA_Dehydrogenase->trans-Δ2-Enoyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA Hydratase trans-Δ2-Enoyl-CoA->Enoyl-CoA_Hydratase H2O (3R)-3-Hydroxyacyl-CoA This compound Enoyl-CoA_Hydratase->(3R)-3-Hydroxyacyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase (HADH) (3R)-3-Hydroxyacyl-CoA->HADH NAD+ -> NADH + H+ 3-Ketoacyl-CoA 3-Ketoacyl-CoA HADH->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase CoA-SH Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Shorter_Acyl-CoA Acyl-CoA (n-2) Thiolase->Shorter_Acyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Shorter_Acyl-CoA->Acyl-CoA_Dehydrogenase Re-enters cycle

Caption: Fatty Acid β-Oxidation Pathway Highlighting HADH.

HTS_Workflow Start Start Compound_Library Compound Library (in 384-well plates) Start->Compound_Library Dispense_Compounds Dispense Compounds & Controls Compound_Library->Dispense_Compounds Add_Enzyme_Cofactor Add HADH Enzyme & NAD+ Dispense_Compounds->Add_Enzyme_Cofactor Pre_incubation Pre-incubation (15-30 min) Add_Enzyme_Cofactor->Pre_incubation Add_Substrate_Mix Add Substrate Mix (this compound, Thiolase, CoASH) Pre_incubation->Add_Substrate_Mix Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Read) Add_Substrate_Mix->Measure_Absorbance Data_Analysis Data Analysis (% Inhibition) Measure_Absorbance->Data_Analysis Identify_Hits Identify Hits (>50% Inhibition) Data_Analysis->Identify_Hits IC50_Determination IC50 Determination (Dose-Response) Identify_Hits->IC50_Determination Lead_Optimization Lead Optimization IC50_Determination->Lead_Optimization End End Lead_Optimization->End

Caption: High-Throughput Screening Workflow for HADH Inhibitors.

Coupled_Assay_Principle cluster_reaction1 HADH Reaction cluster_reaction2 Coupling Reaction Substrate This compound HADH HADH Substrate->HADH Product1 3-Oxooctanoyl-CoA HADH->Product1 NADH NADH + H+ HADH->NADH Thiolase 3-Ketoacyl-CoA Thiolase Product1->Thiolase NAD NAD+ NAD->HADH Spectrophotometer Spectrophotometer NADH->Spectrophotometer Monitored at 340 nm (Signal Decreases) Product2 Hexanoyl-CoA + Acetyl-CoA Thiolase->Product2 CoASH CoA-SH CoASH->Thiolase Inhibitor Potential Inhibitor Inhibitor->HADH Blocks Reaction

Caption: Principle of the Coupled-Enzyme Assay for HADH.

References

Troubleshooting & Optimization

Optimizing extraction of medium-chain acyl-CoAs from biological tissues.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of medium-chain acyl-CoA extraction from biological tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial steps to ensure the stability of medium-chain acyl-CoAs in tissue samples?

A1: To ensure the stability of medium-chain acyl-CoAs, it is crucial to rapidly freeze tissue samples in liquid nitrogen immediately after collection.[1] Subsequent storage at -80°C is vital to minimize enzymatic activity and chemical degradation that can alter the acyl-CoA pool.[2][3] Avoid repeated freeze-thaw cycles, as this can lead to significant degradation of the analytes.[1]

Q2: Which homogenization technique is recommended for different types of tissues?

A2: The choice of homogenization technique depends on the tissue's consistency. For soft tissues like the brain or liver, an auto homogenizer is effective.[2] For harder tissues such as bone or skin, a ground glass homogenizer is recommended to ensure complete disruption.[2] It is critical to perform homogenization on ice to prevent heat-induced degradation of acyl-CoAs.[3][4]

Q3: What are the best practices for selecting and using internal standards for medium-chain acyl-CoA quantification?

A3: The use of appropriate internal standards is critical for accurate quantification. Stable isotope-labeled standards, such as [¹³C₈] octanoyl-CoA, are ideal as they co-elute with the analyte of interest and experience similar matrix effects.[4][5] Adding the internal standard early in the extraction process, preferably before homogenization, allows for the correction of analyte loss during sample preparation.[1][4]

Q4: How can I improve the recovery of medium-chain acyl-CoAs during solid-phase extraction (SPE)?

A4: To improve recovery during SPE, ensure the column is properly conditioned with methanol (B129727) and equilibrated with water before loading the sample.[4] Use a weak anion exchange SPE column for effective purification of the acyl-CoA fraction.[1][4] The wash steps, typically with formic acid and methanol, and the elution steps with ammonium (B1175870) hydroxide (B78521) should be optimized to ensure complete elution of the acyl-CoAs while removing interfering substances.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Medium-Chain Acyl-CoAs Incomplete cell lysis and extraction.Ensure thorough tissue homogenization; for hard tissues, consider a glass homogenizer.[2] Optimize the solvent-to-tissue ratio; a 20-fold excess of extraction solvent is often recommended.[6]
Degradation of acyl-CoAs.Work quickly and maintain samples on ice at all times.[3][4] Use fresh, high-purity solvents and add an internal standard early to monitor recovery.[1][4]
Inefficient solid-phase extraction (SPE).Ensure proper conditioning and equilibration of the SPE column.[4] Optimize wash and elution volumes and concentrations. A weak anion exchange column is often effective.[1][4]
High Variability Between Replicates Inconsistent sample handling.Standardize the time from tissue collection to freezing. Ensure consistent homogenization times and techniques for all samples.
Inaccurate pipetting of internal standards or reagents.Calibrate pipettes regularly. Ensure thorough mixing of the internal standard with the sample.
Poor Chromatographic Peak Shape Suboptimal mobile phase composition.Adjust the mobile phase pH and organic solvent gradient to improve peak symmetry.
Column overload.Dilute the sample or inject a smaller volume. Ensure the analytical column has sufficient capacity.
Presence of Interfering Peaks Incomplete removal of contaminants during extraction.Optimize the SPE wash steps to remove interfering lipids and other molecules.[4] Consider an additional purification step if necessary.
Matrix effects in the mass spectrometer.Use stable isotope-labeled internal standards to compensate for ion suppression or enhancement.[5] Optimize chromatographic separation to resolve analytes from interfering compounds.

Experimental Protocols

Protocol 1: Extraction of Medium-Chain Acyl-CoAs from Liver Tissue

This protocol is adapted from established methods for the extraction and purification of acyl-CoAs for analysis by mass spectrometry.[1][4]

Materials:

  • Frozen liver tissue (~100 mg)

  • Methanol-chloroform (2:1, v/v)

  • 10 mM Ammonium formate (B1220265)

  • Chloroform (B151607)

  • Weak anion exchange solid-phase extraction (SPE) columns (e.g., Strata X-AW)[4]

  • Methanol

  • 2% Formic acid

  • 2% and 5% Ammonium hydroxide

  • Internal standard solution (e.g., [¹³C₈] octanoyl-CoA)[4]

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen liver tissue in a polypropylene (B1209903) tube.[4]

    • Add the internal standard mixture.[4]

    • Add 3 mL of methanol-chloroform (2:1).[4]

    • Homogenize the tissue on ice for 30 seconds using a PowerGen 125 homogenizer or similar. Repeat the homogenization.[4]

  • Extraction and Phase Separation:

    • Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.[4]

    • Combine the supernatants in a new tube.[4]

    • Add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform and vortex for 10 seconds.[4]

    • Centrifuge at 1300 x g for 15 minutes at 4°C to separate the phases.[4]

    • Collect the upper aqueous layer containing the acyl-CoAs.[4]

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the SPE column with 3 mL of methanol, then equilibrate with 3 mL of water.[4]

    • Load the supernatant from the previous step onto the column.[4]

    • Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.[4]

    • Elute the acyl-CoAs first with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[4]

  • Sample Concentration:

    • Combine the eluted fractions in a glass tube and dry under a stream of nitrogen at room temperature.[4]

    • Reconstitute the dried sample in 100 µL of 50% methanol for analysis.[4]

Data Presentation

Table 1: Reported Recovery Rates of Acyl-CoAs Using Various Extraction Methods

Acyl-CoATissueExtraction MethodRecovery Rate (%)Reference
Acetyl-CoARat LiverAcetonitrile/2-propanol extraction and SPE93-104[7]
Octanoyl-CoARat LiverAcetonitrile/2-propanol extraction and SPE93-104[7]
Various Long-ChainRat Heart, Kidney, MuscleKH2PO4 buffer, 2-propanol, ACN extraction and SPE70-80[8]
Various Long-ChainLiver, Brain, Muscle, AdiposeOrganic solvent extraction60-140[7]

Visualizations

experimental_workflow tissue_prep 1. Tissue Preparation - Weigh ~100mg frozen tissue - Add internal standards homogenization 2. Homogenization - Add Methanol:Chloroform (2:1) - Homogenize on ice (2x) tissue_prep->homogenization Proceed extraction 3. Liquid-Liquid Extraction - Centrifuge to pellet debris - Add Ammonium Formate & Chloroform - Centrifuge for phase separation homogenization->extraction Proceed spe_purification 4. Solid-Phase Extraction (SPE) - Condition & equilibrate column - Load aqueous phase - Wash with formic acid & methanol - Elute with ammonium hydroxide extraction->spe_purification Collect upper aqueous phase concentration 5. Sample Concentration - Dry eluate under nitrogen - Reconstitute in 50% methanol spe_purification->concentration Collect eluate analysis 6. LC-MS/MS Analysis concentration->analysis Inject sample

Caption: Workflow for Medium-Chain Acyl-CoA Extraction.

troubleshooting_logic start Low Acyl-CoA Yield check_homogenization Is tissue fully homogenized? start->check_homogenization improve_homogenization Optimize homogenization: - Use appropriate homogenizer - Increase homogenization time check_homogenization->improve_homogenization No check_degradation Were samples kept on ice consistently? check_homogenization->check_degradation Yes improve_homogenization->check_degradation improve_temp_control Strictly maintain cold chain check_degradation->improve_temp_control No check_spe Is SPE recovery optimal? check_degradation->check_spe Yes improve_temp_control->check_spe optimize_spe Optimize SPE: - Check column conditioning - Adjust wash/elution steps check_spe->optimize_spe No end Yield Improved check_spe->end Yes optimize_spe->end

Caption: Troubleshooting Logic for Low Acyl-CoA Yield.

References

Technical Support Center: Analysis of (3R)-3-hydroxyoctanoyl-CoA by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of (3R)-3-hydroxyoctanoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Broadening)

  • Question: My chromatogram for this compound shows significant peak tailing and broadening. What are the potential causes and solutions?

  • Answer: Poor peak shape for acyl-CoAs, including this compound, is a common issue in liquid chromatography. Several factors can contribute to this problem.

    • Secondary Interactions: The phosphate (B84403) groups on the coenzyme A moiety can interact with metal components in the LC system (e.g., stainless steel tubing, frits) and residual silanols on the stationary phase of the column. This can lead to peak tailing.

      • Solution: Employ a biocompatible LC system (e.g., PEEK tubing and fittings) to minimize metal interactions. Use a column with end-capping to reduce silanol (B1196071) interactions. The addition of an ion-pairing agent to the mobile phase can also improve peak shape, but may complicate MS detection.[1][2]

    • Column Overload: Injecting too much sample can lead to peak broadening and fronting.[3]

      • Solution: Reduce the injection volume or dilute the sample.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

      • Solution: Optimize the mobile phase pH. For acyl-CoAs, slightly acidic mobile phases are often used with reversed-phase chromatography.[4]

    • Column Contamination: Buildup of matrix components from repeated injections can degrade column performance.[2]

      • Solution: Implement a column washing step after each run or batch to remove strongly retained compounds.[2]

Issue 2: Low Sensitivity or Inconsistent Signal

  • Question: I am experiencing low signal intensity or high variability in the MS signal for this compound. How can I improve this?

  • Answer: Low and inconsistent signals are often related to issues with sample preparation, ionization efficiency, or matrix effects.

    • Analyte Instability: Acyl-CoAs are susceptible to degradation, especially in aqueous solutions and at non-optimal pH.[5]

      • Solution: Keep samples on ice or at 4°C during preparation and in the autosampler.[4] Prepare samples in a slightly acidic buffer (pH 3-6) to improve stability.[6]

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification and poor sensitivity.[3][7]

      • Solution: Improve sample cleanup to remove interfering matrix components. Solid-phase extraction (SPE) is a common technique for this.[1] Using a matrix-matched calibration curve or stable isotope-labeled internal standards can help to compensate for matrix effects.[8][9]

    • Inefficient Ionization: The choice of ionization source settings and mobile phase composition can significantly impact signal intensity.

      • Solution: Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flow rates, and temperature. The use of mobile phase additives like ammonium (B1175870) acetate (B1210297) can improve ionization efficiency.[3]

Issue 3: Difficulty in Quantitation due to Lack of a Blank Matrix

  • Question: How can I create a proper calibration curve for absolute quantification of this compound when a true blank biological matrix is unavailable?

  • Answer: The ubiquitous nature of endogenous acyl-CoAs makes obtaining a blank matrix challenging.[5]

    • Solution 1: Surrogate Matrix: Use a matrix from a similar biological source that is known to have very low or undetectable levels of the target analyte.

    • Solution 2: Stripped Matrix: Use techniques like charcoal stripping to remove endogenous acyl-CoAs from the matrix. However, this may also remove other components and alter the matrix properties.

    • Solution 3: Standard Addition: This method involves adding known amounts of the standard to the sample itself. While laborious, it can provide accurate quantification in complex matrices.

    • Solution 4: Stable Isotope Dilution: This is the most robust method. A known amount of a stable isotope-labeled version of this compound is added to the sample at the beginning of the workflow. The ratio of the native analyte to the labeled standard is used for quantification, which corrects for matrix effects and sample loss during preparation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical fragmentation pattern for this compound in positive ion mode ESI-MS/MS?

A1: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[1][10][11] The resulting fragment ion retains the acyl chain. Another common fragment ion observed is at m/z 428, representing the CoA moiety.[1][10] For this compound, the precursor ion would be [M+H]+, and a key transition for selected reaction monitoring (SRM) would be the loss of 507 Da.

Q2: What type of LC column is best suited for the separation of this compound?

A2: Reversed-phase C18 columns are commonly used for the separation of acyl-CoAs.[1] To achieve good peak shape and retention for these polar molecules, ion-pairing chromatography or the use of specific mobile phase conditions is often necessary.[1] For short- to medium-chain acyl-CoAs like this compound, hydrophilic interaction liquid chromatography (HILIC) can also be a viable alternative.[12]

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: To minimize degradation, it is crucial to work quickly and at low temperatures.[4] Acidifying the sample can also improve stability.[6] Many protocols use a protein precipitation step with an acidic solution (e.g., perchloric acid or trichloroacetic acid) followed by neutralization.[6] Solid-phase extraction is often employed for sample cleanup and concentration.[1]

Q4: What are some common matrix effects to be aware of when analyzing biological samples?

A4: When analyzing biological samples, phospholipids (B1166683) and salts are major sources of matrix effects in LC-MS. Phospholipids can cause ion suppression and build up on the column, affecting chromatographic performance. Salts can also lead to ion suppression and form adducts with the analyte of interest. Thorough sample preparation is key to mitigating these effects.[13]

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture

  • Cell Lysis and Protein Precipitation:

    • Wash cell pellets with ice-cold phosphate-buffered saline (PBS).

    • Add 500 µL of ice-cold 10% (w/v) trichloroacetic acid.

    • Vortex thoroughly and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a mixed-mode SPE cartridge with methanol, followed by water, and then the equilibration buffer (e.g., 2% ammonium acetate).[14]

    • Load the acidified supernatant onto the SPE cartridge.

    • Wash the cartridge with the equilibration buffer to remove unbound contaminants.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., a mixture of water and organic solvent).

    • Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Method for this compound Analysis

  • LC System: A UHPLC system is recommended for better resolution and sensitivity.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer is ideal for targeted quantification using SRM.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • SRM Transitions:

    • Precursor Ion (Q1): The m/z of the protonated this compound molecule.

    • Product Ion (Q3): The m/z of the fragment after the neutral loss of 507 Da.

Quantitative Data

The following table summarizes typical performance data for LC-MS/MS analysis of short- to medium-chain acyl-CoAs, which can be used as a reference for method development for this compound.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.1 - 10 ng/mL[7]
Limit of Quantitation (LOQ) 0.5 - 20 ng/mL[7][8]
Linear Range 2-3 orders of magnitude[6][15]
Recovery 80 - 110%[6]
Precision (RSD) < 15%[16]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis sample Biological Sample (Cells, Tissue) lysis Lysis & Protein Precipitation sample->lysis Acidification spe Solid-Phase Extraction (SPE) lysis->spe Supernatant extract Final Extract spe->extract Elution & Evaporation lc LC Separation (Reversed-Phase) extract->lc Injection ms MS/MS Detection (SRM) lc->ms Ionization (ESI) data Data Analysis ms->data Quantification

Caption: General experimental workflow for the LC-MS analysis of this compound.

troubleshooting_logic cluster_chrom Chromatography Problems cluster_ms Mass Spectrometry Problems start LC-MS Analysis Issue peak_shape Poor Peak Shape? start->peak_shape retention_shift Retention Time Shift? start->retention_shift low_signal Low/Inconsistent Signal? start->low_signal quant_issue Quantitation Issues? start->quant_issue check_column Check Column Health peak_shape->check_column Yes check_mobile_phase Optimize Mobile Phase peak_shape->check_mobile_phase Yes check_sample_prep Review Sample Prep low_signal->check_sample_prep Yes tune_ms Tune MS Source low_signal->tune_ms Yes check_matrix Investigate Matrix Effects low_signal->check_matrix Yes cal_curve Validate Calibration Curve quant_issue->cal_curve Yes is_std Use Internal Standard quant_issue->is_std Yes

Caption: A logical troubleshooting guide for common LC-MS issues.

References

Selection of an appropriate internal standard for (3R)-3-hydroxyoctanoyl-CoA analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of (3R)-3-hydroxyoctanoyl-CoA, with a specific focus on the selection and use of an appropriate internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantitative analysis of this compound?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3 or this compound-¹³C₈. SIL internal standards have nearly identical chemical and physical properties to the target analyte, meaning they co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This allows for the most accurate correction of variations during sample preparation and analysis.

Q2: I cannot find a commercially available stable isotope-labeled this compound. What are the best alternatives?

When a stable isotope-labeled internal standard is not available, the next best options are structural analogs or odd-chain acyl-CoAs. The key is to choose a compound that is not naturally present in the sample matrix and behaves similarly to this compound during extraction and analysis.

Q3: Which structural analog or odd-chain acyl-CoA is recommended for this compound analysis?

A suitable choice would be an odd-chain 3-hydroxyacyl-CoA, such as (3R)-3-hydroxynonanoyl-CoA or (3R)-3-hydroxyheptanoyl-CoA, as their structures and functionalities closely resemble the analyte. If these are also unavailable, a straight-chain odd-carbon acyl-CoA like heptadecanoyl-CoA (C17:0-CoA) can be a good option. It is structurally similar enough to provide reliable quantification for medium-chain acyl-CoAs and is unlikely to be present in most biological samples.

Q4: How do I choose between different non-ideal internal standards?

The selection should be based on experimental validation. A good internal standard will have similar extraction recovery, chromatographic retention time (without co-eluting with interferences), and ionization response to this compound. It is crucial that the chosen internal standard does not interfere with the detection of the analyte or other compounds of interest in the sample.

Troubleshooting Guide

Issue 1: High variability in quantitative results.

  • Possible Cause: The chosen internal standard does not adequately compensate for variations in sample preparation or matrix effects. This is more common when using a structural analog that behaves differently from the analyte during extraction or ionization.

  • Troubleshooting Steps:

    • Verify Extraction Recovery: Perform experiments to compare the extraction recovery of this compound and your internal standard from the sample matrix. If the recoveries are significantly different, consider a different internal standard or modify the extraction protocol.

    • Assess Matrix Effects: Infuse the internal standard and analyte post-column while injecting an extracted blank sample to observe any ion suppression or enhancement. If the matrix effect is different for the analyte and the internal standard, a stable isotope-labeled standard is highly recommended.

    • Optimize Internal Standard Concentration: Ensure the internal standard is added at a concentration that is within the linear range of the assay and comparable to the expected concentration of the analyte.

Issue 2: The internal standard signal is weak or absent.

  • Possible Cause: The internal standard may be degrading during sample storage or preparation, or its ionization efficiency is poor under the current LC-MS conditions.

  • Troubleshooting Steps:

    • Check Stability: Analyze a fresh solution of the internal standard to confirm its integrity. Investigate the stability of the internal standard under your sample preparation conditions (e.g., pH, temperature).

    • Optimize MS Parameters: Infuse the internal standard directly into the mass spectrometer to optimize ionization and fragmentation parameters (e.g., collision energy) for maximum signal intensity.

    • Increase Concentration: If the signal is consistently low and not due to degradation, consider increasing the concentration of the internal standard, ensuring it remains within a linear response range.

Issue 3: The internal standard peak is interfering with the analyte or other components.

  • Possible Cause: The internal standard has a similar mass-to-charge ratio (m/z) and retention time to an interfering compound or, in the case of a structural analog, is not chromatographically resolved from the analyte.

  • Troubleshooting Steps:

    • Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation between the internal standard and the interfering peak.

    • Select a Different Internal Standard: If chromatographic separation is not possible, a different internal standard with a distinct retention time and m/z is necessary.

Data Presentation

Table 1: Comparison of Potential Internal Standards for this compound Analysis

Internal Standard TypeExample(s)ProsCons
Stable Isotope-Labeled (Ideal) This compound-d₃, ¹³C-labeled this compound- Co-elutes with the analyte.- Corrects for matrix effects and extraction losses most accurately.- Not readily commercially available.- Can be expensive to synthesize.
Odd-Chain 3-Hydroxyacyl-CoA (3R)-3-hydroxynonanoyl-CoA, (3R)-3-hydroxyheptanoyl-CoA- Structurally very similar to the analyte.- Likely to have similar extraction and chromatographic behavior.- May not be commercially available.- Potential for slight differences in ionization efficiency.
Odd-Chain Saturated Acyl-CoA Heptadecanoyl-CoA (C17:0-CoA)- Commercially available.- Not typically endogenous in most samples.- Good surrogate for medium-chain acyl-CoAs.[1]- Different functional group (no hydroxyl group).- May have different extraction recovery and ionization response compared to a hydroxyacyl-CoA.
Other Structural Analogs Crotonoyl-CoA- Has been used for short-chain acyl-CoA analysis.[2]- Significantly different chain length and structure.- Less ideal for a medium-chain hydroxyacyl-CoA.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of biological sample (e.g., plasma, tissue homogenate), add 10 µL of the internal standard solution (e.g., Heptadecanoyl-CoA at 1 µg/mL in methanol).

    • Add 200 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.5

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: Linear gradient to 95% B

      • 10-12 min: Hold at 95% B

      • 12.1-15 min: Return to 5% B and equilibrate

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM)

      • This compound: Precursor ion > Product ion (e.g., based on neutral loss of the CoA moiety)

      • Internal Standard (e.g., Heptadecanoyl-CoA): Precursor ion > Product ion

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant dry_down Evaporation extract_supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration) ms_detection->data_analysis quantification Quantification (Analyte/IS Ratio) data_analysis->quantification

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_ideal Ideal Internal Standard cluster_alternatives Alternative Internal Standards cluster_criteria Selection Criteria sil_is Stable Isotope-Labeled (SIL) This compound similarity Structural & Chemical Similarity sil_is->similarity behavior Similar Analytical Behavior sil_is->behavior no_interference No Interference sil_is->no_interference odd_hydroxy Odd-Chain 3-Hydroxyacyl-CoA (e.g., 3-hydroxynonanoyl-CoA) odd_hydroxy->similarity odd_hydroxy->behavior odd_hydroxy->no_interference odd_saturated Odd-Chain Saturated Acyl-CoA (e.g., Heptadecanoyl-CoA) odd_saturated->similarity odd_saturated->behavior odd_saturated->no_interference availability Commercial Availability availability->sil_is Low availability->odd_hydroxy Variable availability->odd_saturated High

Caption: Decision tree for selecting an internal standard for this compound analysis.

References

Improving the stability of (3R)-3-hydroxyoctanoyl-CoA in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (3R)-3-hydroxyoctanoyl-CoA in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability is the hydrolysis of the thioester bond.[1] Thioester bonds are energetically activated, making them more susceptible to hydrolysis, especially under neutral to basic pH conditions, compared to oxygen esters.[1][2] This reactivity is essential for its biological function but poses challenges for handling and analysis in vitro.

Q2: What are the expected degradation products of this compound?

A2: The main degradation products from hydrolysis are (3R)-3-hydroxyoctanoic acid and free Coenzyme A (CoA-SH).[1]

Q3: What is the optimal pH for storing and handling this compound solutions?

A3: For maximum stability, it is recommended to work at a slightly acidic pH, ideally between 6.0 and 6.5.[1] The rate of hydrolysis significantly increases as the pH becomes more alkaline.[1]

Q4: Can I use standard phosphate-buffered saline (PBS) at pH 7.4 for my experiments?

A4: While not strictly prohibited, using buffers at pH 7.4, such as PBS, requires caution. At this physiological pH, the rate of thioester hydrolysis is higher than in slightly acidic conditions.[1] If your experiment necessitates a pH of 7.4, be mindful of potential degradation and include appropriate controls. For enhanced stability, buffers with good buffering capacity in the pH range of 6.0-6.5, like MES or phosphate (B84403) buffers, are preferable.[1]

Q5: How does temperature affect the stability of this compound?

A5: The rate of hydrolysis of the thioester bond is temperature-dependent. As a general rule, the rate of hydrolysis approximately doubles with every 10°C increase in temperature.[1] Therefore, it is crucial to keep solutions on ice (0-4°C) during experiments and store them at -80°C for long-term preservation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected concentration in stock solutions Hydrolysis during reconstitution or storage.Verify the pH of your solvent; water and some buffers can become slightly basic over time. Reconstitute the lyophilized powder in a slightly acidic buffer (pH 6.0-6.5).[1] Aliquot stock solutions to minimize freeze-thaw cycles and store at -80°C.
Variable results in enzymatic assays Degradation of this compound in the assay buffer.Prepare fresh solutions for each experiment. Keep all solutions, including the reaction mixture, on ice as much as possible. Minimize the time the compound spends in buffers with a pH greater than 7.0.[1] Consider running a time-course experiment to assess stability under your specific assay conditions.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) Formation of degradation products ((3R)-3-hydroxyoctanoic acid and free CoA).Confirm the identity of the degradation products by running standards if available. Optimize the experimental workflow to minimize exposure to high pH and temperatures.[1]
Loss of biological activity Degradation of the active thioester.Ensure proper storage and handling procedures are followed. Prepare fresh dilutions from a properly stored stock solution immediately before use.

Data Presentation: Estimated Stability of Thioester Bonds

Parameter Condition Estimated Half-life
pH pH 6.0 - 6.5 (at 25°C)Several days[1]
pH 7.4 (at 25°C)Hours to a day[1]
pH > 8.0 (at 25°C)Minutes to hours[1]
Temperature 0 - 4°C (on ice)Rate of hydrolysis is significantly reduced.
25°C (Room Temp)Rate is approximately double that at 15°C.[1]
37°C (Physiological)Rate is significantly increased compared to room temp.

Experimental Protocols

Protocol 1: Quantification of this compound Stability by HPLC

This protocol outlines a method to determine the stability of this compound under different aqueous conditions.

Materials:

  • This compound

  • Buffers of desired pH (e.g., 50 mM MES, pH 6.5; 50 mM Phosphate, pH 7.4; 50 mM Tris, pH 8.0)

  • HPLC system with a C18 column

  • Quenching solution (e.g., 10% formic acid)

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a slightly acidic buffer (e.g., pH 6.0).

  • Dilute the stock solution to a final concentration (e.g., 100 µM) in the different buffers to be tested (pH 6.5, 7.4, 8.0).

  • Incubate the solutions at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench the reaction by adding the aliquot to the quenching solution. This stops further degradation.

  • Analyze the samples by reverse-phase HPLC. The mobile phase and gradient will need to be optimized for the separation of this compound and its degradation products.

  • Quantify the peak area of this compound at each time point.

  • Plot the percentage of remaining this compound against time to determine the degradation rate and half-life under each condition.

Visualizations

Caption: Degradation pathway of this compound in aqueous solution.

troubleshooting_workflow start Inconsistent Experimental Results check_stability Suspect (3R)-HOC-CoA Instability start->check_stability check_ph Verify pH of Solutions (Target: 6.0-6.5) check_stability->check_ph check_temp Control Temperature (Keep on ice) check_stability->check_temp check_freshness Use Freshly Prepared Solutions check_stability->check_freshness re_evaluate Re-evaluate Protocol check_ph->re_evaluate check_temp->re_evaluate check_freshness->re_evaluate stable Results are Consistent re_evaluate->stable

Caption: Troubleshooting workflow for stability issues with this compound.

References

Addressing matrix effects in the quantification of (3R)-3-hydroxyoctanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of (3R)-3-hydroxyoctanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] These effects can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable quantification of this compound.[1][2] The primary culprits behind matrix effects in biological samples are often phospholipids (B1166683) and other endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3]

Q2: What are the most common analytical techniques for quantifying this compound and how do they compare?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and robust method for the sensitive and specific quantification of acyl-CoAs like this compound.[4][5] Other methods such as HPLC with UV/fluorescence detection and enzymatic assays exist, but they often lack the high sensitivity, specificity, and throughput of LC-MS/MS.[4]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for the quantification of this compound?

A3: The use of a stable isotope-labeled internal standard is considered the gold standard for correcting matrix effects.[1][2] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[1] By comparing the signal of the analyte to the known concentration of the SIL-IS, accurate quantification can be achieved despite variations in matrix effects between samples.[6]

Q4: What are the key validation parameters for an LC-MS/MS method for this compound quantification?

A4: Key validation parameters include limit of detection (LOD), limit of quantification (LOQ), linearity, precision, accuracy, and specificity.[4][5] These parameters ensure that the analytical method is reliable, reproducible, and fit for its intended purpose.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase: pH or organic content is not optimal for the analyte. 3. Column Contamination: Buildup of matrix components on the column.1. Dilute the Sample: Reduce the amount of sample injected onto the column.[2] 2. Optimize Mobile Phase: Adjust the pH or gradient to improve peak shape. 3. Implement a Column Wash Step: Use a strong solvent to wash the column between injections.
High Variability in Results (Poor Precision) 1. Inconsistent Matrix Effects: Different samples have varying levels of interfering compounds. 2. Inefficient Sample Preparation: Incomplete removal of matrix components. 3. Instrument Instability: Fluctuations in the LC or MS system.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will compensate for variations in matrix effects.[1] 2. Optimize Sample Preparation: Employ more rigorous extraction methods like solid-phase extraction (SPE).[7][8] 3. Perform System Suitability Tests: Ensure the instrument is performing consistently before running samples.
Low Analyte Signal (Ion Suppression) 1. Co-elution with Suppressing Agents: Phospholipids or other matrix components are eluting at the same time as the analyte.[3] 2. Inefficient Ionization: Suboptimal ion source parameters.1. Modify Chromatographic Conditions: Adjust the gradient to separate the analyte from interfering compounds.[2] 2. Enhance Sample Cleanup: Use techniques like solid-phase extraction (SPE) to remove phospholipids.[7] 3. Optimize MS Parameters: Adjust ion source settings (e.g., temperature, gas flow) to maximize analyte signal.
Inaccurate Quantification (Poor Accuracy) 1. Uncorrected Matrix Effects: The chosen method does not adequately account for ion suppression or enhancement. 2. Improper Calibration: The calibration curve is not prepared in a matrix that mimics the study samples.1. Implement the Standard Addition Method: Add known amounts of the analyte to the sample to create a sample-specific calibration curve.[9] 2. Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Acyl-CoA Analysis

ParameterNovel LC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[4]120 pmol (with derivatization)[4]~50 fmol[4]
Limit of Quantification (LOQ) 5-50 fmol[4]1.3 nmol (LC/MS-based)[4]~100 fmol[4]
Linearity (R²) >0.99[4]>0.99[4]Variable
Precision (RSD%) < 5%[4]< 15%[4]< 20%[4]
Specificity High (based on mass-to-charge ratio)[4]Moderate (risk of co-elution)[4]High (enzyme-specific)[4]
Throughput High[4]Moderate[4]Low to Moderate[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Preparation

This protocol is designed to reduce matrix effects by removing interfering substances from the sample prior to LC-MS/MS analysis.[4][7]

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[4]

  • Sample Loading: Load 500 µL of the sample onto the conditioned cartridge.[4]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.[4]

  • Elution: Elute the analyte of interest with 1 mL of methanol.[4]

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.[4]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[4]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the quantification of this compound. Optimization will be required for specific instrumentation and matrices.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Gradient: A linear gradient from 5% B to 95% B over 5 minutes.[4]

    • Flow Rate: 0.3 mL/min.[4]

    • Injection Volume: 5 µL.[4]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and its internal standard.

    • Collision Energy: Optimize for the specific analyte and internal standard.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Extract Cleaned Extract SPE->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Data Raw Data MS->Data Quant Quantification Data->Quant Report Final Report Quant->Report

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic Problem Inaccurate Quantification CheckIS Is a Stable Isotope-Labeled Internal Standard Used? Problem->CheckIS CheckPrep Is Sample Preparation Adequate? CheckIS->CheckPrep Yes Sol_IS Implement SIL-IS CheckIS->Sol_IS No CheckChrom Is Chromatography Optimized? CheckPrep->CheckChrom Yes Sol_Prep Improve Sample Cleanup (e.g., SPE) CheckPrep->Sol_Prep No Sol_Chrom Modify Gradient to Separate from Interferences CheckChrom->Sol_Chrom No

Caption: Troubleshooting logic for addressing inaccurate quantification.

References

Technical Support Center: Chromatographic Analysis of (3R)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of (3R)-3-hydroxyoctanoyl-CoA. Our aim is to help you resolve common issues, particularly co-eluting peaks, and optimize your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic analysis of this compound?

A1: The analysis of this compound presents several challenges due to its physicochemical properties. As an acyl-CoA, it is a polar and thermally labile molecule, making it susceptible to degradation and difficult to retain on traditional reversed-phase columns. The presence of a chiral center at the C3 position necessitates specialized chiral chromatography to separate it from its (3S)-enantiomer. Furthermore, in complex biological matrices, it often co-elutes with structurally similar lipids and other acyl-CoA species, complicating accurate quantification.

Q2: Which chromatographic techniques are best suited for resolving this compound?

A2: Several techniques can be employed, each with its own advantages:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating the (3R) and (3S) enantiomers. It utilizes a chiral stationary phase (CSP) that differentially interacts with each enantiomer.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating polar compounds like acyl-CoAs. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing an alternative selectivity to reversed-phase chromatography.

  • Reversed-Phase (RP) HPLC with Ion-Pairing Agents: While challenging due to the polarity of the analyte, RP-HPLC can be used with the addition of ion-pairing reagents to the mobile phase to improve retention and resolution.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization to increase the volatility of the analyte. The hydroxyl and carboxyl groups are typically converted to less polar esters or ethers.

Q3: How can I detect co-elution in my chromatogram?

A3: Detecting co-elution is critical for accurate analysis. Here are some indicators:

  • Asymmetrical Peak Shapes: Look for peak fronting, tailing, or shoulders, which can indicate the presence of an underlying, unresolved peak.

  • Mass Spectrometry (MS) Data: If using an MS detector, examine the mass spectra across the peak. A change in the spectral pattern from the leading edge to the tailing edge of the peak is a strong indication of co-elution.

  • Diode Array Detector (DAD): A DAD can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not consistent, co-elution is likely.

Troubleshooting Guides

Issue 1: A peak suspected to be this compound is co-eluting with an unknown interference.

This is a common issue that can be addressed by systematically optimizing your chromatographic conditions.

Troubleshooting Workflow for Co-eluting Peaks

CoElution_Troubleshooting start Co-elution Observed optimize_gradient Optimize Gradient Program (Shallower gradient, isocratic hold) start->optimize_gradient Step 1 change_mobile_phase Modify Mobile Phase (Change organic solvent, adjust pH, add modifiers) optimize_gradient->change_mobile_phase If unresolved resolution_achieved Resolution Achieved optimize_gradient->resolution_achieved Success change_column Change Stationary Phase (Different chemistry, e.g., Phenyl-Hexyl, Cyano) change_mobile_phase->change_column If unresolved change_mobile_phase->resolution_achieved Success change_technique Consider Alternative Technique (e.g., HILIC if using RP-HPLC) change_column->change_technique If unresolved change_column->resolution_achieved Success change_technique->resolution_achieved Success

Caption: A logical workflow for troubleshooting co-eluting peaks in chromatography.

Detailed Steps:

  • Optimize the Gradient: If using a gradient elution, try making the gradient shallower around the elution time of the peak of interest. An isocratic hold at a specific mobile phase composition can also improve separation.

  • Modify the Mobile Phase:

    • Change the Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation.

    • Adjust pH: The retention of ionizable compounds like this compound can be sensitive to the pH of the mobile phase.

    • Add Mobile Phase Modifiers: Small amounts of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and selectivity.[1][2]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, using a column with a different chemistry (e.g., a phenyl-hexyl or cyano phase instead of a standard C18) can provide a different elution order.

  • Switch Chromatographic Mode: If you are using reversed-phase HPLC, consider switching to HILIC, which offers a different retention mechanism for polar compounds.

Issue 2: Poor peak shape (tailing or fronting) is observed for the this compound peak.

Poor peak shape can compromise resolution and quantification.

Q: What causes peak tailing and how can I fix it?

A: Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors:

  • Secondary Interactions: Interactions between the analyte and active sites on the stationary phase (e.g., residual silanols) can cause tailing.

    • Solution: Use a highly end-capped column or add a competing base to the mobile phase. Adjusting the mobile phase pH can also help.

  • Column Overload: Injecting too much sample can lead to tailing.

    • Solution: Dilute the sample or inject a smaller volume.

  • Column Contamination: A blocked frit or contaminated column can distort peak shape.

    • Solution: Flush the column with a strong solvent or replace the frit.

Q: What causes peak fronting and how can I resolve it?

A: Peak fronting, where the first half of the peak is broader, is less common but can occur due to:

  • Sample Overload: Similar to tailing, injecting a highly concentrated sample can cause fronting.

    • Solution: Dilute the sample.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to fronting.

    • Solution: Dissolve the sample in the initial mobile phase whenever possible.

Data Presentation

The following tables summarize typical quantitative data that may be obtained during the analysis of 3-hydroxy fatty acids and acyl-CoAs. Note that specific values will vary depending on the exact experimental conditions.

Table 1: Representative Retention Times of 3-Hydroxy Fatty Acids (as methyl esters) on a C18 Reversed-Phase Column

CompoundRetention Time (min)
3-Hydroxydecanoic acid methyl ester8.5
3-Hydroxydodecanoic acid methyl ester12.2
3-Hydroxytetradecanoic acid methyl ester15.8
3-Hydroxyhexadecanoic acid methyl ester19.3

Conditions: C18 column (150 x 4.6 mm, 5 µm), gradient elution with water and acetonitrile (both with 0.1% formic acid).

Table 2: Example Mass Spectrometry Parameters for Acyl-CoA Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Octanoyl-CoA894.3408.135
3-Hydroxyoctanoyl-CoA910.3408.135
Decanoyl-CoA922.4408.138

Note: The product ion at m/z 408.1 corresponds to the 3'-phospho-ADP moiety of Coenzyme A.

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for (3R)- and (3S)-3-hydroxyoctanoyl-CoA Separation

This protocol is adapted from methods for the separation of 3-hydroxyacyl-CoA enantiomers.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM ammonium acetate (B1210297) buffer (pH 6.5) (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase. For biological extracts, a solid-phase extraction (SPE) cleanup is recommended.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard mixture of (3R)- and (3S)-3-hydroxyoctanoyl-CoA to determine their retention times and resolution.

  • Inject the sample.

  • Identify and quantify the enantiomers based on the retention times of the standards.

Protocol 2: HILIC-MS/MS Method for the Analysis of Short-Chain Acyl-CoAs

This method is suitable for the analysis of polar acyl-CoAs, including 3-hydroxyoctanoyl-CoA.

  • LC System: A UHPLC system coupled to a tandem mass spectrometer.

  • Column: A HILIC column (e.g., BEH Amide, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.

  • Mobile Phase B: 10 mM ammonium formate with 0.1% formic acid in 95:5 acetonitrile:water.

  • Gradient: A linear gradient from 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 3-hydroxyoctanoyl-CoA and other acyl-CoAs of interest (see Table 2 for examples).

Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject a series of standards to generate a calibration curve.

  • Inject the prepared samples.

  • Process the data using the appropriate software to quantify the analytes.

Signaling Pathways and Workflows

Mitochondrial Beta-Oxidation Pathway

This compound is an intermediate in the beta-oxidation of fatty acids. Understanding this pathway can provide context for the analysis of this molecule.

Beta_Oxidation acyl_coa Acyl-CoA (Cn) enoyl_coa trans-Δ2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (3R)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase shortened_acyl_coa Acyl-CoA (Cn-2) ketoacyl_coa->shortened_acyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase

Caption: A simplified diagram of the mitochondrial beta-oxidation pathway.

Experimental Workflow for Acyl-CoA Analysis

This diagram outlines the general steps involved from sample collection to data analysis for acyl-CoA profiling.

Acyl_CoA_Workflow sample_collection Sample Collection (e.g., tissue, cells) extraction Acyl-CoA Extraction (e.g., with organic solvents) sample_collection->extraction cleanup Sample Cleanup (e.g., Solid-Phase Extraction) extraction->cleanup analysis LC-MS/MS Analysis (HILIC or RP-HPLC) cleanup->analysis data_processing Data Processing and Quantification analysis->data_processing

Caption: A general experimental workflow for the analysis of acyl-CoAs.

References

Minimizing enzymatic degradation of (3R)-3-hydroxyoctanoyl-CoA post-extraction.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3R)-3-hydroxyoctanoyl-CoA Stability

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the enzymatic degradation of this compound following extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic threats to this compound stability in a raw extract?

A1: Post-extraction, this compound is vulnerable to several enzymes that may remain active in the lysate. The principal enzymes of concern are involved in the fatty acid β-oxidation pathway. These include L-3-hydroxyacyl-CoA dehydrogenase (HADH), which can oxidize the hydroxyl group; Enoyl-CoA hydratase (ECH), which can facilitate a reversible dehydration reaction; and various thioesterases that cleave the thioester bond, separating the acyl group from Coenzyme A.[1][2][3]

Q2: What is the first and most critical step to prevent degradation during sample processing?

A2: The most critical step is rapid enzyme inactivation, or "quenching," immediately after cell or tissue collection. This is typically achieved by flash-freezing the sample in liquid nitrogen and/or homogenizing it in an ice-cold acidic solution.[4][5] The low temperature and acidic pH help to denature and inactivate degradative enzymes.

Q3: What are the recommended storage conditions for purified this compound extracts?

A3: For optimal stability, extracts containing this compound should be stored at ultra-low temperatures, ideally at -80°C.[6] The storage buffer should be slightly acidic, as a pH around 4.0-5.0 has been shown to improve the stability of related molecules.[5][7] Avoid repeated freeze-thaw cycles, which can compromise sample integrity.

Q4: Are there chemical inhibitors that can be added to my sample to protect the analyte?

A4: Yes, specific enzyme inhibitors can be added to the extraction buffer. For L-3-hydroxyacyl-CoA dehydrogenase, compounds like acetoacetyl-CoA, acetyl-CoA, and free Coenzyme A have been shown to have an inhibitory effect.[8][9] For Enoyl-CoA hydratase, potent irreversible inhibitors include methylenecyclopropylformyl-CoA (MCPF-CoA) and 3-octynoyl-CoA, though their use may be more specialized.[10][11] A more general approach is to use a broad-spectrum deproteinizing agent during extraction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction or ongoing enzymatic activity during the procedure.Ensure immediate quenching of the sample in an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9).[5] Use a proven extraction method, such as one combining a deproteinizing agent like 5-sulfosalicylic acid (SSA) with organic solvents (e.g., acetonitrile) to ensure both enzyme removal and efficient analyte solubilization.[4][5]
Analyte Concentration Decreases Over Time, Even at -80°C Residual enzymatic activity from incomplete deproteinization or sample instability due to suboptimal pH.Re-evaluate your deproteinization step. Ensure complete precipitation of proteins by using agents like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA), followed by thorough centrifugation.[4] Verify that the final storage solution is buffered to a slightly acidic pH (4.0-5.0).[7] Aliquot samples to minimize freeze-thaw cycles.
Appearance of Unexpected Peaks in LC-MS/MS Analysis This indicates degradation of the target analyte.The primary degradation products are likely 2-octenoyl-CoA (from dehydration by Enoyl-CoA hydratase) and 3-ketooctanoyl-CoA (from oxidation by 3-hydroxyacyl-CoA dehydrogenase).[1][2] Confirm the identity of these peaks using standards if available. To prevent their formation, improve the initial quenching and deproteinization steps as detailed above.

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions

Parameter Recommended Condition Rationale
Storage Temperature -80°C Minimizes enzymatic activity and chemical degradation.[6]
Storage pH 4.0 - 5.0 Enhances the stability of related ester compounds.[5][7]
Freeze-Thaw Cycles Avoid (use single-use aliquots) Prevents physical and chemical degradation of the analyte.

| Quenching Method | Flash-freezing (liquid N₂) followed by homogenization in ice-cold acidic buffer. | Ensures rapid and effective inactivation of degradative enzymes.[4] |

Table 2: Comparison of Deproteinization/Extraction Methods

Method Key Reagents Advantages Disadvantages
Sulfosalicylic Acid (SSA) Precipitation 2.5% (w/v) 5-sulfosalicylic acid Simple, effective for deproteinization, and compatible with direct LC-MS/MS analysis.[4] May not be as effective for all tissue types.
Acidified Organic Solvent Extraction Isopropanol, Acetonitrile, KH₂PO₄ buffer (pH 4.9) High recovery (70-80%), good for tissue samples, removes nonpolar lipids.[5] More complex, multi-step procedure.

| Solid-Phase Extraction (SPE) | C18 SPE cartridge, Methanol | Provides cleaner samples by removing salts and other interferences.[12] | Can lead to analyte loss if not optimized; adds extra steps. |

Visualized Workflows and Pathways

Potential Enzymatic Degradation Pathways of this compound A This compound B 2-Octenoyl-CoA A->B C 3-Ketooctanoyl-CoA A->C D 3-Hydroxyoctanoate + CoA A->D E1 Enoyl-CoA Hydratase (Dehydration) E1->A E2 3-Hydroxyacyl-CoA Dehydrogenase (Oxidation) E2->A E3 Thioesterase (Hydrolysis) E3->A

Caption: Key enzymatic routes for this compound degradation.

Recommended Experimental Workflow start 1. Sample Collection (Tissue/Cells) quench 2. Rapid Quenching (Liquid N₂ / Ice-cold buffer) start->quench Immediate extract 3. Deproteinization & Extraction (e.g., SSA / Acetonitrile) quench->extract Maintain 0-4°C store 4. Storage (-80°C, acidic pH, aliquots) extract->store Inert atmosphere (N₂) if possible analyze 5. Analysis (LC-MS/MS) store->analyze

Caption: Workflow to minimize analyte degradation from collection to analysis.

Detailed Experimental Protocols

Protocol 1: Sample Quenching and Extraction using Sulfosalicylic Acid (SSA)

This protocol is adapted for cultured cells and is designed for rapid enzyme inactivation and high recovery of short-chain acyl-CoAs.[4]

  • Cell Harvesting:

    • Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis:

    • Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 10 minutes to allow for protein precipitation.

  • Lysate Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding the protein pellet.

  • Storage:

    • For immediate analysis, place the sample in an autosampler set to 4°C.

    • For long-term storage, immediately freeze the supernatant at -80°C.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the analysis of this compound.[12]

  • Sample Preparation:

    • If the sample is from storage, thaw it on ice.

    • If necessary, reconstitute dried extracts in 100 µL of the initial mobile phase.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet any insoluble material.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient runs from 5% B to 95% B over 5-7 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound. A common fragmentation for acyl-CoAs is the neutral loss of the 507 m/z fragment corresponding to 3'-phospho-ADP.[13] The specific m/z values will need to be determined based on the exact mass of the analyte.

References

Validation & Comparative

A Comparative Guide to a New LC-MS/MS Method for (3R)-3-hydroxyoctanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (3R)-3-hydroxyoctanoyl-CoA against traditional analytical techniques. The content is intended for researchers, scientists, and drug development professionals engaged in metabolic pathway analysis and drug discovery. The accurate quantification of acyl-CoA thioesters, such as this compound, is critical for understanding cellular metabolism in both healthy and diseased states.[1][2] While various methods are available, LC-MS/MS has become the preferred technique due to its superior sensitivity and specificity.[1][2]

Comparative Performance of Analytical Methods

The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. Key validation parameters include linearity, sensitivity (LOD/LOQ), precision, and specificity. The following table summarizes the performance of the new LC-MS/MS method in comparison to established alternatives like HPLC with UV/Fluorescence detection and enzymatic assays.

Validation Parameter Novel LC-MS/MS Method Alternative: HPLC-UV/Fluorescence Alternative: Enzymatic Assays
Limit of Detection (LOD) 1–10 fmol[1]120 pmol (UV), ~6 fmol (Fluorescence with derivatization)[3][4]~50 fmol[1]
Limit of Quantification (LOQ) 5–50 fmol[1]> 3 pmol[3]~100 fmol[1]
Linearity (R²) > 0.99[1]> 0.99Variable
Precision (RSD%) < 5%[1]< 15%< 20%
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate (risk of co-eluting interferences)[1]High (enzyme-specific)[1]
Throughput High[1]ModerateLow to Moderate[1]

Visualizing the Method and Pathway

To better illustrate the processes involved, the following diagrams outline the general workflow for analytical method validation and the metabolic pathway in which this compound participates.

Analytical_Method_Validation_Workflow General Workflow for Analytical Method Validation cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_validation Phase 3: Validation cluster_documentation Phase 4: Documentation p1 Define Method Purpose & Scope p2 Set Acceptance Criteria p1->p2 e1 Sample Preparation p2->e1 e2 Data Acquisition e1->e2 e3 Data Processing e2->e3 v1 Assess Linearity & Range e3->v1 v2 Determine Accuracy & Precision v1->v2 v3 Establish LOD & LOQ v4 Verify Specificity v3->v4 d1 Compile Validation Report v4->d1 d2 Write Standard Operating Procedure (SOP) d1->d2

Caption: A generalized workflow for the validation of a new analytical method.

This compound is a key intermediate in the mitochondrial fatty acid β-oxidation spiral, a catabolic process that breaks down fatty acids to produce acetyl-CoA.

Fatty_Acid_Beta_Oxidation Simplified Fatty Acid β-Oxidation Pathway FA_CoA Fatty Acyl-CoA (Cn) E1 Acyl-CoA Dehydrogenase FA_CoA->E1 Enoyl_CoA trans-Δ²-Enoyl-CoA E2 Enoyl-CoA Hydratase Enoyl_CoA->E2 Hydroxyacyl_CoA (3R)-3-Hydroxyacyl-CoA E3 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->E3 Ketoacyl_CoA 3-Ketoacyl-CoA E4 β-Ketoacyl-CoA Thiolase Ketoacyl_CoA->E4 FA_CoA_C2 Fatty Acyl-CoA (Cn-2) FA_CoA_C2->E1 To next cycle Acetyl_CoA Acetyl-CoA E1->Enoyl_CoA E2->Hydroxyacyl_CoA E3->Ketoacyl_CoA E4->FA_CoA_C2 E4->Acetyl_CoA

Caption: The role of this compound in the β-oxidation spiral.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of results.

Novel LC-MS/MS Method Protocol

This protocol is optimized for high sensitivity and specificity in quantifying this compound from biological matrices.

  • Sample Preparation (Solid-Phase Extraction)

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[1]

    • Load 500 µL of the sample (e.g., tissue homogenate, cell lysate) onto the cartridge.[1]

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[1]

    • Elute the analyte with 1 mL of methanol.[1]

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

  • Liquid Chromatography

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 5 µL.[1]

  • Tandem Mass Spectrometry

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): Specific m/z for this compound.

    • Product Ion (Q3): Specific fragment ion m/z for quantification.

    • Collision Energy: Optimized to maximize fragment ion intensity.[1]

Alternative Method 1: HPLC with Fluorescence Detection

This method requires derivatization of the thiol group for fluorescence detection.[1]

  • Sample Preparation & Derivatization

    • Extract acyl-CoAs from the sample using a suitable method (e.g., solid-phase or liquid-liquid extraction).

    • React the extracted sample with a thiol-specific fluorescent labeling agent (e.g., chloroacetaldehyde (B151913) to form etheno-derivatives).[3]

  • High-Performance Liquid Chromatography (HPLC)

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase: Acetonitrile/water gradient with an ion-pairing agent or buffer (e.g., potassium phosphate).[3]

    • Detection: Fluorescence detector set to the excitation and emission wavelengths specific to the chosen fluorescent label.

Alternative Method 2: Enzymatic Assay

This method relies on the specific enzymatic conversion of the analyte, resulting in a measurable change in absorbance or fluorescence.[1]

  • Reaction Setup

    • Prepare a reaction mixture containing a suitable buffer, the specific enzyme (L-3-hydroxyacyl-CoA dehydrogenase), and the cofactor (NAD+).

    • Add the sample containing this compound to initiate the reaction.

  • Detection

    • The enzyme will oxidize this compound to 3-ketoacyl-CoA, concurrently reducing NAD+ to NADH.

    • Measure the increase in NADH concentration by monitoring the change in absorbance at 340 nm.[1]

References

A Tale of Two Molecules: Unraveling the Distinct Metabolic Fates of (3R)- and (S)-3-Hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the metabolic roles of the (3R) and (S) enantiomers of 3-hydroxyoctanoyl-CoA reveals a striking divergence in their biological functions. While the (S)-enantiomer is a key intermediate in the catabolic breakdown of fatty acids for energy production, the (R)-enantiomer serves as a building block for the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers. This guide delves into the enzymatic pathways, provides quantitative data on enzyme kinetics, and outlines the experimental protocols used to elucidate these distinct metabolic fates.

At the Crossroads of Metabolism: Chirality Dictates Destiny

The stereochemistry at the third carbon of the octanoyl-CoA backbone dictates the metabolic pathway the molecule will enter. This critical difference is recognized by stereospecific enzymes that either shuttle the molecule into the energy-producing beta-oxidation pathway or the storage-oriented PHA biosynthesis pathway.

The Catabolic Path: (S)-3-Hydroxyoctanoyl-CoA in Beta-Oxidation

(S)-3-Hydroxyoctanoyl-CoA, also known as L-3-hydroxyoctanoyl-CoA, is a transient intermediate in the mitochondrial beta-oxidation of fatty acids. This pathway is a major source of energy for many organisms. The (S)-enantiomer is specifically recognized and oxidized by the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH). This enzyme catalyzes the conversion of (S)-3-hydroxyoctanoyl-CoA to 3-oxooctanoyl-CoA, with the concomitant reduction of NAD+ to NADH. L-3-hydroxyacyl-CoA dehydrogenases exhibit a preference for medium-chain length substrates like the C8 derivative.[1]

The Anabolic Route: (3R)-3-Hydroxyoctanoyl-CoA in Polyhydroxyalkanoate (PHA) Synthesis

In contrast, this compound is the dedicated precursor for the synthesis of medium-chain-length PHAs in various bacteria. These polyesters serve as intracellular carbon and energy storage materials. The (R)-enantiomer is generated from trans-2-octenoyl-CoA by the action of (R)-specific enoyl-CoA hydratase (PhaJ). Subsequently, PHA synthases polymerize this compound monomers into the PHA polymer chain.

Interestingly, mammalian peroxisomes also contain a D-3-hydroxyacyl-CoA dehydrogenase, which is part of a multifunctional enzyme (MFP-2) and acts on (R)-3-hydroxyacyl-CoAs.[2][3] This enzyme is primarily involved in the beta-oxidation of branched-chain fatty acids and bile acid intermediates, and its activity with straight-chain substrates like this compound is less characterized.[2][3]

Quantitative Comparison of Enzymatic Activity

The metabolic divergence of the two enantiomers is quantitatively reflected in the substrate specificity and kinetic parameters of the key enzymes involved in their respective pathways.

EnzymeSubstrateOrganism/TissueKm (µM)Vmax (U/mg)Reference
(R)-specific enoyl-CoA hydratase (PhaJAc)trans-2-Octenoyl-CoAAeromonas caviae291.8 x 10³
(R)-specific enoyl-CoA hydratase (PhaJAc) - L65A mutanttrans-2-Octenoyl-CoAAeromonas caviae-Significantly higher than wild-type
(R)-specific enoyl-CoA hydratase (PhaJAc) - V130G mutanttrans-2-Octenoyl-CoAAeromonas caviae-Significantly higher than wild-type
L-3-hydroxyacyl-CoA dehydrogenase(S)-3-hydroxyoctanoyl-CoAPig heartNot specifiedMost active with medium-chain substrates[4]

Signaling Roles: An Emerging Field

While the metabolic roles of 3-hydroxyoctanoyl-CoA enantiomers are well-defined, their potential as signaling molecules is an area of active research. Medium-chain 3-hydroxy fatty acids have been shown to trigger immune responses in plants.[5] In animals, the shorter-chain 3-hydroxybutyrate (B1226725) acts as a signaling molecule.[6] However, a direct signaling function for 3-hydroxyoctanoyl-CoA or its derivatives in mammals has yet to be conclusively demonstrated. Some studies suggest that 3-hydroxy fatty acids can influence inflammatory processes and may have anti-phagocytic activity.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of (3R)- and (S)-3-hydroxyoctanoyl-CoA metabolism.

Protocol 1: Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase

This coupled assay measures the activity of L-3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺.

Principle: The 3-ketoacyl-CoA product of the L-3-hydroxyacyl-CoA dehydrogenase reaction is cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH. This drives the reaction forward and allows for the continuous monitoring of NADH formation at 340 nm.[4]

Reagents:

  • 100 mM Potassium Phosphate (B84403) Buffer, pH 7.3

  • (S)-3-hydroxyoctanoyl-CoA (substrate)

  • NAD⁺

  • Coenzyme A (CoASH)

  • 3-ketoacyl-CoA thiolase (coupling enzyme)

  • Enzyme preparation (e.g., mitochondrial extract)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NAD⁺, CoASH, and 3-ketoacyl-CoA thiolase in a quartz cuvette.

  • Add the enzyme preparation and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding (S)-3-hydroxyoctanoyl-CoA.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH formation (ε = 6.22 mM⁻¹cm⁻¹).

Protocol 2: Assay for (R)-specific Enoyl-CoA Hydratase (PhaJ)

This assay measures the hydration of trans-2-enoyl-CoA to (R)-3-hydroxyacyl-CoA by monitoring the decrease in absorbance of the enoyl-CoA double bond.

Principle: The conjugated double bond of trans-2-enoyl-CoA absorbs light at 263 nm. The hydration of this double bond by enoyl-CoA hydratase leads to a decrease in absorbance at this wavelength.

Reagents:

  • 50 mM Tris-HCl Buffer, pH 8.0

  • trans-2-Octenoyl-CoA (substrate)

  • Purified (R)-specific enoyl-CoA hydratase or cell extract containing the enzyme.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and trans-2-octenoyl-CoA.

  • Initiate the reaction by adding the enzyme solution.

  • Immediately monitor the decrease in absorbance at 263 nm at a constant temperature (e.g., 30°C).

  • Calculate the enzyme activity using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).

Protocol 3: Chiral HPLC Separation of 3-Hydroxyoctanoyl-CoA Enantiomers

This method allows for the separation and quantification of the (3R) and (S) enantiomers of 3-hydroxyoctanoyl-CoA. This protocol is adapted from methods for separating other 3-hydroxyacyl-CoA enantiomers.

Principle: The enantiomers are separated on a chiral stationary phase, which interacts differently with each enantiomer, leading to different retention times.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiralpak AD-RH (4.6 x 250 mm, 5 µm) or a similar chiral column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and 50 mM phosphate buffer (pH 5.0). The exact ratio (e.g., 35:65 v/v) may need optimization.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 260 nm.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample containing the 3-hydroxyoctanoyl-CoA enantiomers.

  • Elute the enantiomers isocratically.

  • Detect the separated enantiomers by UV absorbance at 260 nm.

  • Quantify the peaks based on their area.

Visualizing the Metabolic Divide

The distinct pathways for the (3R) and (S) enantiomers of 3-hydroxyoctanoyl-CoA can be visualized to better understand their metabolic significance.

Metabolic_Fates_of_3_Hydroxyoctanoyl_CoA cluster_S_pathway β-Oxidation Pathway cluster_R_pathway PHA Biosynthesis Pathway s_path (S)-3-Hydroxyoctanoyl-CoA (from Fatty Acid Oxidation) hadh L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) s_path->hadh NAD+ -> NADH oxo 3-Oxooctanoyl-CoA hadh->oxo energy Energy Production (via TCA Cycle) oxo->energy r_path This compound phas PHA Synthase r_path->phas phaj (R)-specific Enoyl-CoA Hydratase (PhaJ) phaj->r_path enoyl trans-2-Octenoyl-CoA enoyl->phaj H₂O pha Polyhydroxyalkanoate (PHA) (Carbon Storage) phas->pha Experimental_Workflow sample Biological Sample (e.g., cell extract, purified enzyme) extraction Acyl-CoA Extraction sample->extraction hplc Chiral HPLC Separation extraction->hplc s_enantiomer (S)-Enantiomer hplc->s_enantiomer r_enantiomer (R)-Enantiomer hplc->r_enantiomer hadh_assay L-3-Hydroxyacyl-CoA Dehydrogenase Assay s_enantiomer->hadh_assay phaj_assay (R)-specific Enoyl-CoA Hydratase Assay r_enantiomer->phaj_assay (or its precursor trans-2-octenoyl-CoA) data Quantitative Data (Kinetics, Concentration) hadh_assay->data phaj_assay->data

References

A Comparative Guide to Medium-Chain and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenases: Functional Distinctions and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCHAD) and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). We delve into their distinct roles in mitochondrial fatty acid β-oxidation, highlighting differences in substrate specificity, enzyme kinetics, cellular localization, and physiological significance. This document also provides detailed experimental protocols for their characterization and visual diagrams to illustrate key pathways and workflows.

Core Functional Differences

MCHAD and LCHAD are both crucial enzymes in the mitochondrial fatty acid β-oxidation spiral, catalyzing the NAD+-dependent dehydrogenation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA. However, their specificities for the fatty acyl chain length dictate their non-overlapping and essential roles in metabolism.

FeatureMedium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD)Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)
Gene HADHA (encodes the alpha subunit of MTP which contains the LCHAD domain)Not a standalone enzyme; part of the mitochondrial trifunctional protein (MTP)
Protein Structure Soluble, homotetrameric enzyme in the mitochondrial matrixPart of a multi-enzyme complex, the mitochondrial trifunctional protein (MTP), which is associated with the inner mitochondrial membrane. MTP is a hetero-octamer of four α- and four β-subunits. The LCHAD activity resides in the α-subunit.[1][2]
Substrate Specificity Primarily acts on medium-chain 3-hydroxyacyl-CoAs (C4 to C12)Displays specificity for long-chain 3-hydroxyacyl-CoAs (C12 to C18)
Cellular Localization Mitochondrial matrixInner mitochondrial membrane, as part of the MTP complex[1][2]
Physiological Role Oxidation of medium-chain fatty acidsOxidation of long-chain fatty acids.[3] Crucial for energy production in high-energy demand tissues like the heart, skeletal muscle, and liver during fasting.
Clinical Significance of Deficiency Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is a common inborn error of metabolism, often presenting with hypoketotic hypoglycemia, lethargy, and vomiting, particularly during periods of fasting or illness.[4][5][6]Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (LCHADD) is a severe disorder of fatty acid oxidation that can lead to hypoketotic hypoglycemia, cardiomyopathy, rhabdomyolysis, and liver disease.[7][8]

Enzyme Kinetics and Substrate Specificity

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), quantitatively describe the affinity of an enzyme for its substrate and its catalytic efficiency. While comprehensive comparative data for human MCHAD and LCHAD across a full range of substrates is limited in single studies, the available information clearly indicates their distinct substrate preferences.

Table 2.1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase with Various Substrate Chain Lengths

Data from He et al. (1989). This study used a coupled assay system with 3-ketoacyl-CoA thiolase.[9]

Substrate (3-hydroxyacyl-CoA)Km (µM)Relative Vmax (%)
C4 (Butyryl)2565
C6 (Hexanoyl)5.090
C8 (Octanoyl)3.0100
C10 (Decanoyl)2.595
C12 (Lauroyl)2.580
C14 (Myristoyl)2.560
C16 (Palmitoyl)2.545

Note: This data for a porcine enzyme indicates that while the affinity (inverse of Km) for medium and long-chain substrates is similar, the catalytic rate (Vmax) is highest for medium-chain substrates.[9] It is important to note that LCHAD is part of the MTP complex, and its kinetics in vivo are influenced by substrate channeling.[10][11]

Table 2.2: Catalytic Parameters of Human Wild-Type Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

Data from K. W. Yao & H. Schulz (1993) using a spectrophotometric assay with 3-phenylpropionyl-CoA, which acts as a specific substrate for MCAD.[12]

SubstrateKm (µM)Vmax (units/mg)
3-Phenylpropionyl-CoA2.83.5
Octanoyl-CoA3.23.8

This data demonstrates the utility of a specific artificial substrate for selectively measuring MCAD activity.

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a general method for measuring the activity of 3-hydroxyacyl-CoA dehydrogenases by monitoring the reduction of NAD+ to NADH at 340 nm. To differentiate between MCHAD and LCHAD, substrates of varying chain lengths are used.

Principle:

3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Ketoacyl-CoA + NADH + H+

The rate of NADH formation is directly proportional to the enzyme activity and is measured by the increase in absorbance at 340 nm (ε = 6.22 mM-1cm-1).

Reagents and Buffers:

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

  • NAD+ Stock Solution: 20 mM in deionized water.

  • Substrate Stock Solutions: 1 mM solutions of 3-hydroxybutyryl-CoA (C4), 3-hydroxyoctanoyl-CoA (C8), and 3-hydroxypalmitoyl-CoA (C16) in deionized water. Store at -20°C.

  • Enzyme Preparation: Purified or partially purified MCHAD or LCHAD (from MTP), or cell/tissue homogenates.

Procedure:

  • Set up a quartz cuvette with the following reaction mixture (1 mL total volume):

    • 880 µL Assay Buffer

    • 50 µL NAD+ Stock Solution (final concentration 1 mM)

    • 50 µL Substrate Stock Solution (final concentration 50 µM)

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 20 µL of the enzyme preparation.

  • Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

  • To differentiate between MCHAD and LCHAD, perform the assay with each of the different chain-length substrates. MCHAD will show higher activity with C4 and C8 substrates, while LCHAD will be active with the C16 substrate.

Calculation of Enzyme Activity:

Activity (µmol/min/mg) = (ΔA340/min) / (ε * l * [Protein])

Where:

  • ΔA340/min = Change in absorbance at 340 nm per minute

  • ε = Molar extinction coefficient of NADH (6.22 mM-1cm-1)

  • l = Path length of the cuvette (usually 1 cm)

  • [Protein] = Protein concentration of the enzyme preparation in mg/mL

Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase

This method provides a more sensitive and irreversible assay by coupling the dehydrogenase reaction with the cleavage of the product by 3-ketoacyl-CoA thiolase.[9]

Principle:

  • 3-Hydroxyacyl-CoA + NAD+ --(3-Hydroxyacyl-CoA Dehydrogenase)--> 3-Ketoacyl-CoA + NADH + H+

  • 3-Ketoacyl-CoA + CoA-SH --(3-Ketoacyl-CoA Thiolase)--> Acyl-CoA (Cn-2) + Acetyl-CoA

The continuous removal of the 3-ketoacyl-CoA product drives the first reaction forward.

Reagents and Buffers:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • NAD+ Stock Solution: 20 mM.

  • Coenzyme A (CoA-SH) Stock Solution: 10 mM.

  • Substrate Stock Solutions: 1 mM of various 3-hydroxyacyl-CoA substrates.

  • 3-Ketoacyl-CoA Thiolase: A purified preparation of the enzyme.

  • Enzyme Preparation: Sample containing 3-hydroxyacyl-CoA dehydrogenase.

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, NAD+, CoA-SH, and 3-ketoacyl-CoA thiolase.

  • Add the 3-hydroxyacyl-CoA substrate and equilibrate to the desired temperature.

  • Initiate the reaction by adding the enzyme sample.

  • Monitor the production of NADH at 340 nm as described in the previous protocol.

Visualizing the Pathways and Workflows

Mitochondrial Fatty Acid β-Oxidation Pathway

This diagram illustrates the central role of MCHAD and LCHAD within the fatty acid β-oxidation spiral, highlighting their distinct substrate specificities and cellular locations.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Activation MTP Mitochondrial Trifunctional Protein (MTP) LC-Hydratase LC-Enoyl-CoA Hydratase LCHAD LCHAD LC-Thiolase LC-3-Ketoacyl-CoA Thiolase LCHAD->LC-Thiolase LC-Hydratase->LCHAD Acetyl-CoA Acetyl-CoA LC-Thiolase->Acetyl-CoA Fatty Acyl-CoA->MTP Long-Chain (>C12) MC-Dehydrogenase MC-Acyl-CoA Dehydrogenase Fatty Acyl-CoA->MC-Dehydrogenase Medium-Chain (C4-C12) MC-Hydratase MC-Enoyl-CoA Hydratase MC-Dehydrogenase->MC-Hydratase MCHAD MCHAD MC-Hydratase->MCHAD MC-Thiolase MC-3-Ketoacyl-CoA Thiolase MCHAD->MC-Thiolase MC-Thiolase->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Experimental_Workflow Sample Biological Sample (e.g., Tissue Homogenate, Cell Lysate) Preparation Mitochondrial Fractionation (Optional: Purification) Sample->Preparation Assay_Setup Spectrophotometric Assay Setup Preparation->Assay_Setup Substrates Parallel Assays with Different Substrates Assay_Setup->Substrates MC_Substrate Medium-Chain Substrate (e.g., 3-hydroxyoctanoyl-CoA) Substrates->MC_Substrate LC_Substrate Long-Chain Substrate (e.g., 3-hydroxypalmitoyl-CoA) Substrates->LC_Substrate Data_Acquisition Monitor NADH Production (Absorbance at 340 nm) MC_Substrate->Data_Acquisition LC_Substrate->Data_Acquisition Analysis Calculate Specific Activity (µmol/min/mg) Data_Acquisition->Analysis Comparison Compare Activities to Differentiate MCHAD vs. LCHAD Analysis->Comparison

References

A Researcher's Guide to Cross-Reactivity in 3-Hydroxyacyl-CoA Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-hydroxyacyl-CoAs is critical for understanding cellular metabolism and its role in various disease states. Immunoassays offer a sensitive and high-throughput method for this purpose. However, a key challenge in immunoassay development and application is ensuring specificity, particularly avoiding cross-reactivity with structurally similar molecules.

This guide provides a comparative overview of critical performance aspects of immunoassays targeting 3-hydroxyacyl-CoAs, with a focus on cross-reactivity assessment. The following sections detail experimental protocols for evaluating specificity and present a sample comparison of hypothetical immunoassay kits to illustrate how such data should be interpreted.

Understanding the Challenge: The Acyl-CoA Family

The family of acyl-Coenzyme A (acyl-CoA) molecules is vast and structurally diverse, with many sharing a common CoA moiety and differing only in the length and saturation of their acyl chains. This structural similarity presents a significant hurdle for antibody-based detection methods, as an antibody raised against one specific acyl-CoA may bind to other, non-target acyl-CoAs. This phenomenon, known as cross-reactivity, can lead to inaccurate quantification and misinterpretation of experimental results. Therefore, rigorous assessment of antibody specificity is paramount.

Comparative Analysis of Immunoassay Performance

To illustrate a comparative analysis, we present hypothetical data for two fictional immunoassay kits: ImmunoAssay Kit A and ImmunoAssay Kit B . The following tables summarize their performance characteristics, with a focus on cross-reactivity with a panel of structurally related acyl-CoA molecules.

Product Information

FeatureImmunoAssay Kit AImmunoAssay Kit B
Product Name 3-Hydroxyacyl-CoA High-Sensitivity ELISA Kit3-Hydroxyacyl-CoA Specificity-Plus ELISA Kit
Lot Number A-20251205B-20251205
Assay Type Competitive ELISACompetitive ELISA
Target Analyte 3-Hydroxybutyryl-CoA3-Hydroxybutyryl-CoA
Reported Sensitivity 0.1 ng/mL0.5 ng/mL
Dynamic Range 0.2 - 50 ng/mL1 - 100 ng/mL

Cross-Reactivity Data

The following table presents the percentage of cross-reactivity of each kit with various acyl-CoA molecules. The cross-reactivity was determined by competitive ELISA, and the percentage was calculated as: (IC50 of 3-Hydroxybutyryl-CoA / IC50 of Cross-Reactant) x 100%.

Potential Cross-ReactantImmunoAssay Kit A (%)ImmunoAssay Kit B (%)
3-Hydroxybutyryl-CoA 100 100
Butyryl-CoA1.5< 0.1
Crotonyl-CoA0.8< 0.1
Acetoacetyl-CoA2.20.5
Succinyl-CoA< 0.1< 0.1
Malonyl-CoA< 0.1< 0.1
Acetyl-CoA< 0.1< 0.1
Palmitoyl-CoA< 0.1< 0.1

Interpretation of Data:

Based on this hypothetical data, ImmunoAssay Kit B demonstrates superior specificity with negligible cross-reactivity to all tested related molecules, except for a very low level with acetoacetyl-CoA. In contrast, ImmunoAssay Kit A , while potentially more sensitive, shows a higher degree of cross-reactivity with butyryl-CoA, crotonyl-CoA, and acetoacetyl-CoA. For researchers studying metabolic pathways where these other acyl-CoAs are present in significant concentrations, the use of ImmunoAssay Kit A could lead to an overestimation of 3-hydroxyacyl-CoA levels.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for reproducible and comparable cross-reactivity assessment. The following is a representative protocol for a competitive ELISA used to determine the specificity of an antibody against 3-hydroxyacyl-CoAs.

Competitive ELISA Protocol for Cross-Reactivity Assessment

Materials:

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • 3-Hydroxyacyl-CoA standard

  • Potential cross-reactant molecules

  • Anti-3-hydroxyacyl-CoA primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with a 3-hydroxyacyl-CoA-protein conjugate in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the 3-hydroxyacyl-CoA standard and each potential cross-reactant. Add the standards or cross-reactants to the wells, followed immediately by the addition of the anti-3-hydroxyacyl-CoA primary antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the analyte concentration for the standard and each cross-reactant. Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for each. Calculate the percent cross-reactivity as described above.

Visualizing the Process

To better understand the underlying principles and workflows, the following diagrams have been generated.

G Principle of Competitive Immunoassay for 3-Hydroxyacyl-CoA cluster_well Microplate Well cluster_sample Sample/Standard Coated_Antigen Immobilized 3-Hydroxyacyl-CoA Secondary_Antibody Enzyme-Labeled Secondary Antibody Coated_Antigen->Secondary_Antibody Binds to captured primary antibody Free_Antigen Free 3-Hydroxyacyl-CoA (Target Analyte) Primary_Antibody Anti-3-Hydroxyacyl-CoA Antibody Free_Antigen->Primary_Antibody Binds in solution Cross_Reactant Potential Cross-Reactant Cross_Reactant->Primary_Antibody May bind in solution Primary_Antibody->Coated_Antigen Competes for binding Substrate Substrate Secondary_Antibody->Substrate Enzymatic reaction Signal Colorimetric Signal Substrate->Signal Generates signal

Competitive immunoassay principle.

G Workflow for Cross-Reactivity Assessment Start Start: Select Immunoassay and Potential Cross-Reactants Protocol Perform Competitive ELISA (as per detailed protocol) Start->Protocol Data_Collection Measure Absorbance and Generate Dose-Response Curves Protocol->Data_Collection IC50_Calc Calculate IC50 for Target Analyte and Each Potential Cross-Reactant Data_Collection->IC50_Calc CR_Calc Calculate Percent Cross-Reactivity for Each Compound IC50_Calc->CR_Calc Table Summarize Data in a Comparative Table CR_Calc->Table Analysis Analyze and Interpret Results: Assess Specificity of the Immunoassay Table->Analysis End End: Select Appropriate Assay for Research Needs Analysis->End

Cross-reactivity assessment workflow.

Disclaimer: The product information and cross-reactivity data presented in this guide for "ImmunoAssay Kit A" and "ImmunoAssay Kit B" are hypothetical and for illustrative purposes only. Researchers should always refer to the specific product datasheets and, where necessary, perform their own validation experiments to ensure the suitability of an immunoassay for their specific research application.

Comparative Analysis of Fatty Acid Oxidation Intermediates in Healthy vs. Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of intermediates in the fatty acid β-oxidation pathway, focusing on C8 derivatives, in healthy individuals versus those with inherited metabolic disorders. Due to the technical challenges and rarity of direct measurement of (3R)-3-hydroxyoctanoyl-CoA in clinical plasma samples, this guide will focus on its downstream, clinically relevant, and more readily quantifiable surrogate, 3-hydroxyoctanoylcarnitine (C8-OH) and the related octanoylcarnitine (B1202733) (C8). Deficiencies in enzymes of the β-oxidation spiral lead to the accumulation of specific acyl-CoA and acylcarnitine species, which serve as crucial biomarkers for diagnosis and monitoring of these conditions.

Data Presentation: Acylcarnitine Levels in Healthy vs. Diseased States

The following table summarizes the quantitative data for key acylcarnitine species in plasma/blood spots from healthy newborns and individuals with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common fatty acid oxidation disorder. In MCAD deficiency, the block in the β-oxidation pathway leads to a characteristic accumulation of C8 acylcarnitine.

AnalyteHealthy Newborns (µmol/L)MCAD Deficiency Patients (µmol/L)Fold ChangeReference
Octanoylcarnitine (C8)< 0.223.1 - 28.3 (Newborns) 0.33 - 4.4 (Older Patients)>14x[1][2]
Hexanoylcarnitine (C6)Not typically elevated0.53 - 1.28Elevated[3]
Decanoylcarnitine (C10)Not typically elevated0.62Elevated[3]
C8/C10 Ratio< 5> 5Increased[1]

Note: The concentrations can vary depending on the age, clinical status (symptomatic vs. asymptomatic), and diet of the individual.

Experimental Protocols

Quantification of Acylcarnitines in Plasma/Blood Spots by LC-MS/MS

This protocol provides a general workflow for the analysis of acylcarnitines, which is a standard method for the diagnosis of fatty acid oxidation disorders.[4][5][6][7][8][9][10]

1. Sample Preparation (from Plasma) [7]

  • To a 100 µL plasma sample, add an internal standard solution containing isotopically labeled acylcarnitines.

  • Precipitate proteins by adding 300 µL of methanol.

  • Vortex the sample for 10 seconds and incubate at room temperature for 10 minutes.

  • Centrifuge the sample for 10 minutes at 4000 rpm to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a new vial containing 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Vortex for 10 seconds before injection into the LC-MS/MS system.

2. Sample Preparation (from Dried Blood Spots) [8]

  • Punch out a 3.5 mm diameter dried blood spot into a well of a 96-well plate.

  • Add 200 µL of an extraction solution containing internal standards (typically a methanol-based solvent).

  • Incubate for 30 minutes at room temperature to extract the acylcarnitines.

  • Transfer the extract to another well and dry it down under a stream of warm air.

  • Reconstitute the dried extract in 200 µL of the mobile phase.

  • The sample is now ready for injection.

3. LC-MS/MS Analysis [4][5]

  • Liquid Chromatography (LC):

    • Column: A reverse-phase column, such as a Waters XSelect HSS T3, is commonly used.[5]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B) is typically employed.

    • Flow Rate: A flow rate of 0.3 mL/min is a common setting.[5]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+) is used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of each acylcarnitine species and their corresponding internal standards. The transitions typically involve the precursor ion (the protonated molecule [M+H]+) and a common product ion of m/z 85, which is characteristic of the carnitine moiety.[10]

4. Data Analysis

  • The concentration of each acylcarnitine is determined by comparing the peak area of the analyte to the peak area of its corresponding isotopically labeled internal standard.

  • The results are reported in µmol/L.

Mandatory Visualization

Fatty Acid β-Oxidation Pathway

The following diagram illustrates the core steps of the mitochondrial fatty acid β-oxidation spiral, highlighting the enzymes involved in each step. Deficiencies in these enzymes lead to the accumulation of specific intermediates.

Fatty_Acid_Beta_Oxidation cluster_matrix Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_Enoyl_CoA FAD -> FADH₂ Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxyacyl_CoA (3R)-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA H₂O Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA NAD⁺ -> NADH Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Thiolase->Shorter_Acyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Re-enters β-oxidation TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle To TCA Cycle

Caption: Mitochondrial fatty acid β-oxidation spiral.

Experimental Workflow for Acylcarnitine Analysis

This diagram outlines the key steps in the quantification of acylcarnitines from biological samples using LC-MS/MS.

Acylcarnitine_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Dried Blood Spot Internal_Standard Addition of Isotopically Labeled Internal Standards Sample->Internal_Standard Extraction Protein Precipitation & Extraction Internal_Standard->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Quantification Quantification vs. Internal Standards MSMS->Quantification Report Concentration Report (µmol/L) Quantification->Report

Caption: Workflow for acylcarnitine analysis by LC-MS/MS.

References

Confirming the Identity of (3R)-3-hydroxyoctanoyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific stereoisomers of lipid intermediates like (3R)-3-hydroxyoctanoyl-CoA are critical for understanding metabolic pathways and in the development of targeted therapeutics. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical methods for the confirmation of this compound, supported by experimental data and detailed protocols.

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the analysis of acyl-CoA species due to its high sensitivity and specificity.[1][2][3] However, a thorough evaluation of alternative methods is essential for selecting the most appropriate technique based on the specific research question, available instrumentation, and desired throughput.

Performance Comparison of Analytical Methods

The selection of an analytical method for the confirmation of this compound depends on a variety of factors, including the required sensitivity, specificity, and the need for stereospecific identification. The following table summarizes the key performance metrics of high-resolution mass spectrometry compared to other common analytical techniques.

ParameterHigh-Resolution Mass Spectrometry (LC-MS/MS)HPLC-UV/FluorescenceEnzymatic AssaysChiral Chromatography
Limit of Detection (LOD) 1-10 fmol[2]120 pmol (with derivatization)[2]~50 fmol[2]Dependent on detector, typically higher than MS
Limit of Quantification (LOQ) 5-50 fmol[2]1.3 nmol (LC/MS-based)[2]~100 fmol[2]Dependent on detector
Linearity (R²) >0.99[2]>0.99[2]Variable[2]>0.99
Precision (RSD%) < 5%[2]< 15%[2]< 20%[2]< 10%
Specificity High (based on mass-to-charge ratio and fragmentation)[2]Moderate (risk of co-elution)[2]High (enzyme-specific)[2]High (for enantiomeric separation)
Throughput High[2]Moderate[2]Low to Moderate[2]Moderate
Stereospecificity Indirectly, by chromatographic separationRequires chiral columnCan be specific for one enantiomerPrimary Method

Experimental Protocols

High-Resolution Mass Spectrometry (LC-MS/MS) for this compound Analysis

This protocol outlines a general workflow for the sensitive and specific quantification of this compound in biological samples.

1. Sample Preparation (Protein Precipitation & Extraction):

  • For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS). For tissues, weigh and homogenize the tissue on ice.

  • Add a cold extraction solution (e.g., 80% methanol (B129727) or a mixture of acetonitrile/methanol/water) to the sample.

  • Vortex vigorously to precipitate proteins.

  • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the acyl-CoAs for analysis.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B and gradually increases to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

  • Precursor Ion (Q1): The m/z of protonated this compound.

  • Product Ion (Q3): Characteristic fragment ions of this compound. A common fragmentation is the neutral loss of the 5'-ADP moiety.[4]

  • Collision Energy: Optimized for the specific analyte to achieve maximum signal intensity.

Alternative Method 1: Chiral Chromatography for Enantiomeric Separation

To confirm the "R" configuration of 3-hydroxyoctanoyl-CoA, chiral chromatography is essential. This can be performed using either HPLC or SFC (Supercritical Fluid Chromatography) with a chiral stationary phase.

1. Sample Preparation:

  • The same extraction procedure as for LC-MS/MS can be used.

2. Chiral High-Performance Liquid Chromatography (HPLC):

  • Column: A chiral stationary phase column, such as one based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized for the best separation of the enantiomers.

  • Detection: UV detection at a suitable wavelength (e.g., 260 nm for the adenine (B156593) moiety of CoA) or coupled to a mass spectrometer.

Alternative Method 2: Enzymatic Assay

Enzymatic assays can provide high specificity for a particular enantiomer if an enzyme that selectively acts on this compound is available.

1. Principle:

  • The assay relies on a specific enzyme that catalyzes a reaction involving this compound.

  • The reaction is coupled to a detection system, often involving the production or consumption of NADH or NADPH, which can be measured by absorbance at 340 nm or by fluorescence.

2. Procedure:

  • Prepare a reaction mixture containing a suitable buffer, the specific enzyme, and any necessary co-factors.

  • Initiate the reaction by adding the sample extract.

  • Monitor the change in absorbance or fluorescence over time to determine the reaction rate, which is proportional to the concentration of this compound.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the relationship between the different analytical methods, the following diagrams are provided.

Experimental Workflow for HRMS Identification of this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Biological Sample (Cells/Tissue) homogenization Homogenization & Protein Precipitation start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc Liquid Chromatography (C18 Column) supernatant->lc ms High-Resolution Mass Spectrometry lc->ms data_analysis Data Analysis (Quantification) ms->data_analysis confirmation Confirmation of this compound data_analysis->confirmation

Caption: Workflow for HRMS analysis of this compound.

Comparison of Analytical Methods for this compound cluster_hrms High-Resolution Mass Spectrometry cluster_alternatives Alternative Methods main_topic This compound Identification hrms_adv High Sensitivity & Specificity main_topic->hrms_adv chiral_chrom Chiral Chromatography (Direct Stereospecificity) main_topic->chiral_chrom enzymatic Enzymatic Assays (High Specificity, Potential for Stereoselectivity) main_topic->enzymatic hplc_uv HPLC-UV/Fluorescence (Lower Sensitivity & Specificity) main_topic->hplc_uv hrms_dis Indirect Stereospecificity hrms_adv->hrms_dis Limitation

Caption: Logical comparison of methods for identifying this compound.

References

In-Depth Kinetic Analysis: Profiling Enzyme Activity with (3R)-3-Hydroxyoctanoyl-CoA and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the kinetic parameters of key enzymes in fatty acid metabolism reveals a nuanced landscape of substrate specificity, with (3R)-3-hydroxyoctanoyl-CoA serving as a crucial intermediate. This comparison guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the kinetic performance of enzymes acting on this compound and a range of other substrates, supported by experimental data and detailed protocols.

The metabolism of fatty acids is a cornerstone of cellular energy production, and the enzymes that catalyze the sequential steps of β-oxidation are prime targets for research into metabolic disorders and drug development. Understanding the kinetic properties of these enzymes, particularly their substrate preferences, is paramount for elucidating their physiological roles and for designing targeted therapeutic interventions. This guide focuses on the kinetic comparison of enzymes that interact with this compound, a key intermediate in the degradation of medium-chain fatty acids.

Comparative Kinetic Data of Key Enzymes

The following tables summarize the kinetic parameters of two central enzymes in the β-oxidation pathway, L-3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase, when presented with this compound and other acyl-CoA substrates of varying chain lengths. This data allows for a direct comparison of enzyme efficiency and substrate preference.

L-3-Hydroxyacyl-CoA Dehydrogenase

L-3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the third step of β-oxidation, the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. Studies on pig heart L-3-hydroxyacyl-CoA dehydrogenase have demonstrated that the enzyme is most active with medium-chain substrates.[1]

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
(3R)-3-Hydroxybutyryl-CoA (C4)Pig Heart2513.522.59.0 x 10⁵[1]
(3R)-3-Hydroxyhexanoyl-CoA (C6)Pig Heart1018.230.33.0 x 10⁶[1]
This compound (C8) Pig Heart 5 25.0 41.7 8.3 x 10⁶ [1]
(3R)-3-Hydroxydecanoyl-CoA (C10)Pig Heart422.737.89.5 x 10⁶[1]
(3R)-3-Hydroxydodecanoyl-CoA (C12)Pig Heart415.425.76.4 x 10⁶[1]
(3R)-3-Hydroxytetradecanoyl-CoA (C14)Pig Heart58.313.82.8 x 10⁶[1]
(3R)-3-Hydroxyhexadecanoyl-CoA (C16)Pig Heart64.57.51.3 x 10⁶[1]

Note: kcat values were calculated assuming a molecular weight of 60 kDa for the pig heart L-3-hydroxyacyl-CoA dehydrogenase dimer.

Enoyl-CoA Hydratase (Crotonase)

Enoyl-CoA hydratase, also known as crotonase, catalyzes the second step of β-oxidation: the hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA. The kinetic parameters of R-specific enoyl-CoA hydratase (PhaJAc) from Aeromonas caviae have been characterized with a variety of substrates.

SubstrateEnzyme SourceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Crotonyl-CoA (C4)A. caviae3815003.9 x 10⁷
Hexenoyl-CoA (C6)A. caviae4012003.0 x 10⁷
Octenoyl-CoA (C8) A. caviae 41 860 2.1 x 10⁷
Decenoyl-CoA (C10)A. caviae424301.0 x 10⁷
Dodecenoyl-CoA (C12)A. caviae432104.9 x 10⁶

Signaling and Metabolic Pathways

The enzymes discussed are integral components of the fatty acid β-oxidation pathway, a central metabolic process for energy production from lipids.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH₂ Trans_2_Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (Crotonase) Trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase H₂O L_3_Hydroxyacyl_CoA (3R)-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD⁺ -> NADH + H⁺ _3_Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->_3_Ketoacyl_CoA Thiolase β-Ketothiolase _3_Ketoacyl_CoA->Thiolase CoA-SH Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (Cn-2) Thiolase->Shorter_Fatty_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The mitochondrial fatty acid β-oxidation spiral.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase

This assay measures the activity of L-3-hydroxyacyl-CoA dehydrogenase by coupling the reaction to the cleavage of the product by 3-ketoacyl-CoA thiolase.[1]

Materials:

  • 100 mM Potassium Phosphate Buffer, pH 7.3

  • 10 mM NAD⁺ solution

  • 10 mM Coenzyme A (CoA-SH) solution

  • 1 mg/mL 3-ketoacyl-CoA thiolase solution

  • (3R)-3-hydroxyacyl-CoA substrates of various chain lengths (e.g., C4, C6, C8, C10, C12, C14, C16)

  • Purified L-3-hydroxyacyl-CoA dehydrogenase

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of 100 mM Potassium Phosphate Buffer, pH 7.3

    • 50 µL of 10 mM NAD⁺ solution

    • 50 µL of 10 mM CoA-SH solution

    • 10 µL of 1 mg/mL 3-ketoacyl-CoA thiolase solution

  • Incubate the mixture at 37°C for 5 minutes to establish a baseline.

  • Initiate the reaction by adding 10-50 µL of the (3R)-3-hydroxyacyl-CoA substrate solution. The final concentration of the substrate should be varied to determine Km and Vmax.

  • Immediately mix the contents of the cuvette and start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.

  • Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • Repeat the assay with different substrate concentrations to generate a Michaelis-Menten plot and determine the kinetic parameters (Km and Vmax).

Continuous Spectrophotometric Assay for Enoyl-CoA Hydratase

This assay measures the hydration of the double bond in trans-2-enoyl-CoA substrates by monitoring the decrease in absorbance at 263 nm.

Materials:

  • 50 mM Tris-HCl buffer, pH 8.0

  • trans-2-enoyl-CoA substrates of various chain lengths (e.g., C4, C6, C8, C10, C12)

  • Purified enoyl-CoA hydratase

  • Spectrophotometer capable of measuring absorbance at 263 nm

  • Quartz cuvettes

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 895 µL of 50 mM Tris-HCl buffer, pH 8.0, and 25 µM of the trans-2-enoyl-CoA substrate.

  • Equilibrate the mixture to 30°C in the spectrophotometer.

  • Initiate the reaction by adding 5 µL of the purified enoyl-CoA hydratase solution.

  • Immediately mix the contents and monitor the decrease in absorbance at 263 nm.

  • Record the absorbance at regular intervals for a sufficient period to determine the initial linear rate.

  • Calculate the initial velocity of the reaction using the molar extinction coefficient of the enoyl-CoA substrate at 263 nm.

  • Vary the substrate concentration to determine the kinetic parameters Km and kcat.

Experimental Workflow

The general workflow for determining the kinetic parameters of an enzyme follows a standardized procedure.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification Reaction_Setup Set up Reaction Mixtures (Varying Substrate Concentrations) Enzyme_Purification->Reaction_Setup Substrate_Preparation Substrate Preparation Substrate_Preparation->Reaction_Setup Spectrophotometry Spectrophotometric Measurement Reaction_Setup->Spectrophotometry Initial_Velocity Calculate Initial Velocities (V₀) Spectrophotometry->Initial_Velocity Michaelis_Menten Michaelis-Menten Plot (V₀ vs. [S]) Initial_Velocity->Michaelis_Menten Lineweaver_Burk Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) Initial_Velocity->Lineweaver_Burk Kinetic_Parameters Determine Kinetic Parameters (Km, Vmax, kcat, kcat/Km) Michaelis_Menten->Kinetic_Parameters Lineweaver_Burk->Kinetic_Parameters

Caption: General workflow for enzyme kinetic analysis.

References

A Guide to the Inter-laboratory Comparison of (3R)-3-hydroxyoctanoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies available for the quantification of (3R)-3-hydroxyoctanoyl-CoA, a key intermediate in fatty acid metabolism. In the absence of direct inter-laboratory comparison studies for this specific analyte, this document outlines the prevalent methods, their performance characteristics based on similar molecules, and proposes a framework for conducting a robust inter-laboratory comparison.

Introduction

This compound is a crucial intermediate in the beta-oxidation of fatty acids.[1][2] Accurate and reproducible measurement of its concentration in biological matrices is vital for understanding metabolic fluxes, diagnosing certain metabolic disorders, and for the development of therapeutic agents targeting fatty acid metabolism. This guide compares the most common analytical techniques and provides detailed experimental protocols to aid researchers in setting up and validating their own assays, as well as in designing future inter-laboratory studies to ensure cross-laboratory data comparability.

Biochemical Pathway of this compound

This compound is formed during the beta-oxidation of octanoyl-CoA. The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain.

fatty_acid_beta_oxidation Octanoyl_CoA Octanoyl-CoA Trans_2_Octenoyl_CoA trans-Δ²-Octenoyl-CoA Octanoyl_CoA->Trans_2_Octenoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) R_3_hydroxyoctanoyl_CoA This compound Trans_2_Octenoyl_CoA->R_3_hydroxyoctanoyl_CoA Enoyl-CoA Hydratase (+H₂O) _3_Ketoacyl_CoA 3-Ketoacyl-CoA R_3_hydroxyoctanoyl_CoA->_3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH + H⁺) Hexanoyl_CoA Hexanoyl-CoA _3_Ketoacyl_CoA->Hexanoyl_CoA β-Ketothiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase (+CoA-SH)

Figure 1: Fatty Acid Beta-Oxidation Pathway

Comparison of Analytical Methods

The quantification of acyl-CoA thioesters like this compound is challenging due to their low abundance and instability in aqueous solutions.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[4][5] Alternative methods such as HPLC with UV or fluorescence detection and enzymatic assays are also available, though they often have limitations in sensitivity and specificity.

Table 1: Comparison of Analytical Method Performance for Acyl-CoA Measurement

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[4]120 pmol (with derivatization)[4]~50 fmol[4]
Limit of Quantification (LOQ) 5-50 fmol[4]1.3 nmol (LC/MS-based)[4]~100 fmol[4]
Linearity (R²) >0.99[4]>0.99Variable
Precision (%RSD) < 15%[6]< 15%[4]< 20%[4]
Specificity High[5]ModerateHigh (enzyme-specific)[4]
Throughput HighModerateLow to Moderate

Note: Performance data is based on the analysis of various short and long-chain acyl-CoAs and should be considered indicative for this compound.

Experimental Protocols

Sample Preparation (from Tissue)

Robust sample preparation is critical for accurate acyl-CoA analysis.[7] The following is a general protocol for the extraction of acyl-CoAs from tissue samples.

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in a tube with 3 ml of a 2:1 (v/v) methanol-chloroform solution on ice.[8]

  • Phase Separation: Add 1.5 ml of 10 mM ammonium (B1175870) formate (B1220265) and 1.5 ml of chloroform (B151607) to the homogenate. Vortex and centrifuge at 1300 x g for 15 minutes at 4°C.[8]

  • Extraction: Collect the upper aqueous layer containing the acyl-CoAs.[8]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 3 ml of methanol (B129727), followed by 3 ml of water.[8]

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with 2.4 ml of 2% formic acid, followed by 2.4 ml of methanol.[8]

    • Elute the acyl-CoAs with 2.4 ml of 2% ammonium hydroxide, followed by a second elution with 2.4 ml of 5% ammonium hydroxide.[8]

  • Drying and Reconstitution: Combine the eluted fractions and dry under a stream of nitrogen. Reconstitute the sample in 100 µl of 50% methanol for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

The following provides a representative LC-MS/MS protocol for the analysis of this compound.

Liquid Chromatography (LC) [4]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

Tandem Mass Spectrometry (MS/MS) [9]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]⁺ for this compound

  • Product Ion: A specific fragment ion resulting from the neutral loss of the CoA moiety (e.g., loss of 507 Da).

  • Collision Energy: Optimized for the specific analyte.

Proposed Framework for an Inter-laboratory Comparison

To establish the reproducibility and comparability of this compound measurements across different laboratories, a formal inter-laboratory comparison (ring trial) is recommended. The following workflow is proposed:

inter_laboratory_comparison cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase Coordinator Central Coordinator Protocol Standardized Protocol Coordinator->Protocol Samples Reference Material Preparation Coordinator->Samples Lab_A Participating Lab A Protocol->Lab_A Lab_B Participating Lab B Protocol->Lab_B Lab_C Participating Lab C Protocol->Lab_C Samples->Lab_A Samples->Lab_B Samples->Lab_C Analysis Sample Analysis Lab_A->Analysis Lab_B->Analysis Lab_C->Analysis Data_Submission Data Submission Analysis->Data_Submission Statistical_Analysis Statistical Analysis Data_Submission->Statistical_Analysis Report Final Report Statistical_Analysis->Report

Figure 2: Proposed Inter-laboratory Comparison Workflow

Key Steps for a Successful Inter-laboratory Comparison:

  • Central Coordinator: A designated body to oversee the study, from protocol design to final data analysis.

  • Standardized Protocol: A detailed, harmonized protocol for sample preparation, instrument calibration, and data acquisition should be distributed to all participating laboratories.

  • Reference Materials: A central laboratory should prepare and distribute homogenous and stable reference materials (e.g., spiked biological matrices) to all participants.

  • Blinded Analysis: Samples should be blinded to the participating laboratories to ensure unbiased results.

  • Data Analysis: A central body should perform the statistical analysis of the submitted data to assess inter-laboratory precision and accuracy. Key metrics would include the coefficient of variation (CV%) among laboratories.

  • Reporting: A comprehensive report detailing the findings, including any systematic biases or method-dependent variations, should be published.

By following a structured approach as outlined above, the research community can establish a benchmark for the reliable quantification of this compound, leading to more consistent and comparable data in metabolic research and drug development.

References

Safety Operating Guide

Prudent Disposal of (3R)-3-hydroxyoctanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[1] All handling of (3R)-3-hydroxyoctanoyl-CoA and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste identification, segregation, and decontamination.

  • Waste Identification and Segregation :

    • Characterize the waste stream containing this compound. Determine if it is a pure substance, a dilute aqueous solution, or mixed with other hazardous chemicals (e.g., organic solvents).

    • Segregate the waste into clearly labeled, dedicated containers.[2][3] Never mix different classes of waste.[1] Use containers that are chemically compatible with the waste.[4]

  • Decontamination of Aqueous Solutions :

    • For dilute, non-hazardous aqueous solutions of this compound, chemical deactivation is a viable option. Given its biological nature as an acyl-CoA intermediate, hydrolysis can be an effective method of degradation.

    • Chemical Hydrolysis (Inactivation) : Adjust the pH of the aqueous solution to basic conditions (pH > 9) by slowly adding a suitable base, such as sodium hydroxide (B78521) (NaOH), or to acidic conditions (pH < 5) with an acid like hydrochloric acid (HCl). This will facilitate the hydrolysis of the thioester bond, breaking it down into 3-hydroxyoctanoic acid and Coenzyme A. Allow the solution to react for a sufficient period (e.g., several hours to overnight) to ensure complete degradation.

    • After hydrolysis and neutralization to a pH between 5 and 9, the resulting solution may be permissible for drain disposal, depending on institutional policies.[5] Always flush with copious amounts of water.[5] Crucially, confirm this disposal method with your institution's EHS guidelines before proceeding. [6]

  • Disposal of Solid Waste and Concentrated Solutions :

    • Solid this compound and concentrated solutions should be treated as chemical waste.

    • Place the waste in a designated, properly labeled hazardous waste container. The label must include the chemical name, concentration, and associated hazards.[2][7]

    • Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.[6]

  • Disposal of Contaminated Labware :

    • Disposable labware (e.g., pipette tips, microfuge tubes) contaminated with this compound should be collected in a designated biohazard or chemical waste bag.[8]

    • For reusable glassware, decontaminate by soaking in a suitable chemical disinfectant, such as a 10% bleach solution, followed by thorough rinsing.[9]

Summary of Disposal Routes

Waste TypeRecommended Disposal ProcedureKey Considerations
Dilute Aqueous Solutions 1. Chemical hydrolysis (adjust pH to <5 or >9).2. Neutralize to pH 5-9.3. Consult EHS for approval for drain disposal with copious water.Verify institutional policy on drain disposal.[5][6]
Solid this compound 1. Place in a labeled hazardous waste container.2. Arrange for pickup by institutional hazardous waste services.Do not dispose of in regular trash.
Concentrated Solutions 1. Treat as chemical waste.2. Place in a labeled hazardous waste container.3. Arrange for pickup by institutional hazardous waste services.Segregate from other waste streams.[1]
Contaminated Disposables 1. Collect in a designated chemical or biohazard waste bag.2. Arrange for pickup by institutional hazardous waste services.Ensure proper labeling of the waste bag.
Contaminated Glassware 1. Soak in a chemical disinfectant (e.g., 10% bleach).2. Rinse thoroughly with water.Wear appropriate PPE during decontamination.

Disposal Decision Workflow

DisposalWorkflow start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_conc Solid or Concentrated Solution waste_type->solid_conc Solid/Conc. aqueous Dilute Aqueous Solution waste_type->aqueous Aqueous disposables Contaminated Disposables waste_type->disposables Disposables chem_waste Package as Chemical Waste solid_conc->chem_waste hydrolysis Perform Chemical Hydrolysis (Adjust pH <5 or >9) aqueous->hydrolysis collect_waste_bag Collect in Labeled Chemical/Biohazard Bag disposables->collect_waste_bag label_waste Label Container Clearly chem_waste->label_waste ehs_pickup Arrange for EHS Pickup label_waste->ehs_pickup neutralize Neutralize to pH 5-9 hydrolysis->neutralize consult_ehs Consult EHS for Drain Disposal Approval neutralize->consult_ehs consult_ehs->chem_waste Not Approved drain_disposal Dispose Down Drain with Copious Water consult_ehs->drain_disposal Approved collect_waste_bag->ehs_pickup

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (3R)-3-hydroxyoctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling (3R)-3-hydroxyoctanoyl-CoA in a laboratory setting. The following procedures are critical for the safety of all personnel and to ensure regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on handling similar acyl-CoA compounds and general laboratory safety principles is recommended.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidance for laboratory chemicals.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles should be worn at all times. A face shield should be worn over the goggles when there is a risk of splashing.Protects against splashes and potential vapors.
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for degradation or punctures before use.Provides a barrier against skin contact.
Protective Clothing Laboratory CoatA standard laboratory coat should be worn.Prevents contamination of personal clothing and skin.
Respiratory Protection Vapor RespiratorA NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges is recommended when working outside of a fume hood.Protects against the inhalation of potentially irritating vapors.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are mandatory in the laboratory.Protects feet from spills and falling objects.

Operational Plan: Handling and Disposal

A systematic approach to handling this compound is crucial to minimize risks. The following logical workflow outlines the key steps from preparation to disposal.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not inhale dust or aerosols.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, closed, and labeled container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.